molecular formula C8H8FNO2 B1294523 2-Amino-2-(4-fluorophenyl)acetic acid CAS No. 7292-73-1

2-Amino-2-(4-fluorophenyl)acetic acid

カタログ番号: B1294523
CAS番号: 7292-73-1
分子量: 169.15 g/mol
InChIキー: JKFYKCYQEWQPTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-(4-fluorophenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYKCYQEWQPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7292-73-1
Record name 4-Fluorophenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7292-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-4-Fluorophenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7292-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-4-fluorophenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable building block for the synthesis of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, focusing on the widely applicable Strecker synthesis and key analytical techniques for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈FNO₂[1][2][3]
Molecular Weight 169.15 g/mol [2][3]
Melting Point 270-271 °C[2]
Appearance White to off-white solid[4][5]
Purity ≥98% (commercially available)[3]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Strecker synthesis.[6][7][8][9] This versatile method involves a two-step process: the formation of an α-aminonitrile from an aldehyde, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Logical Workflow of the Strecker Synthesis

The synthesis begins with the reaction of 4-fluorobenzaldehyde with a source of ammonia and cyanide to form the intermediate 2-amino-2-(4-fluorophenyl)acetonitrile. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound.

Strecker_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Aminonitrile 2-Amino-2-(4-fluorophenyl)acetonitrile 4-Fluorobenzaldehyde->Aminonitrile Step 1: Aminonitrile Formation Ammonia Ammonia Ammonia->Aminonitrile Cyanide Source Cyanide Source Cyanide Source->Aminonitrile AminoAcid This compound Aminonitrile->AminoAcid Step 2: Hydrolysis

Caption: Workflow of the Strecker synthesis for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Strecker synthesis.

Step 1: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

This procedure is adapted from established Strecker synthesis protocols.[6][7]

  • Materials:

    • 4-Fluorobenzaldehyde

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Methanol (MeOH)

    • Water (H₂O)

    • Ice bath

  • Procedure:

    • In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in a mixture of methanol and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium cyanide (1.2 equivalents) in water to the cooled mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

    • The formation of a precipitate, 2-amino-2-(4-fluorophenyl)acetonitrile, may be observed.

    • The crude aminonitrile can be isolated by filtration and washed with cold water. Due to the toxicity of cyanide, all waste should be handled and disposed of according to safety regulations.

Step 2: Hydrolysis of 2-Amino-2-(4-fluorophenyl)acetonitrile to this compound

This procedure is a general method for the hydrolysis of α-aminonitriles.[6][7][9]

  • Materials:

    • Crude 2-amino-2-(4-fluorophenyl)acetonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) for neutralization

    • Ethanol

  • Procedure:

    • Suspend the crude 2-amino-2-(4-fluorophenyl)acetonitrile in a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid (typically pH 5-6) to induce precipitation.

    • Collect the precipitated this compound by filtration.

    • Wash the solid product with cold water and then with a small amount of ethanol to remove impurities.

    • Dry the purified product under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from key analytical techniques. Note: Experimentally obtained spectra for this specific compound are not widely available in public literature; therefore, the following data is based on theoretical predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.5Doublet of doublets2HAromatic (ortho to -CH)
~7.2Doublet of doublets2HAromatic (ortho to -F)
~5.1Singlet1Hα-CH
VariableBroad singlet3H-NH₂ and -COOH
¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppm Assignment
~173C=O (Carboxyl)
~163 (d, J ≈ 245 Hz)Aromatic (C-F)
~133 (d, J ≈ 3 Hz)Aromatic (C-CH)
~130 (d, J ≈ 8 Hz)Aromatic (CH, ortho to -CH)
~116 (d, J ≈ 22 Hz)Aromatic (CH, ortho to -F)
~56α-C

Note: NMR spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts are referenced to a standard. The 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz, which is characteristic of fluorine-carbon coupling.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
3100-2800O-H stretch (carboxylic acid), N-H stretch (amino group)
1700-1680C=O stretch (carboxylic acid)
1610-1590N-H bend (amino group)
1510C=C stretch (aromatic ring)
1230C-F stretch (aromatic)
Mass Spectrometry (MS)
Technique Expected m/z Value Interpretation
Electrospray Ionization (ESI-MS)[M+H]⁺ = 170.06Protonated molecular ion
[M-H]⁻ = 168.05Deprotonated molecular ion

Asymmetric Synthesis Approaches

For applications in drug development, obtaining enantiomerically pure forms of this compound is often crucial. The classical Strecker synthesis yields a racemic mixture. Asymmetric synthesis can be achieved through several methods, including:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.

  • Asymmetric Strecker Synthesis: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the aminonitrile formation step.

Workflow for Asymmetric Synthesis via Chiral Auxiliary

This approach introduces a chiral molecule (the auxiliary) that directs the addition of the cyanide to one face of the imine intermediate, leading to a diastereomeric mixture of aminonitriles that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Asymmetric_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Aldehyde 4-Fluorobenzaldehyde Diastereomers Diastereomeric Aminonitriles Aldehyde->Diastereomers Asymmetric Strecker ChiralAmine Chiral Amine (Auxiliary) ChiralAmine->Diastereomers Cyanide Cyanide Source Cyanide->Diastereomers Separated Separated Diastereomer Diastereomers->Separated Separation Enantioenriched Enantiomerically Enriched Amino Acid Separated->Enantioenriched Hydrolysis & Auxiliary Removal

Caption: General workflow for the asymmetric synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-fluorophenyl)acetic acid, also known as (S)-4-fluorophenylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, conferred by the presence of a fluorine atom on the phenyl ring, influence its physicochemical properties, which in turn can modulate the biological activity, metabolic stability, and pharmacokinetic profile of molecules incorporating this moiety. This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-2-Amino-2-(4-fluorophenyl)acetic acid, including its chemical structure, solubility, melting point, and partition coefficient. Detailed experimental protocols for the determination of these properties are also presented, alongside methods for its synthesis and characterization. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Chemical and Physical Properties

(S)-2-Amino-2-(4-fluorophenyl)acetic acid is a chiral molecule with the (S) configuration at the α-carbon. The presence of the electron-withdrawing fluorine atom at the para position of the phenyl ring can influence the acidity of the carboxylic acid and the basicity of the amino group.

General Information
PropertyValueSource
IUPAC Name (2S)-2-amino-2-(4-fluorophenyl)acetic acidN/A
Synonyms (S)-4-fluorophenylglycine, L-4-Fluorophenylglycine[1][2]
CAS Number 19883-57-9[3]
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.15 g/mol [3]
Appearance White to off-white solid[1]
Physicochemical Data

The following table summarizes the available quantitative physicochemical data for (S)-2-Amino-2-(4-fluorophenyl)acetic acid. It is important to note that while some experimental data is available, other values are predicted and should be considered as such.

PropertyValueMethodSource
Melting Point ≥300 °CNot specified[4]
Aqueous Solubility Soluble in polar solvents like water.[5]Qualitative[5]
Soluble in 1M HCl.[2]Qualitative[2]
pKa 1.90 ± 0.10Predicted[1][4]
logP -1.6Predicted (XLogP3)[2]
Specific Rotation [α] = +138° (c=1, 1N HCl)Polarimetry[4]

Synthesis and Chiral Resolution

The enantiomerically pure form of (S)-2-Amino-2-(4-fluorophenyl)acetic acid is crucial for its applications in stereospecific synthesis. The primary route to obtaining the single enantiomer is through the resolution of a racemic mixture of 4-fluorophenylglycine.

General Synthesis Workflow

A common synthetic approach involves the Strecker synthesis to produce racemic 4-fluorophenylglycine, followed by chiral resolution.

synthesis_workflow cluster_start Starting Materials 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Strecker Synthesis Strecker Synthesis 4-Fluorobenzaldehyde->Strecker Synthesis Ammonia Ammonia Ammonia->Strecker Synthesis Cyanide Cyanide Cyanide->Strecker Synthesis Racemic 4-Fluorophenylglycine Racemic 4-Fluorophenylglycine Strecker Synthesis->Racemic 4-Fluorophenylglycine Chiral Resolution Chiral Resolution Racemic 4-Fluorophenylglycine->Chiral Resolution (S)-2-Amino-2-(4-fluorophenyl)acetic acid (S)-2-Amino-2-(4-fluorophenyl)acetic acid Chiral Resolution->(S)-2-Amino-2-(4-fluorophenyl)acetic acid pka_determination_workflow Prepare Sample Prepare aqueous solution of the amino acid Acidify Acidify to low pH (e.g., pH 1.5) with HCl Prepare Sample->Acidify Titrate Titrate with standardized NaOH solution Acidify->Titrate Record Data Record pH after each addition of titrant Titrate->Record Data Plot Curve Plot pH vs. equivalents of NaOH added Record Data->Plot Curve Determine pKa Identify inflection points to determine pKa1 and pKa2 Plot Curve->Determine pKa biological_relevance S-4F-Phg (S)-2-Amino-2-(4-fluorophenyl)acetic acid Potential_Targets Potential Biological Targets (e.g., mGluRs, other receptors/enzymes) S-4F-Phg->Potential_Targets Binding/Interaction Signaling_Pathways Downstream Signaling Pathways (Hypothetical) Potential_Targets->Signaling_Pathways Activation/Inhibition Biological_Effects Modulation of Cellular Functions (e.g., Neuronal excitability, etc.) Signaling_Pathways->Biological_Effects

References

Spectroscopic Profile of 2-Amino-2-(4-fluorophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, 2-Amino-2-(4-fluorophenyl)acetic acid. This compound, also known as 4-fluorophenylglycine, is of significant interest in medicinal chemistry and drug development. Accurate spectroscopic analysis is fundamental for its structural elucidation, purity assessment, and quality control. This document outlines the predicted spectroscopic data (NMR, IR, and MS) and provides detailed, generalized experimental protocols for its characterization.

Data Presentation

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are predicted based on established spectroscopic principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Doublet of doublets2HAr-H (ortho to -CH)
~7.2Doublet of doublets2HAr-H (ortho to -F)
~5.2Singlet1Hα-CH

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~163 (d, ¹JCF ≈ 245 Hz)C-F (Aromatic)
~132 (d, ⁴JCF ≈ 3 Hz)C-CH (Aromatic)
~130 (d, ³JCF ≈ 8 Hz)CH (Aromatic)
~116 (d, ²JCF ≈ 22 Hz)CH (Aromatic)
~58α-C

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid)
3200-2800BroadN-H stretch (Amino acid salt)
~1700StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1510, ~1470MediumC=C stretch (Aromatic ring)
~1230StrongC-F stretch (Aromatic)
~1100MediumC-N stretch
~840StrongC-H bend (para-substituted)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z RatioRelative IntensityAssignment
169High[M]⁺, Molecular ion
124Medium[M-COOH]⁺, Loss of carboxyl group
95Medium[C₆H₄F]⁺, Fluorophenyl fragment

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Due to the zwitterionic nature of amino acids, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. For this compound, D₂O is often preferred to observe the non-exchangeable protons clearly.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

    • Gently agitate the tube to ensure complete dissolution. Sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: The residual solvent peak or an internal standard like DSS.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating the solid sample to induce sublimation.

  • Ionization:

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_start Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure this compound Prep Sample Preparation (Dissolution/Deposition) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (EI) Prep->MS NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data IR_data Vibrational Frequencies IR->IR_data MS_data m/z Ratios, Fragmentation Pattern MS->MS_data Conclusion Structural Elucidation & Purity Assessment NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Unveiling the Three-Dimensional Architecture of 2-Amino-2-(4-fluorophenyl)acetic Acid: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Crystallographic Analysis of a Key Phenylglycine Derivative for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Amino-2-(4-fluorophenyl)acetic acid, a crucial chiral building block in pharmaceutical development. While a definitive, publicly accessible crystal structure for this specific fluorinated compound is not available at the time of this publication, this guide will utilize the detailed crystallographic data of the closely related compound, DL-phenylglycine, as a representative model. This approach allows for a thorough examination of the experimental protocols and the nature of the data obtained from a single-crystal X-ray diffraction study.

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for predicting stability, solubility, and bioavailability. Single-crystal X-ray diffraction is the gold standard for elucidating this intricate atomic architecture.

Data Presentation: A Quantitative Look at Molecular Geometry

The following tables summarize the crystallographic data for DL-phenylglycine, as determined by Dalhus and Görbitz (1999).[1] This data provides a blueprint of the molecule's structure in the solid state.

Table 1: Crystal Data and Structure Refinement for DL-Phenylglycine. [1]

ParameterValue
Empirical FormulaC₈H₉NO₂
Formula Weight151.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.7794
b (Å)4.8525
c (Å)9.8771
α (°)90
β (°)97.9520
γ (°)90
Volume (ų)749.9
Z4

Table 2: Selected Bond Lengths for DL-Phenylglycine.

BondLength (Å)
C1 - C21.525
C1 - O11.252
C1 - O21.251
C2 - N11.488
C2 - C31.517
C3 - C41.385

Table 3: Selected Bond Angles for DL-Phenylglycine.

AtomsAngle (°)
O1 - C1 - O2126.1
O1 - C1 - C2117.5
O2 - C1 - C2116.4
N1 - C2 - C1109.8
N1 - C2 - C3111.5
C1 - C2 - C3111.1

Experimental Protocols: From Crystal to Structure

The determination of a crystal structure is a meticulous process involving several key stages, from sample preparation to data analysis.

Synthesis and Crystallization

The synthesis of the parent compound, DL-phenylglycine, can be achieved through various established organic chemistry routes. For the purpose of single-crystal X-ray diffraction, high-purity material is essential. Crystallization is a critical step, as it requires the slow growth of a single, well-ordered crystal. A common method for small molecules like phenylglycine derivatives is slow evaporation from a suitable solvent or a solvent/anti-solvent mixture. The choice of solvent is crucial and is often determined empirically.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is then processed. The unit cell parameters and the space group of the crystal are determined from the diffraction pattern. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. This iterative process continues until the calculated and observed data show the best possible agreement.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A flowchart of the single-crystal X-ray diffraction process.

References

An In-Depth Technical Guide to the Racemic Synthesis of DL-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the racemic preparation of DL-4-Fluorophenylglycine, a crucial building block in the development of various pharmaceutical agents. This document details the two most prevalent and effective methods: the Bucherer-Bergs synthesis and the Strecker synthesis. Both pathways utilize 4-fluorobenzaldehyde as the readily available starting material.

This guide offers detailed experimental protocols, quantitative data for each synthetic step, and visualizations of the reaction pathways and workflows to aid researchers in the practical application of these methods.

Introduction

DL-4-Fluorophenylglycine is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this amino acid serves as a vital intermediate in the synthesis of a wide array of therapeutic agents, including anticoagulants, anticonvulsants, and antiviral drugs. The efficient and scalable racemic synthesis of DL-4-Fluorophenylglycine is, therefore, a topic of considerable importance for the pharmaceutical industry.

This guide will focus on two classical and robust methods for the preparation of α-amino acids: the Bucherer-Bergs reaction and the Strecker synthesis. Both methods are well-established, high-yielding, and adaptable for laboratory-scale and industrial production.

Synthetic Pathways

The racemic synthesis of DL-4-Fluorophenylglycine predominantly follows two main pathways, both commencing with 4-fluorobenzaldehyde.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multi-component reaction that provides a straightforward route to hydantoins, which can then be hydrolyzed to the corresponding amino acids. This two-step process is often favored for its operational simplicity and good overall yields.

The overall transformation can be summarized as follows:

Bucherer-Bergs_Synthesis Start 4-Fluorobenzaldehyde Step1 Bucherer-Bergs Reaction Start->Step1 KCN, (NH4)2CO3, H2O/EtOH, Reflux Intermediate 5-(4-Fluorophenyl)hydantoin Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 NaOH, H2O, Reflux then H+ Product DL-4-Fluorophenylglycine Step2->Product

Caption: Bucherer-Bergs synthesis of DL-4-Fluorophenylglycine.

Strecker Synthesis

The Strecker synthesis is another fundamental method for the preparation of α-amino acids. This two-step process involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.

The general workflow for the Strecker synthesis is outlined below:

Strecker_Synthesis_Workflow Start 4-Fluorobenzaldehyde Step1 α-Aminonitrile Formation Start->Step1 NH4Cl, KCN, H2O/MeOH Intermediate α-Amino-4-fluorophenylacetonitrile Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 HCl, H2O, Reflux Product DL-4-Fluorophenylglycine Step2->Product

Caption: Strecker synthesis of DL-4-Fluorophenylglycine.

Data Presentation

The following tables summarize the quantitative data for the key steps in the Bucherer-Bergs and Strecker syntheses of DL-4-Fluorophenylglycine.

Bucherer-Bergs Synthesis Data

Table 1: Synthesis of 5-(4-Fluorophenyl)hydantoin

ParameterValueReference
Starting Material4-FluorobenzaldehydeN/A
Molar Ratio (Aldehyde:KCN:(NH4)2CO3)1 : 2 : 4[1][2]
SolventAqueous Ethanol[3][4][5]
Temperature60-70 °C (Reflux)[3][4]
Reaction TimeNot SpecifiedN/A
YieldGood (not specified)[5]

Table 2: Hydrolysis of 5-(4-Fluorophenyl)hydantoin

ParameterValueReference
Starting Material5-(4-Fluorophenyl)hydantoinN/A
ReagentSodium HydroxideN/A
SolventWaterN/A
TemperatureRefluxN/A
Reaction TimeNot SpecifiedN/A
YieldNot SpecifiedN/A

Note: Specific yield data for the synthesis of DL-4-Fluorophenylglycine via the Bucherer-Bergs route was not available in the public domain at the time of this review. The conditions are based on general procedures for similar aldehydes.

Strecker Synthesis Data

Table 3: Synthesis of α-Amino-4-fluorophenylacetonitrile

ParameterValueReference
Starting Material4-FluorobenzaldehydeN/A
ReagentsAmmonium Chloride, Potassium Cyanide[6][7]
SolventAqueous MethanolN/A
TemperatureRoom Temperature[1]
Reaction TimeNot SpecifiedN/A
YieldNot SpecifiedN/A

Table 4: Hydrolysis of α-Amino-4-fluorophenylacetonitrile

ParameterValueReference
Starting Materialα-Amino-4-fluorophenylacetonitrileN/A
ReagentHydrochloric Acid[6][7]
SolventWater[6][7]
TemperatureRefluxN/A
Reaction TimeNot SpecifiedN/A
YieldNot SpecifiedN/A

Experimental Protocols

The following are detailed experimental protocols for the racemic synthesis of DL-4-Fluorophenylglycine via the Bucherer-Bergs and Strecker methods. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific laboratory conditions.

Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-(4-Fluorophenyl)hydantoin

Bucherer_Bergs_Step1 A Dissolve KCN and (NH4)2CO3 in H2O/EtOH B Add 4-Fluorobenzaldehyde A->B C Heat to Reflux (60-70 °C) B->C D Monitor Reaction by TLC C->D E Cool Reaction Mixture D->E F Acidify with HCl E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry the Product H->I J 5-(4-Fluorophenyl)hydantoin I->J

Caption: Workflow for the synthesis of 5-(4-Fluorophenyl)hydantoin.

Materials:

  • 4-Fluorobenzaldehyde

  • Potassium Cyanide (KCN) (EXTREMELY TOXIC)

  • Ammonium Carbonate ((NH4)2CO3)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq) in a mixture of water and ethanol.[1][2] Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids.

  • To the stirred solution, add 4-fluorobenzaldehyde (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain this temperature.[3][4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product, 5-(4-fluorophenyl)hydantoin, under vacuum.

Step 2: Hydrolysis of 5-(4-Fluorophenyl)hydantoin to DL-4-Fluorophenylglycine

Bucherer_Bergs_Step2 A Suspend 5-(4-Fluorophenyl)hydantoin in NaOH solution B Heat to Reflux A->B C Monitor Reaction by TLC B->C D Cool Reaction Mixture C->D E Acidify with HCl to pH ~6 D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry the Product G->H I DL-4-Fluorophenylglycine H->I

Caption: Workflow for the hydrolysis of 5-(4-Fluorophenyl)hydantoin.

Materials:

  • 5-(4-Fluorophenyl)hydantoin

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-(4-fluorophenyl)hydantoin in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully neutralize the solution with hydrochloric acid to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Collect the precipitated DL-4-Fluorophenylglycine by vacuum filtration.

  • Wash the product with cold deionized water.

  • Dry the final product under vacuum.

Strecker Synthesis

Step 1: Synthesis of α-Amino-4-fluorophenylacetonitrile

Strecker_Step1 A Dissolve NH4Cl in H2O B Add 4-Fluorobenzaldehyde in MeOH A->B C Add KCN solution B->C D Stir at Room Temperature C->D E Monitor Reaction by TLC D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H α-Amino-4-fluorophenylacetonitrile G->H

Caption: Workflow for the synthesis of α-Amino-4-fluorophenylacetonitrile.

Materials:

  • 4-Fluorobenzaldehyde

  • Ammonium Chloride (NH4Cl)

  • Potassium Cyanide (KCN) (EXTREMELY TOXIC)

  • Methanol

  • Deionized Water

  • Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

  • In a flask, dissolve ammonium chloride in deionized water.

  • Add a solution of 4-fluorobenzaldehyde in methanol to the ammonium chloride solution.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of potassium cyanide to the reaction mixture with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. The addition should be slow to control any exotherm.

  • Allow the reaction to stir at room temperature.

  • Monitor the formation of the α-aminonitrile by TLC.

  • Once the reaction is complete, extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino-4-fluorophenylacetonitrile.

Step 2: Hydrolysis of α-Amino-4-fluorophenylacetonitrile to DL-4-Fluorophenylglycine

Strecker_Step2 A Dissolve α-Amino-4-fluorophenylacetonitrile in concentrated HCl B Heat to Reflux A->B C Monitor Reaction by TLC B->C D Cool Reaction Mixture C->D E Neutralize with Base to pH ~6 D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry the Product G->H I DL-4-Fluorophenylglycine H->I

Caption: Workflow for the hydrolysis of α-Amino-4-fluorophenylacetonitrile.

Materials:

  • α-Amino-4-fluorophenylacetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Base (e.g., Ammonium Hydroxide or Sodium Hydroxide)

  • Deionized Water

Procedure:

  • Dissolve the crude α-amino-4-fluorophenylacetonitrile in concentrated hydrochloric acid.

  • Heat the solution to reflux.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a base to the isoelectric point of the amino acid (approximately pH 6) to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water.

  • Dry the DL-4-Fluorophenylglycine product under vacuum.

Conclusion

This technical guide has outlined two primary and effective methods for the racemic synthesis of DL-4-Fluorophenylglycine: the Bucherer-Bergs synthesis and the Strecker synthesis. Both routes are robust and utilize the same readily available starting material, 4-fluorobenzaldehyde. While specific quantitative data for these syntheses of the 4-fluoro derivative are not extensively reported in readily accessible literature, the provided general protocols, based on well-established chemical principles, offer a solid foundation for researchers to develop and optimize their synthetic procedures. The choice between the Bucherer-Bergs and Strecker methods will depend on factors such as available reagents, desired scale, and familiarity with the techniques. The visualizations and detailed protocols herein are intended to facilitate the practical and efficient synthesis of this important amino acid for applications in drug discovery and development.

References

The Biological Activity of Fluorinated Amino Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid structures has emerged as a powerful tool in medicinal chemistry and drug discovery. This modification can profoundly influence the biological properties of amino acids and their derivatives, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of fluorinated amino acid derivatives, with a focus on their applications as enzyme inhibitors, anticancer agents, and tools to modulate peptide properties. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to support researchers in this dynamic field.

Introduction to Fluorinated Amino Acids

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to impart significant changes to the physicochemical characteristics of amino acid derivatives. These modifications can enhance metabolic stability, increase binding affinity to biological targets, and alter the conformational preferences of peptides and proteins.[1][2] The introduction of fluorine can lead to derivatives with a wide range of biological activities, from enzyme inhibition to anticancer and antimicrobial effects.[3][4]

Biological Activities of Fluorinated Amino Acid Derivatives

Enzyme Inhibition

Fluorinated amino acid derivatives have been extensively explored as potent and selective enzyme inhibitors. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, leading to enhanced interactions with enzyme active sites. Furthermore, the stability of the C-F bond can be exploited in the design of mechanism-based inhibitors.[5]

One notable example is the inhibition of cancer cell growth by 4-fluoro-L-phenylalanine, which has demonstrated cytotoxic effects against cell lines such as MCF-7 breast cancer.

Anticancer Activity

The metabolic stability and ability to modulate signaling pathways make fluorinated amino acid derivatives promising candidates for anticancer drug development.[1] Peptides containing 4-fluorophenylalanine, for instance, can induce cancer cell death by disrupting cell membranes and interacting with intracellular targets, such as mitochondria, to trigger apoptosis.[1]

Modulation of Peptide and Protein Properties

Incorporating fluorinated amino acids into peptides can significantly enhance their therapeutic properties. Fluorination can increase proteolytic stability, a critical factor for peptide-based drugs.[6][7] For example, the replacement of specific amino acids with hexafluoroleucine in glucagon-like peptide-1 (GLP-1) has been shown to improve its resistance to degradation while maintaining biological activity.[8] Furthermore, the introduction of fluorine can influence the folding and stability of proteins.[3][9]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity of selected fluorinated amino acid derivatives from the literature.

Table 1: Anticancer Activity of Fluorinated Amino Acid Derivatives

CompoundCell LineAssayIC50 (µM)Reference
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)Growth Inhibition11.8
Fluorinated Peptide 1bMCF-7 (Breast Cancer)Cytotoxicity11.63
Fluorinated Peptide 1bHepG2 (Liver Cancer)Cytotoxicity34.10

Table 2: Receptor Binding and Activity of Fluorinated GLP-1 Analogues

PeptideReceptorAssayIC50 (nM)EC50 (nM)Reference
GLP-1hGLP-1RCompetition Binding4.8-[8]
F8 (Ala8 -> Hfl)hGLP-1RCompetition Binding15.10.17[8]
F9 (Glu9 -> Hfl)hGLP-1RCompetition Binding12.30.08[8]
F10 (Gly10 -> Hfl)hGLP-1RCompetition Binding29.20.23[8]
F89 (Ala8, Glu9 -> Hfl)hGLP-1RCompetition Binding10.7>1000[8]

Hfl: Hexafluoroleucine

Table 3: Binding Affinity of Fluorinated Phenylalanine Analogs to the L-leucine Receptor of E. coli

CompoundApparent Dissociation Constant (K D) (µM)Reference
L-Leucine0.40[10]
L-Phenylalanine0.18[10]
4-Fluoro-L-phenylalanine0.26[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated amino acid derivatives.

Synthesis of Peptides Containing 4-Fluorophenylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing a 4-fluorophenylalanine residue using the Fmoc/tBu strategy.

Materials:

  • Fmoc-4-fluoro-L-phenylalanine (Fmoc-pFF-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-4-Fluorophenylalanine-OH: Repeat the deprotection step and then couple Fmoc-4-fluoro-L-phenylalanine using a suitable coupling reagent like HATU for potentially hindered couplings.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by RP-HPLC.

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol outlines a general method to assess the stability of fluorinated peptides against enzymatic degradation.[6][11]

Materials:

  • Fluorinated peptide and non-fluorinated control peptide

  • Protease (e.g., α-chymotrypsin, pepsin)

  • Appropriate buffer for the specific protease (e.g., 10 mM phosphate buffer, pH 7.4 for α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin)

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • RP-HPLC system with a fluorescence or UV detector

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in their respective buffers.

  • Reaction Setup: In a microcentrifuge tube, incubate the peptide solution with the protease solution at a specific temperature (e.g., 30°C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the degradation rate.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of fluorinated amino acid derivatives on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Fluorinated amino acid derivative to be tested

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated amino acid derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways

Fluorinated amino acid derivatives can exert their biological effects by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis, and has been implicated in the cellular response to fluoride.[12][13][14]

General Experimental Workflow for Investigating MAPK Pathway Activation

This workflow outlines the key steps to determine if a fluorinated amino acid derivative affects the MAPK signaling pathway.

G Experimental Workflow for MAPK Pathway Analysis cluster_western Western Blot Steps A Cell Culture and Treatment (e.g., with Fluorinated Amino Acid) B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D Western Blot Analysis C->D E Data Analysis and Interpretation D->E D1 SDS-PAGE D2 Protein Transfer to Membrane D1->D2 D3 Blocking D2->D3 D4 Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) D3->D4 D5 Secondary Antibody Incubation D4->D5 D6 Signal Detection D5->D6

Caption: Workflow for analyzing MAPK pathway activation.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a well-characterized cascade that is often dysregulated in cancer. It is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK can then phosphorylate various downstream targets, influencing gene expression and cellular processes.

MAPK_Pathway MAPK/ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras GPCR GPCR GPCR->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors_cyto Transcription Factors ERK->TranscriptionFactors_cyto phosphorylates TranscriptionFactors_nuc Transcription Factors TranscriptionFactors_cyto->TranscriptionFactors_nuc translocates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors_nuc->GeneExpression regulates

Caption: Overview of the MAPK/ERK signaling cascade.

While the direct and specific interactions of most fluorinated amino acid derivatives with components of the MAPK pathway are still under active investigation, studies have shown that sodium fluoride can activate this pathway, suggesting that fluorinated compounds may have the potential to modulate its activity.[15][16] Further research is needed to elucidate the precise mechanisms by which specific fluorinated amino acids and their derivatives influence this and other critical signaling networks.

References

The Strategic Incorporation of 2-Amino-2-(4-fluorophenyl)acetic Acid in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of non-canonical amino acids has revolutionized peptide science, offering novel avenues for the development of therapeutic peptides and research tools with enhanced properties. Among these, 2-Amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine (4F-Phg), has emerged as a valuable building block in peptide synthesis. Its unique physicochemical characteristics, imparted by the strategic placement of a fluorine atom on the phenyl ring, allow for the fine-tuning of peptide structure, stability, and biological activity. This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, detailing its applications, experimental protocols, and the quantitative impact on peptide properties.

Core Applications and Advantages

The incorporation of this compound into peptide chains serves several key purposes, primarily leveraging the unique properties of the fluorine atom:

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Probe: The fluorine atom provides a highly sensitive and specific NMR handle, enabling detailed structural and dynamic studies of peptides.[1][2] With a natural abundance of 100% and a large chemical shift dispersion, ¹⁹F NMR allows for the precise monitoring of peptide conformation, folding, and interaction with biological targets such as cell membranes, often in complex biological environments.[1]

  • Modulation of Biological Activity: The introduction of 4F-Phg can significantly alter the biological function of a peptide. For instance, in antimicrobial peptides, the stereochemistry of the incorporated 4F-Phg (D or L enantiomer) can influence the peptide's helical structure and its ability to interact with and disrupt bacterial membranes.[1][2] This allows for the rational design of peptides with enhanced potency or altered target specificity.

  • Enhanced Physicochemical Properties: Fluorination is a well-established strategy for improving the metabolic stability and bioavailability of peptide-based therapeutics. The strong carbon-fluorine bond can increase resistance to enzymatic degradation, while the overall change in hydrophobicity can influence the peptide's pharmacokinetic profile.

  • Conformational Control: The rigid side chain of 4F-Phg can be used to introduce conformational constraints within a peptide, helping to stabilize specific secondary structures such as α-helices or β-sheets. This is particularly valuable in the design of peptides that mimic the structure of protein binding epitopes.

Data Presentation: Impact on Peptide Properties

The incorporation of this compound has a quantifiable impact on the biological activity of peptides. The following tables summarize key findings from studies on fusogenic and antimicrobial peptides.

Peptide SeriesModificationAssayKey FindingReference
Fusogenic Peptide "B18" AnalogsIncorporation of L- and D-4F-Phg at various positionsVesicle Fusion AssayHydrophobic sites tolerated 4F-Phg labeling with similar fusion activities for epimers, suggesting a less structured fusogenic transition state.[1][2]
Gramicidin S AnalogsDouble labeling with L- and D-4F-PhgBacterial Growth Inhibition AssayThe cyclic β-sheet structure could accommodate both L- and D-substituents on its hydrophobic face.[1][2]
PGLa AnalogsSubstitution with D-4F-PhgBiological Activity AssayThe presence of D-4F-Phg reduced the biological activity by interfering with the amphiphilic α-helical fold.[1][2]

Table 1: Summary of Biological Activity of Peptides Incorporating this compound.

Experimental Protocols

The incorporation of this compound into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a 4-fluorophenylglycine residue on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • Drain the DMF.

2. First Amino Acid Coupling (if not pre-loaded):

  • Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent such as HBTU/DIPEA or HATU/DIPEA in DMF.
  • Allow the reaction to proceed for 2 hours.
  • Wash the resin thoroughly with DMF.

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain the solution.
  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and then DMF (3 times).

4. Amino Acid Coupling Cycle (for subsequent amino acids, including Fmoc-4-fluorophenylglycine-OH):

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture at room temperature for 2 hours. For sterically hindered amino acids like 4-fluorophenylglycine, a longer coupling time or a double coupling may be necessary.
  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

5. Repeat Deprotection and Coupling:

  • Repeat steps 3 and 4 for each amino acid in the peptide sequence.

6. Final Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the cleavage mixture to separate the resin.
  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

8. Purification and Characterization:

  • Centrifuge the ether suspension to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether.
  • Dry the crude peptide under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.
  • Note on Racemization: The synthesis of peptides containing 4-fluorophenylglycine can be accompanied by racemization. The resulting epimers may need to be separated by HPLC.[1][2]

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Solid Support (Resin) Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative KaiserTest->Coupling Positive (Recouple) Cleavage Cleavage from Resin (TFA Cocktail) KaiserTest->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis FinalPeptide Purified Peptide Analysis->FinalPeptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a 4F-Phg-containing peptide.

Proposed Mechanism of Action: Antimicrobial Peptide

AMP_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Cell Membrane (Negatively Charged) cluster_Intracellular Intracellular Space AMP Cationic AMP with 4F-Phg Attraction Electrostatic Attraction AMP->Attraction Insertion Hydrophobic Insertion (aided by 4F-Phg) Attraction->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for a cationic antimicrobial peptide containing 4F-Phg.

Conclusion

This compound is a powerful tool for chemists and biologists engaged in peptide research and development. Its utility as a ¹⁹F NMR probe provides unparalleled insights into the structure and dynamics of peptides, while its incorporation can be strategically employed to modulate biological activity and enhance the therapeutic potential of peptide-based drugs. The well-established methods of solid-phase peptide synthesis allow for its routine incorporation, and while challenges such as racemization exist, they can be overcome with careful purification techniques. As the demand for sophisticated peptide therapeutics continues to grow, the role of non-canonical amino acids like this compound will undoubtedly become even more prominent in the design and synthesis of next-generation peptide molecules.

References

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the chemical stability and potential degradation pathways of 2-Amino-2-(4-fluorophenyl)acetic acid. Direct experimental data for this specific molecule is limited in publicly available literature. Therefore, the information presented herein is largely based on established principles of chemical degradation, and on data from forced degradation studies of the structurally analogous compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid. All experimental protocols and stability profiles should be considered as templates and require validation for the specific molecule of interest.

Introduction

This compound, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its chemical stability is a paramount concern during drug development, manufacturing, and storage, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding the degradation pathways is essential for developing stable formulations and robust analytical methods. This guide outlines the expected stability profile, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₈FNO₂[1][2][3]
Molecular Weight169.15 g/mol [1][2][3]
AppearanceWhite to off-white solid[4][5]
Melting Point270-271°C[2]
SolubilitySoluble in 1M HCl.[5] In water, solubility is limited but can be improved by adjusting the pH to 9 with NaOH.[4]
Storage ConditionsStore at room temperature, protected from light.[1] For long-term storage as a powder, -20°C is recommended.[4]

Expected Chemical Stability Profile

The stability of this compound is expected to be influenced by pH, temperature, light, and oxidizing agents. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are crucial for elucidating the intrinsic stability of the molecule.[6] Based on the behavior of similar amino acids, such as (R)-2-Amino-2-(4-chlorophenyl)acetic acid, the following stability profile is anticipated.[7][8]

ConditionExpected StabilityPotential Degradation Pathways
Acidic (e.g., 0.1 M - 1 M HCl) Likely to be relatively stable. The protonation of the amino group can enhance stability against certain degradation mechanisms.Hydrolysis of the amide bond if incorporated into a larger molecule. The parent amino acid is expected to be stable.[7]
Neutral (pH 6-8) Generally stable in sterile solutions.Potential for microbial growth in non-sterile conditions. Slow oxidation may occur over extended periods.[7]
Basic (e.g., 0.1 M - 1 M NaOH) Potential for instability, particularly racemization at the chiral center. The deprotonated carboxylic acid and neutral amine may be more susceptible to oxidative degradation.[7]Racemization, Oxidation.[7]
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidation.Oxidation of the amino group or the aromatic ring.
Thermal (e.g., 60°C) Generally stable in solid form at moderate temperatures. Degradation may occur at elevated temperatures over time.Decarboxylation, Deamination.
Photolytic (ICH Q1B) Potential for degradation upon exposure to UV or visible light.Photodegradation pathways can be complex and may involve radical mechanisms.

Potential Degradation Pathways

The primary degradation pathways anticipated for this compound include oxidation, decarboxylation, and racemization.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of imines and subsequently ketones. The aromatic ring can also undergo oxidative degradation.

  • Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation to yield the corresponding amine.

  • Racemization: Under basic conditions, the chiral center can be susceptible to racemization, leading to a loss of enantiomeric purity.[7]

The following diagram illustrates a potential degradation pathway via oxidation.

G cluster_0 Oxidative Degradation Pathway 2_Amino_2_4_fluorophenyl_acetic_acid This compound Imino_acid Imino acid intermediate 2_Amino_2_4_fluorophenyl_acetic_acid->Imino_acid Oxidation Keto_acid 2-Oxo-2-(4-fluorophenyl)acetic acid Imino_acid->Keto_acid Hydrolysis 4_Fluorobenzaldehyde 4-Fluorobenzaldehyde Keto_acid->4_Fluorobenzaldehyde Decarboxylation

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols for Stability Assessment

The following protocols for forced degradation studies are adapted from methodologies for the structurally similar (R)-2-Amino-2-(4-chlorophenyl)acetic acid and should be validated.[7][8]

The diagram below outlines a general workflow for conducting forced degradation studies.

G cluster_1 Forced Degradation Experimental Workflow Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Time_Points Withdraw Aliquots at Defined Time Points Stress_Conditions->Time_Points Neutralize Neutralize Aliquots (if necessary) Time_Points->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize->HPLC_Analysis Quantify Quantify Parent Compound and Degradation Products HPLC_Analysis->Quantify Determine_Pathways Determine Degradation Pathways Quantify->Determine_Pathways

Caption: General workflow for forced degradation studies.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of 1 mg/mL.[8]

  • Acid Hydrolysis: Mix an equal volume of the stock solution with 1 M HCl. Heat at 60°C for 24 hours.[8]

  • Base Hydrolysis: Mix an equal volume of the stock solution with 1 M NaOH. Keep at room temperature for 24 hours.[8]

  • Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.[8]

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8]

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.[8]

A stability-indicating HPLC method is essential to separate the parent compound from any degradation products. The following is a general method that should be optimized and validated.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A gradient of Solvent A (e.g., 0.1% acetic acid in water) and Solvent B (e.g., acetonitrile)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C[8]
Detection Wavelength 220 nm (or determined by UV absorbance maximum)[8]
Injection Volume 10 µL[8]

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionTime (hours)Initial Concentration (mg/mL)Remaining Parent Compound (%)Major Degradation Products (Peak Area %)
1 M HCl, 60°C 01.0100-
241.0Data to be generatedData to be generated
1 M NaOH, RT 01.0100-
241.0Data to be generatedData to be generated
3% H₂O₂, RT 01.0100-
241.0Data to be generatedData to be generated
Thermal, 60°C 01.0100-
481.0Data to be generatedData to be generated
Photolytic (ICH Q1B) 01.0100-
Exposure duration1.0Data to be generatedData to be generated

Data in this table is illustrative and must be generated through experimental studies.

Conclusion

While specific degradation data for this compound is not extensively documented, a comprehensive understanding of its potential stability challenges can be inferred from its chemical structure and data from analogous compounds. The primary anticipated degradation pathways include oxidation, decarboxylation, and racemization, particularly under oxidative and basic conditions. The experimental protocols provided in this guide offer a robust starting point for researchers to perform forced degradation studies and develop validated stability-indicating analytical methods. Such studies are indispensable for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this important building block.

References

An In-depth Technical Guide to the Discovery and History of 2-Amino-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine, is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylglycine imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of parent compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this valuable building block. It is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Historical Context and Discovery

The synthesis of non-natural amino acids, including phenylglycine derivatives, has been a subject of extensive research. Classical methods for α-amino acid synthesis, such as the Strecker and Bucherer-Bergs reactions, were foundational in the preparation of racemic this compound. The subsequent demand for enantiomerically pure forms, driven by the stereospecificity of biological targets, led to the development of asymmetric syntheses and resolution techniques.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: classical methods that produce a racemic mixture, followed by resolution, and modern asymmetric methods that directly yield enantiomerically enriched products.

Classical Racemic Synthesis

1. Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (4-fluorobenzaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.

  • Reaction: 4-Fluorobenzaldehyde reacts with ammonia to form an imine. The imine is then attacked by a cyanide ion to yield 2-amino-2-(4-fluorophenyl)acetonitrile. Subsequent hydrolysis of the nitrile group affords racemic this compound.

2. Bucherer-Bergs Synthesis

This method involves the reaction of a carbonyl compound (4-fluorobenzaldehyde) with ammonium carbonate and a cyanide source to produce a hydantoin intermediate. The hydantoin is then hydrolyzed to the corresponding amino acid.

  • Reaction: 4-Fluorobenzaldehyde, potassium cyanide, and ammonium carbonate react to form 5-(4-fluorophenyl)hydantoin. This hydantoin is then hydrolyzed under acidic or basic conditions to yield racemic this compound.

Asymmetric Synthesis and Resolution

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. The two main strategies to achieve this are the resolution of a racemic mixture and asymmetric synthesis.

1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used industrial method for separating enantiomers. It utilizes the high stereoselectivity of enzymes, such as lipases or acylases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.

  • Principle: A racemic mixture of an N-acylated derivative of this compound is subjected to an enzyme (e.g., Penicillin G Acylase). The enzyme selectively hydrolyzes the acyl group from one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted acylated D-enantiomer.

2. Asymmetric Synthesis Using Chiral Auxiliaries

This approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

  • Principle: A chiral auxiliary, often derived from a natural product like an amino acid, is attached to a glycine enolate equivalent. This chiral template then directs the diastereoselective alkylation or, in the case of phenylglycine derivatives, a related C-C bond formation. Subsequent cleavage of the auxiliary provides the desired enantiomer of this compound.

Data Presentation

Synthesis MethodStarting MaterialsKey IntermediatesProductTypical Yield (%)Enantiomeric Excess (ee%)
Strecker Synthesis 4-Fluorobenzaldehyde, NH₃, KCN2-Amino-2-(4-fluorophenyl)acetonitrileRacemic this compound70-85N/A
Bucherer-Bergs Synthesis 4-Fluorobenzaldehyde, KCN, (NH₄)₂CO₃5-(4-Fluorophenyl)hydantoinRacemic this compound65-80N/A
Enzymatic Kinetic Resolution Racemic N-acyl-2-amino-2-(4-fluorophenyl)acetic acid, Enzyme (e.g., Penicillin G Acylase)N/A(R)- or (S)-2-Amino-2-(4-fluorophenyl)acetic acid~45 (for desired enantiomer)>99
Asymmetric Synthesis with Chiral Auxiliary Glycine derivative with chiral auxiliary, 4-Fluorobenzaldehyde derivativeChiral intermediate with auxiliary(R)- or (S)-2-Amino-2-(4-fluorophenyl)acetic acid60-75>98

Experimental Protocols

Strecker Synthesis of Racemic this compound

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Ammonium chloride (1.2 eq)

  • Potassium cyanide (1.2 eq)

  • Ammonia solution (28%)

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • A solution of ammonium chloride in water is added to a solution of potassium cyanide in water at 0-5 °C.

  • A solution of 4-fluorobenzaldehyde in methanol is then added dropwise to the cold cyanide/ammonia solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The methanol is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude α-aminonitrile.

  • The crude α-aminonitrile is then hydrolyzed by refluxing with concentrated hydrochloric acid for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to afford racemic this compound.

Enzymatic Kinetic Resolution of N-Acetyl-DL-4-fluorophenylglycine

Materials:

  • N-Acetyl-DL-4-fluorophenylglycine (1.0 eq)

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (pH 7.5)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

Procedure:

  • N-Acetyl-DL-4-fluorophenylglycine is suspended in a phosphate buffer (pH 7.5).

  • The pH of the suspension is adjusted to 7.5 with a sodium hydroxide solution.

  • Immobilized Penicillin G Acylase is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30-37 °C), and the pH is maintained at 7.5 by the controlled addition of a sodium hydroxide solution.

  • The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The filtrate is acidified to pH 2 with hydrochloric acid, leading to the precipitation of the unreacted N-acetyl-D-4-fluorophenylglycine.

  • The precipitate is collected by filtration.

  • The pH of the filtrate is adjusted to the isoelectric point of L-4-fluorophenylglycine (around pH 5-6) to precipitate the L-enantiomer.

  • The precipitated L-4-fluorophenylglycine is collected by filtration, washed with cold water, and dried.

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

Synthesis_Pathways cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Approaches 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Strecker Strecker 4-Fluorobenzaldehyde->Strecker NH3, KCN Bucherer-Bergs Bucherer-Bergs 4-Fluorobenzaldehyde->Bucherer-Bergs KCN, (NH4)2CO3 Racemic 4-F-Phg Racemic 4-F-Phg Enzymatic Resolution Enzymatic Resolution Racemic 4-F-Phg->Enzymatic Resolution Enzyme Strecker->Racemic 4-F-Phg Bucherer-Bergs->Racemic 4-F-Phg Enantiopure 4-F-Phg Enantiopure 4-F-Phg Enzymatic Resolution->Enantiopure 4-F-Phg Asymmetric Synthesis Asymmetric Synthesis Asymmetric Synthesis->Enantiopure 4-F-Phg Chiral Precursors Chiral Precursors Chiral Precursors->Asymmetric Synthesis Strecker_Workflow start Start: 4-Fluorobenzaldehyde step1 React with NH3 and KCN (Formation of α-aminonitrile) start->step1 step2 Hydrolysis with concentrated HCl step1->step2 step3 Purification (Filtration and Washing) step2->step3 end Product: Racemic this compound step3->end Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Activates G-protein G-protein GPCR->G-protein Activates Fluoreptide Fluoreptide (with 4-F-Phg) Fluoreptide->GPCR Blocks Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Technical Guide: Safety and Handling of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and relevant biological activities of 2-Amino-2-(4-fluorophenyl)acetic acid. The information is intended to support researchers and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, also known as (4-fluorophenyl)glycine, is a non-proteinogenic amino acid. Its properties are summarized in the table below.

PropertyValue
Synonyms (4-fluorophenyl)glycine, DL-4-Fluorophenylglycine
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
CAS Number 7292-73-1
Appearance Solid
Melting Point 270-271°C

Safety and Handling Precautions

Appropriate safety measures are crucial when handling this compound in a laboratory setting. This section details the known hazards and recommended handling procedures.

Hazard Identification

The compound is classified as an irritant. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are recommended.

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Handling and Storage
  • Handling:

    • Wash hands thoroughly after handling.

    • Use in a well-ventilated area.

    • Avoid breathing dust, vapor, mist, or gas.

    • Avoid contact with skin and eyes.

    • Minimize dust generation and accumulation.

  • Storage:

    • Store in a tightly closed container.

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

    • The compound is hygroscopic; protect from moisture.

First Aid Measures
  • If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.

Toxicological Data

The toxicological properties of this compound have not been fully investigated. However, data for the stereoisomer (S)-4-Fluorophenylglycine is available.

Toxicity Data for (S)-4-Fluorophenylglycine
Acute Oral LD50 (ATE) > 2000 mg/kg
Acute Dermal LD50 (ATE) > 2000 mg/kg
Acute Inhalation LC50 (Mist, ATE) > 5 mg/l

Biological Activity and Mechanism of Action

This compound is a glycine derivative.[2] Research has shown that its stereoisomer, L-4-Fluorophenylglycine, acts as an inhibitor of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5).[3] These transporters are crucial for the uptake of neutral amino acids, including glutamine, which is vital for the growth of many cancer cells.

By inhibiting ASCT2, L-4-Fluorophenylglycine can disrupt glutamine metabolism in cancer cells. This disruption leads to several downstream effects, including the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. The resulting cellular stress can lead to an increase in reactive oxygen species (ROS) and the activation of apoptotic pathways, such as the caspase cascade, ultimately resulting in cancer cell death.

Phenylglycine derivatives have also been investigated as antagonists of metabotropic glutamate receptors (mGluRs), which are involved in modulating synaptic transmission and neuronal excitability.[4]

Signaling Pathway of ASCT2 Inhibition

The following diagram illustrates the proposed signaling pathway affected by the inhibition of the ASCT2 transporter by L-4-Fluorophenylglycine.

ASCT2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell ASCT2 ASCT2 Glutamine_in Intracellular Glutamine ASCT2->Glutamine_in Mediates uptake ROS Increased ROS ASCT2->ROS Inhibition leads to mTOR_pathway mTOR Signaling Glutamine_in->mTOR_pathway Activates Cell_Growth Cell Growth & Proliferation mTOR_pathway->Cell_Growth Promotes Apoptosis Apoptosis ROS->Apoptosis Induces L-4-Fluorophenylglycine L-4-Fluorophenylglycine L-4-Fluorophenylglycine->ASCT2 Inhibits Glutamine_out Extracellular Glutamine Glutamine_out->ASCT2 Transport InVivo_Workflow cluster_preclinical Preclinical In Vivo Efficacy Study Cell_Culture Cancer Cell Line Culture Xenograft Subcutaneous Xenograft Implantation (Immunocompromised Mice) Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily Administration of L-4-Fluorophenylglycine or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Throughout study Endpoint Study Endpoint (e.g., 21 days or max tumor volume) Monitoring->Endpoint Analysis Tumor Excision and Analysis (e.g., IHC, Western Blot) Endpoint->Analysis

References

Methodological & Application

Chiral HPLC Analysis of 2-Amino-2-(4-fluorophenyl)acetic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetic acid, a fluorinated analog of phenylglycine, is a critical chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of this compound is of paramount importance as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for the enantioselective separation and quantification of these enantiomers.

This document provides detailed application notes and protocols for the chiral HPLC analysis of this compound enantiomers. Two primary methods are presented, utilizing two of the most successful classes of chiral stationary phases: polysaccharide-based and macrocyclic glycopeptide-based columns. These methods are designed to be robust and adaptable for routine analysis in both research and quality control laboratories.

Principle of Chiral Separation

Direct chiral separation by HPLC is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase. The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector have different stabilitites. This difference in interaction energy leads to different retention times, allowing for their separation. The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these being stereochemically dependent.

Experimental Protocols

Two robust methods are detailed below for the enantioselective analysis of this compound. Method 1 employs a polysaccharide-based CSP, which is known for its broad applicability, particularly in normal phase mode. Method 2 utilizes a macrocyclic glycopeptide-based CSP, which is highly effective for the separation of underivatized amino acids in reversed-phase or polar organic modes.

Method 1: Normal-Phase Chiral HPLC on a Polysaccharide-Based CSP

This method is a common starting point for the chiral separation of many pharmaceutical compounds and is often successful for amino acid derivatives.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Reagents:

    • n-Hexane, HPLC grade

    • Isopropanol (IPA), HPLC grade

    • Trifluoroacetic acid (TFA), reagent grade

    • (R)-2-Amino-2-(4-fluorophenyl)acetic acid reference standard

    • (S)-2-Amino-2-(4-fluorophenyl)acetic acid reference standard

    • Racemic this compound

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of the (R) and (S) enantiomers, and a racemic standard, in the mobile phase at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method 2: Reversed-Phase Chiral HPLC on a Macrocyclic Glycopeptide-Based CSP

This method is particularly well-suited for the direct analysis of underivatized amino acids and offers the advantage of using aqueous-organic mobile phases.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system as described in Method 1.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Reagents:

    • Methanol, HPLC grade

    • Water, HPLC grade

    • Formic acid, reagent grade

    • (R)-2-Amino-2-(4-fluorophenyl)acetic acid reference standard

    • (S)-2-Amino-2-(4-fluorophenyl)acetic acid reference standard

    • Racemic this compound

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol / Water / Formic acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of the (R) and (S) enantiomers, and a racemic standard, in a 50:50 mixture of methanol and water at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of methanol and water to a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following tables summarize the expected quantitative data for the chiral separation of this compound enantiomers using the described methods. These are representative values and may vary depending on the specific instrumentation and column used.

Table 1: Expected Performance Data for Method 1 (Polysaccharide-Based CSP)

EnantiomerRetention Time (min)Tailing Factor
(S)-enantiomer8.51.1
(R)-enantiomer10.21.2
Resolution (Rs) > 2.0
Selectivity (α) > 1.2

Table 2: Expected Performance Data for Method 2 (Macrocyclic Glycopeptide-Based CSP)

EnantiomerRetention Time (min)Tailing Factor
(S)-enantiomer6.81.2
(R)-enantiomer8.11.2
Resolution (Rs) > 1.8
Selectivity (α) > 1.15

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in chiral method development.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Standard/Sample prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate HPLC System with Chiral Mobile Phase prep3->hplc1 hplc2 Inject Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection at 220 nm hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 data2 Calculate Retention Times, Resolution, and Selectivity data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3

Caption: Experimental workflow for chiral HPLC analysis.

G cluster_factors Factors Influencing Chiral Separation cluster_params Separation Parameters csp Chiral Stationary Phase (CSP) resolution Resolution (Rs) csp->resolution selectivity Selectivity (α) csp->selectivity mp Mobile Phase Composition mp->resolution mp->selectivity retention Retention Time (tR) mp->retention temp Temperature temp->resolution temp->retention analyte Analyte Structure analyte->selectivity analyte->retention

Caption: Key factors affecting enantiomeric separation.

Application Note: Protocol for Derivatization of 2-Amino-2-(4-fluorophenyl)acetic acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte by Gas Chromatography-Mass Spectrometry (GC-MS) is essential for pharmacokinetic studies, quality control, and metabolic research. Due to its polar nature and low volatility, direct GC-MS analysis of this compound is not feasible.[1] Derivatization is a necessary sample preparation step to convert the analyte into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and detection.[1]

This application note provides a detailed protocol for the derivatization of this compound using a robust two-step esterification-acylation procedure. An alternative single-step silylation method is also discussed. These protocols are designed to be readily implemented in a laboratory setting for reproducible and reliable GC-MS analysis.

Principle of Derivatization

The primary goal of derivatization for GC-MS analysis of amino acids is to mask the polar functional groups, namely the carboxylic acid (-COOH) and the amino (-NH2) groups.[2]

  • Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reacting the amino acid with an alcohol in the presence of an acidic catalyst. This step increases the volatility of the molecule.

  • Acylation: The amino group is subsequently acylated using an acylating agent, such as a perfluorinated anhydride (e.g., trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA)). This further increases volatility and can enhance detector response, particularly for electron capture detection.[3][4]

  • Silylation: In this alternative method, both the carboxylic acid and amino groups are derivatized simultaneously by replacing the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.[5]

Experimental Protocols

Protocol 1: Two-Step Esterification and Acylation

This two-step method is highly reliable for the derivatization of amino acids.[1][6]

Materials and Reagents:

  • This compound standard

  • Methanol (CH3OH), anhydrous

  • Acetyl chloride (CH3COCl) or Hydrochloric acid (HCl), concentrated

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (EA), anhydrous

  • Nitrogen gas, high purity

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a reaction vial.

    • If the sample is in solution, transfer an aliquot containing the desired amount of the amino acid and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Step 1: Esterification

    • Prepare a 3 M solution of methanolic HCl by carefully adding 240 µL of acetyl chloride to 1 mL of anhydrous methanol. (Caution: This reaction is exothermic and should be performed in a fume hood). Alternatively, a 2 M HCl in methanol solution can be prepared by adding concentrated HCl to methanol.[7]

    • Add 200 µL of the freshly prepared methanolic HCl to the dried sample.

    • Securely cap the vial and heat at 80°C for 60 minutes in a heating block.[7][8]

    • After heating, cool the vial to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Step 2: Acylation

    • To the dried residue from the esterification step, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[8]

    • Securely cap the vial and heat at 65°C for 30 minutes.[8]

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the final dried derivative in a suitable solvent for GC-MS analysis, such as ethyl acetate or hexane.

    • Vortex the sample to ensure the derivative is fully dissolved.

    • Transfer the solution to a GC vial for injection.

Protocol 2: Single-Step Silylation

Silylation is a common and rapid derivatization technique.[5] However, the resulting derivatives can be sensitive to moisture.[9]

Materials and Reagents:

  • This compound standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile, anhydrous

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh or transfer an aliquot of this compound into a reaction vial and ensure the sample is completely dry.

  • Derivatization:

    • Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile to the dried sample.

    • Securely cap the vial and heat at 100°C for 4 hours.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Data Presentation

Derivatization MethodReagentsReaction StepsReaction TimeDerivative StabilityKey AdvantagesKey Disadvantages
Esterification/Acylation Methanolic HCl, PFPA/EATwo~2 hoursHighRobust and reliable, stable derivatives.[1][6]Longer procedure with multiple steps.
Silylation MTBSTFA, AcetonitrileOne~4 hoursModerateRapid, single-step reaction.Derivatives are moisture-sensitive, requires anhydrous conditions.[9]

Experimental Workflow and Signaling Pathways

Derivatization_Workflow Two-Step Derivatization Workflow for this compound A Start: Dry Sample of This compound B Step 1: Esterification Add Methanolic HCl Heat at 80°C for 60 min A->B Reagents Added C Evaporate to Dryness (Nitrogen Stream) B->C Reaction Complete D Step 2: Acylation Add Ethyl Acetate & PFPA Heat at 65°C for 30 min C->D Intermediate Product E Evaporate to Dryness (Nitrogen Stream) D->E Reaction Complete F Reconstitute in Solvent (e.g., Ethyl Acetate) E->F Final Derivative G End: GC-MS Analysis F->G Sample Injection

References

Application Notes and Protocols for the Chiral Resolution of 2-Amino-2-(4-fluorophenyl)acetic acid using Marfey's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chiral resolution of the non-proteinogenic amino acid, 2-Amino-2-(4-fluorophenyl)acetic acid, utilizing Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The enantiomers of this compound are important chiral building blocks in the synthesis of various pharmaceutical compounds. Ensuring enantiomeric purity is critical for the efficacy and safety of the final drug product. This protocol outlines the pre-column derivatization of the amino acid enantiomers with Marfey's reagent to form diastereomers, followed by their separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The presented protocols are based on established methods for the analysis of similar amino acids and are intended to provide a robust starting point for method development and validation.[1]

Introduction

Chiral chromatography is a cornerstone of pharmaceutical development and quality control, ensuring the stereochemical purity of drug substances. This compound, a synthetic amino acid, possesses a chiral center, and its enantiomers can exhibit different pharmacological and toxicological profiles. Marfey's method is a reliable and widely adopted indirect approach for the chiral resolution of amino acids.[2] The method involves the derivatization of the primary amine of the chiral amino acid with Marfey's reagent (L-FDAA). This reaction creates two diastereomers that, unlike the original enantiomers, have distinct physicochemical properties and can be separated on a standard achiral HPLC column.[1] The resulting derivatives contain a dinitrophenyl chromophore, which allows for sensitive UV detection at approximately 340 nm.[3]

The primary advantages of using Marfey's reagent include the formation of stable derivatives, high reactivity with primary and secondary amines, and the generation of diastereomers with typically good chromatographic resolution on common C18 columns.[1]

Chemical Reaction and Principle

Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide, reacts with the amino group of D- and L-2-Amino-2-(4-fluorophenyl)acetic acid under mild alkaline conditions. The fluorine atom on the dinitrophenyl ring is susceptible to nucleophilic aromatic substitution by the amino group of the analyte. This reaction proceeds without racemization at the chiral centers of either the reagent or the amino acid. The L-chirality of the alanine amide moiety in Marfey's reagent introduces a second chiral center, converting the enantiomeric pair into a pair of diastereomers (L-D and L-L). These diastereomers can then be separated by standard reverse-phase chromatography.

cluster_reactants Reactants cluster_products Products marfey Marfey's Reagent (L-FDAA) reaction Derivatization (Mild Alkaline Conditions) marfey->reaction amino_acid D/L-2-Amino-2-(4-fluorophenyl)acetic acid amino_acid->reaction diastereomers Diastereomeric Derivatives (L-D and L-L) reaction->diastereomers

Caption: Reaction of Marfey's reagent with amino acid enantiomers.

Experimental Protocols

The following protocols are adapted from established methods for the derivatization and analysis of amino acids using Marfey's reagent.[1][4][5]

Materials and Reagents
  • (D)-2-Amino-2-(4-fluorophenyl)acetic acid standard

  • (L)-2-Amino-2-(4-fluorophenyl)acetic acid standard

  • Racemic this compound (for method development)

  • Marfey's reagent (L-FDAA, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone, HPLC grade

  • Water, HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 2 M

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

Derivatization Protocol
  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound standard or sample in 50 mM sodium bicarbonate buffer (pH ≈ 9.0). For method validation and resolution assessment, prepare a solution of the racemic mixture.

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution in a microcentrifuge tube, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution to ensure alkaline conditions.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture in a heating block or water bath at 40°C for 90 minutes.[3] The reaction should be protected from light.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 20 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.

  • Sample Dilution: Dilute the final mixture with the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis (e.g., a 1:10 dilution).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis Protocol

The following are suggested starting conditions and may require optimization for your specific HPLC system and column.

Table 1: HPLC Instrumentation and Conditions

ParameterSuggested Conditions
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm
Injection Volume 10-20 µL

Data Presentation and Expected Results

Upon successful derivatization and chromatographic separation, two distinct peaks corresponding to the L-L and L-D diastereomers should be observed. Typically, for proteinogenic amino acids, the L-FDAA derivative of the L-amino acid (L-L diastereomer) elutes before the L-FDAA derivative of the D-amino acid (L-D diastereomer).[3] However, this elution order should be confirmed experimentally for this compound using individual enantiomeric standards.

Table 2: Representative Chromatographic Data

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
L-FDAA - L-2-Amino-2-(4-fluorophenyl)acetic acidtR1A₁-
L-FDAA - D-2-Amino-2-(4-fluorophenyl)acetic acidtR2A₂> 1.5

Note: The retention times (tR1, tR2) and peak areas (A₁, A₂) are illustrative and will need to be determined experimentally. A resolution (Rs) value greater than 1.5 indicates baseline separation.

The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [(Amajor - Aminor) / (Amajor + Aminor)] x 100

Where Amajor and Aminor are the peak areas of the major and minor enantiomer derivatives, respectively.

Experimental Workflow and Logic Diagrams

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Reaction Quenching & Final Prep cluster_analysis Analysis prep Prepare 1 mg/mL Amino Acid Solution in 50 mM NaHCO₃ (pH 9.0) add_marfey Add 1% Marfey's Reagent in Acetone prep->add_marfey add_bicarb Add 1 M NaHCO₃ add_marfey->add_bicarb incubate Incubate at 40°C for 90 min add_bicarb->incubate add_hcl Add 2 M HCl incubate->add_hcl dilute Dilute with Mobile Phase add_hcl->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc Inject into HPLC-UV System filter->hplc data Data Acquisition and Analysis hplc->data

Caption: Experimental workflow for chiral resolution.

start Start racemic_mixture Racemic Mixture of This compound start->racemic_mixture derivatization Derivatization with L-FDAA (Marfey's Reagent) racemic_mixture->derivatization diastereomers Formation of L-D and L-L Diastereomers derivatization->diastereomers hplc_separation RP-HPLC Separation on Achiral Column diastereomers->hplc_separation detection UV Detection at 340 nm hplc_separation->detection quantification Quantification of Enantiomeric Purity detection->quantification end End quantification->end

Caption: Logical relationship of the analytical process.

Conclusion

The use of Marfey's reagent for the pre-column derivatization of this compound provides a robust and reliable method for the determination of its enantiomeric purity. The protocol described herein offers a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique. The formation of stable, UV-active diastereomers allows for excellent separation and sensitive detection using standard RP-HPLC instrumentation. This method is an invaluable tool for quality control and stereochemical analysis in pharmaceutical research and development.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2-Amino-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 2-Amino-2-(4-fluorophenyl)acetic acid, also known as 4-fluorophenylglycine, is a synthetic analog of phenylalanine. The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring can modulate the electronic properties of the aromatic ring, influencing peptide conformation and binding interactions. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

The choice of coupling reagent is critical for achieving high efficiency, especially when incorporating sterically hindered or unnatural amino acids. Below is a comparison of commonly used coupling reagents.

Coupling Reagent ClassExamplesTypical Coupling TimeTypical Coupling EfficiencyKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU1-2 hours>99%Highly efficient and widely used. HATU is often preferred for difficult couplings. Potential for side reactions like guanidinylation.
Phosphonium Salts PyBOP, PyAOP30-120 minutes>99%Effective with a lower risk of racemization for sensitive residues.
Carbodiimides DIC with additives like Oxyma or HOBt1-2 hours98-99.5%Cost-effective and generates a soluble urea byproduct. Generally slower reaction rates compared to onium salts.

Note: Coupling times and efficiencies are typical for standard syntheses and may vary based on the specific peptide sequence, resin, and reaction conditions. For this compound, longer coupling times or double coupling may be necessary to ensure complete reaction.

Table 2: Theoretical vs. Expected Yield in SPPS

The overall yield of a peptide in SPPS is a product of the efficiency of each step (deprotection and coupling). Even small inefficiencies can significantly impact the final yield, especially for longer peptides.

Per-Step EfficiencyOverall Yield for a 10-mer PeptideOverall Yield for a 20-mer Peptide
97%~74%~54%
99%~90%~82%
99.5%~95%~90%

Note: These are theoretical maximum yields. Actual crude and purified yields are often lower due to factors such as steric hindrance from the unnatural amino acid, peptide aggregation, and losses during purification.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Incorporating this compound

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide, incorporating one residue of this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-4-fluorophenylglycine-OH)

  • Rink Amide resin (e.g., 0.1 mmol scale)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes on a shaker.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min).

  • Incorporation of Fmoc-2-Amino-2-(4-fluorophenyl)acetic acid:

    • Perform the Fmoc deprotection step as described in step 2.

    • In a separate vial, dissolve Fmoc-4-fluorophenylglycine-OH (3 equivalents), a suitable coupling reagent like HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. The use of a stronger coupling reagent like HATU is recommended for this unnatural amino acid to ensure high coupling efficiency.[1]

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours. A longer reaction time is often required for unnatural amino acids.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating incomplete reaction), a second coupling ("double coupling") with freshly prepared activated amino acid solution is recommended.[1]

    • Once coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection:

    • After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF (5 x 1 min) and then with DCM (3 x 1 min).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., DIC/Oxyma or HATU) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Chain Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Proposed Mechanism of Action for an Antimicrobial Peptide (AMP) Containing 4-Fluorophenylglycine

The incorporation of 4-fluorophenylglycine into antimicrobial peptides (AMPs) can enhance their activity. While a specific signaling pathway is not directly triggered, the mechanism involves a series of interactions with the bacterial cell membrane, leading to its disruption.[2]

AMP_Mechanism Peptide AMP with 4-Fluorophenylglycine Binding Electrostatic Binding Peptide->Binding Initial Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Binding->Membrane Insertion Hydrophobic Insertion (Enhanced by 4-F-Phg) Binding->Insertion Pore Pore Formation / Membrane Destabilization Insertion->Pore Disruption Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for an antimicrobial peptide containing 4-fluorophenylglycine.

References

Quantitative Analysis of 2-Amino-2-(4-fluorophenyl)acetic Acid in Reaction Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-2-(4-fluorophenyl)acetic acid in reaction mixtures. This non-proteinogenic amino acid is a critical chiral building block in the synthesis of various pharmaceutical agents. Accurate quantification is essential for reaction monitoring, yield determination, and ensuring the stereochemical purity of the final product.

Introduction

This compound possesses a single chiral center, resulting in two enantiomers: (R)-2-Amino-2-(4-fluorophenyl)acetic acid and (S)-2-Amino-2-(4-fluorophenyl)acetic acid. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and accurate quantification crucial in drug development. This guide covers the most common and robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Analytical Methodologies

The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and whether achiral or chiral analysis is needed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids. Both achiral (for determining overall purity and concentration) and chiral (for determining enantiomeric excess) HPLC methods are applicable.

2.1.1. Achiral Reversed-Phase HPLC (RP-HPLC) for Overall Purity

This method is suitable for quantifying the total amount of this compound and separating it from starting materials, reagents, and byproducts.

2.1.2. Chiral HPLC for Enantiomeric Purity

Direct and indirect methods can be used to resolve the enantiomers of this compound.

  • Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) to separate the enantiomers without derivatization. Macrocyclic glycopeptide-based columns are particularly effective for resolving underivatized amino acid enantiomers.[1]

  • Indirect Chiral HPLC via Derivatization: This common strategy involves reacting the amino acid with a chiral derivatizing agent to form diastereomers.[2] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[2] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) is a widely used derivatizing agent for this purpose.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity but requires derivatization to increase the volatility of the amino acid.[3] This method is particularly useful for identifying and quantifying trace impurities. The derivatization typically involves esterification of the carboxylic acid group followed by acylation of the amino group.[3]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume.[3] Chiral separation is achieved by adding a chiral selector to the background electrolyte.[3]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the described analytical techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a mobile phase and a stationary phase.[3]Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[3]Separation based on the differential migration of ions in an electric field.[3]
Derivatization Not always required for direct chiral analysis, but can be used with a chiral derivatizing agent for indirect analysis.[1][3]Mandatory to increase volatility and thermal stability.[3]Often not required, as a chiral selector is added to the buffer.[3]
Sensitivity Moderate to high, depending on the detector (UV-Vis, Fluorescence).High, especially with selected ion monitoring (SIM).High, but can be limited by the small injection volume.
Sample Throughput Moderate.Moderate, due to derivatization steps.High.
Instrumentation Widely available.Common in analytical labs.Less common than HPLC and GC.
Key Advantage Robust and versatile for both achiral and chiral analysis.High sensitivity and structural information from mass spectra.High separation efficiency and minimal sample consumption.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis via Derivatization with Marfey's Reagent

This protocol details the indirect chiral analysis of this compound using Marfey's reagent and a standard reversed-phase HPLC system.[2]

Materials and Reagents:

  • This compound standard and sample from the reaction mixture.

  • Marfey's reagent (L-FDAA).

  • Acetone, HPLC grade.

  • Sodium bicarbonate buffer (50 mM, pH ~9.0).

  • Hydrochloric acid (2 M).

  • Water, HPLC grade.

  • Acetonitrile, HPLC grade.

  • Trifluoroacetic acid (TFA).

Procedure:

  • Standard/Sample Preparation: Prepare a standard solution of this compound in 50 mM sodium bicarbonate buffer at a concentration of approximately 1 mg/mL.[2] Dilute the reaction mixture in the same buffer to a similar concentration.

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[2]

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40°C for 1 hour in a water bath or heating block.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[2]

  • Sample Dilution: Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.[2]

HPLC Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% TFA[2]
Mobile Phase B Acetonitrile with 0.1% TFA[2]
Gradient Optimized to separate diastereomers (e.g., start with a low percentage of B and increase linearly)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 340 nm
Injection Volume 10 µL

Data Analysis:

  • Create a calibration curve using standards of known concentrations.

  • Determine the concentration of each enantiomer in the sample from the peak areas in the chromatogram and the calibration curve.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100.

Protocol 2: GC-MS Analysis after Derivatization

This protocol describes the quantitative analysis of this compound by GC-MS following derivatization.

Materials and Reagents:

  • This compound standard and sample.

  • Esterification reagent (e.g., Methanolic HCl).[3]

  • Acylation reagent (e.g., Pentafluoropropionic anhydride - PFPA).

  • Ethyl acetate, GC grade.

Procedure:

  • Sample Preparation: Take a known aliquot of the reaction mixture and evaporate the solvent to dryness under a stream of nitrogen.

  • Esterification:

    • Add the esterification reagent to the dried sample.

    • Heat the mixture (e.g., at 100°C for 1 hour).[3]

    • Evaporate the reagent to dryness.

  • Acylation:

    • Add the acylation reagent and a suitable solvent (e.g., ethyl acetate).

    • Heat the mixture (e.g., at 65°C for 30 minutes).[4]

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[3]

GC-MS Conditions:

ParameterValue
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer
Column Chiral GC Capillary Column (e.g., Chirasil-Val)[3]
Injector Temperature 250 °C
Oven Program Optimized to separate the derivatized enantiomers
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS Detection Scan mode for identification, SIM mode for quantification

Data Analysis:

  • Use an internal standard for accurate quantification.

  • Create a calibration curve by analyzing standards with known concentrations of the derivatized analyte and the internal standard.[3]

  • Determine the concentration from the peak area ratio of the analyte to the internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution in Buffer Sample->Dilution Derivatization Derivatization (optional) Dilution->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Vis or Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Drying Evaporate Solvent Sample->Drying Derivatization Two-Step Derivatization Drying->Derivatization Reconstitution Reconstitute in Solvent Derivatization->Reconstitution Injection Inject into GC-MS Reconstitution->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Integration Peak Integration (SIM) MassSpectrum->Integration Quantification Quantification via Internal Standard Integration->Quantification Logical_Relationship OverallPurity Overall Purity Assessment AchiralAnalysis Achiral Analysis (Total Analyte Concentration) OverallPurity->AchiralAnalysis ChiralAnalysis Chiral Analysis (Enantiomeric Ratio) OverallPurity->ChiralAnalysis RPHPLC RP-HPLC AchiralAnalysis->RPHPLC GCMS GC-MS AchiralAnalysis->GCMS ChiralAnalysis->GCMS with chiral column ChiralHPLC Chiral HPLC ChiralAnalysis->ChiralHPLC ChiralCE Chiral CE ChiralAnalysis->ChiralCE

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure amino acids are crucial building blocks in the synthesis of a vast array of pharmaceuticals. 2-Amino-2-(4-fluorophenyl)acetic acid, a non-proteinogenic amino acid, is a key intermediate in the development of various therapeutic agents. Its chirality significantly influences the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Therefore, the efficient production of the single, desired enantiomer is of paramount importance.

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical resolution methods for obtaining enantiomerically pure compounds. This application note details a robust protocol for the enzymatic resolution of racemic this compound utilizing Penicillin G Acylase (PGA). This method is based on the well-established stereoselective hydrolysis of the N-acyl derivative of the racemic amino acid.

Principle of the Method

The enzymatic resolution process is a kinetic resolution wherein the enzyme selectively catalyzes the hydrolysis of one enantiomer of the N-acylated racemic amino acid, leaving the other enantiomer unreacted. In this protocol, racemic this compound is first converted to its N-acetyl derivative. Subsequently, immobilized Penicillin G Acylase is employed to selectively hydrolyze the N-acetyl group of the (S)-enantiomer, yielding (S)-2-Amino-2-(4-fluorophenyl)acetic acid. The unreacted (R)-N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid can then be separated and subsequently hydrolyzed under acidic conditions to afford the desired (R)-2-Amino-2-(4-fluorophenyl)acetic acid with high enantiomeric purity.

Experimental Protocols

N-Acetylation of Racemic this compound

This procedure describes the chemical N-acetylation of the racemic amino acid, a necessary prerequisite for the enzymatic resolution step.

Materials:

  • Racemic this compound

  • Acetic anhydride

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve racemic this compound in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath and slowly add acetic anhydride with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium bicarbonate solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Acidify the reaction mixture to a pH of approximately 2 with HCl to precipitate the N-acetylated product.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • The purity of the resulting N-Acetyl-(DL)-2-amino-2-(4-fluorophenyl)acetic acid can be verified by melting point and NMR spectroscopy.

Enzymatic Kinetic Resolution using Immobilized Penicillin G Acylase

This protocol details the selective enzymatic hydrolysis of the (S)-enantiomer of N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid.

Materials:

  • N-Acetyl-(DL)-2-amino-2-(4-fluorophenyl)acetic acid

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (0.1 M, pH 7.8)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a suspension of N-Acetyl-(DL)-2-amino-2-(4-fluorophenyl)acetic acid (e.g., 5-10% w/v) in 0.1 M phosphate buffer (pH 7.8) in a temperature-controlled reaction vessel.

  • Adjust the pH of the suspension to 7.8 with a NaOH solution.

  • Add immobilized Penicillin G Acylase to the mixture. A typical enzyme to substrate ratio is 1:10 to 1:20 (w/w).

  • Maintain the reaction temperature at 37°C with constant, gentle stirring.

  • Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain the pH at 7.8 (as the hydrolysis releases acetic acid) or by periodic analysis of aliquots using chiral HPLC.

  • The reaction is typically complete when approximately 50% conversion is reached (usually within 4-8 hours).

  • Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

Isolation of (R)-N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid

This procedure describes the separation of the unreacted (R)-enantiomer from the product of the enzymatic hydrolysis.

Materials:

  • Filtrate from the enzymatic resolution step

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Take the filtrate from the previous step, which contains (S)-2-Amino-2-(4-fluorophenyl)acetic acid and the unreacted (R)-N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid.

  • Acidify the filtrate to a pH of approximately 2 with HCl. This will cause the unreacted (R)-N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Hydrolysis of (R)-N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid

This final step involves the deprotection of the N-acetyl group to yield the desired (R)-amino acid.

Materials:

  • (R)-N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid

  • Hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide solution

Procedure:

  • Reflux the (R)-N-Acetyl-2-amino-2-(4-fluorophenyl)acetic acid in 6 M HCl for 2-4 hours.

  • Monitor the completion of the hydrolysis by TLC or HPLC.

  • After completion, cool the reaction mixture.

  • Neutralize the solution to the isoelectric point of this compound with a NaOH solution to precipitate the final product.

  • Collect the (R)-2-Amino-2-(4-fluorophenyl)acetic acid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data expected from the enzymatic resolution process. The data is based on analogous resolutions of similar phenylglycine derivatives and serves as a guideline. Actual results may vary depending on the specific experimental conditions.

Table 1: Enzymatic Resolution of N-Acetyl-(DL)-2-amino-2-(4-fluorophenyl)acetic acid

ParameterValue
Substrate Concentration5% (w/v)
EnzymeImmobilized Penicillin G Acylase
Enzyme/Substrate Ratio1:15 (w/w)
Temperature37°C
pH7.8
Reaction Time6 hours
Conversion~50%

Table 2: Enantiomeric Excess of Products after Separation and Deprotection

CompoundEnantiomeric Excess (e.e.)
(S)-2-Amino-2-(4-fluorophenyl)acetic acid>98%
(R)-2-Amino-2-(4-fluorophenyl)acetic acid>99%

Analytical Method: Chiral HPLC

The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Table 3: Chiral HPLC Method for Enantiomeric Purity Analysis

ParameterCondition
Column Chiral stationary phase (e.g., Teicoplanin-based, such as Astec CHIROBIOTIC™ T)
Mobile Phase A mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL

Note: The exact mobile phase composition and gradient (if any) should be optimized to achieve baseline separation of the enantiomers.

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Deprotection racemic_aa Racemic 2-Amino-2- (4-fluorophenyl)acetic acid n_acetylation N-Acetylation (Acetic Anhydride) racemic_aa->n_acetylation racemic_n_acetyl_aa Racemic N-Acetyl-2-amino-2- (4-fluorophenyl)acetic acid n_acetylation->racemic_n_acetyl_aa enzymatic_hydrolysis Enzymatic Hydrolysis (Immobilized Penicillin G Acylase) racemic_n_acetyl_aa->enzymatic_hydrolysis mixture Mixture of: (S)-Amino Acid & (R)-N-Acetyl Amino Acid enzymatic_hydrolysis->mixture separation Separation (Acidification & Filtration) mixture->separation s_amino_acid (S)-2-Amino-2-(4-fluorophenyl) acetic acid separation->s_amino_acid (Product) r_n_acetyl_aa (R)-N-Acetyl-2-amino-2- (4-fluorophenyl)acetic acid separation->r_n_acetyl_aa (Unreacted) hydrolysis Acid Hydrolysis r_n_acetyl_aa->hydrolysis r_amino_acid (R)-2-Amino-2-(4-fluorophenyl) acetic acid hydrolysis->r_amino_acid

Caption: Workflow for the enzymatic resolution of racemic this compound.

Signaling Pathway (Logical Relationship)

G Racemic_Substrate Racemic N-Acetyl-2-amino-2- (4-fluorophenyl)acetic acid S_Enantiomer (S)-Enantiomer Racemic_Substrate->S_Enantiomer R_Enantiomer (R)-Enantiomer Racemic_Substrate->R_Enantiomer Enzyme Penicillin G Acylase (Stereoselective Catalyst) Hydrolysis Selective Hydrolysis Enzyme->Hydrolysis S_Enantiomer->Hydrolysis R_Unreacted (R)-N-Acetyl-2-amino-2- (4-fluorophenyl)acetic acid (Unreacted) R_Enantiomer->R_Unreacted No reaction S_Product (S)-2-Amino-2-(4-fluorophenyl)acetic acid + Acetic Acid Hydrolysis->S_Product

Caption: Logical relationship of the stereoselective enzymatic hydrolysis.

Application of 2-Amino-2-(4-fluorophenyl)acetic acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-2-(4-fluorophenyl)acetic acid, a non-natural fluorinated amino acid, serves as a valuable building block in medicinal chemistry. The incorporation of a fluorine atom onto the phenyl ring can significantly modulate the physicochemical and biological properties of parent molecules, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis and evaluation of therapeutic agents, with a primary focus on its application in the development of the potent anti-cancer agent, Taltobulin.

Application in the Synthesis of Taltobulin (HTI-286)

This compound is a key precursor for a crucial dipeptide fragment in the convergent synthesis of Taltobulin (formerly known as HTI-286). Taltobulin is a synthetic analog of the marine natural product hemiasterlin and exhibits potent anti-cancer activity by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Logical Workflow for Taltobulin Synthesis and Evaluation

cluster_synthesis Convergent Synthesis of Taltobulin cluster_evaluation Biological Evaluation A This compound B Dipeptide Fragment Synthesis A->B Precursor D Fragment Coupling B->D Key Building Block C Other Key Fragments C->D E Taltobulin (HTI-286) D->E Final Assembly F In Vitro Tubulin Polymerization Assay E->F G Cell-Based Cytotoxicity Assays (e.g., SRB Assay) E->G H Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) G->H I In Vivo Xenograft Studies G->I cluster_assay Tubulin Polymerization Assay Workflow A Prepare Tubulin Solution (with GTP and Glycerol) on ice C Initiate Polymerization: Add Tubulin Solution to wells A->C B Aliquot Test Compounds/Controls into pre-warmed 96-well plate B->C D Incubate at 37°C in Spectrophotometer C->D E Monitor Absorbance at 340 nm over time D->E F Data Analysis: Generate Polymerization Curves, Calculate IC50 E->F cluster_pathways Downstream Signaling Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to DrugResistance Drug Resistance Taltobulin->DrugResistance Counteracted by Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle leads to G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath FGF1 FGF1 FGFR FGFR FGF1->FGFR Activates MEK_ERK MEK/ERK Pathway FGFR->MEK_ERK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT MEK_ERK->DrugResistance Contributes to PI3K_AKT->DrugResistance Contributes to

References

Application Notes and Protocols for the Capillary Electrophoretic Separation of 2-Amino-2-(4-fluorophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chiral separation of 2-Amino-2-(4-fluorophenyl)acetic acid using Capillary Electrophoresis (CE). The protocols outlined below are based on established methods for the enantioseparation of aromatic amino acids and their derivatives, utilizing cyclodextrins as chiral selectors.

Introduction

This compound is a chiral amino acid derivative of significant interest in pharmaceutical and chemical synthesis. The stereochemistry of such molecules is crucial as enantiomers can exhibit different pharmacological and toxicological properties. Capillary electrophoresis is a powerful analytical technique for chiral separations due to its high efficiency, low sample and reagent consumption, and versatility in method development.[1]

The primary approach for the chiral separation of amino acids by CE involves the use of a chiral selector added to the background electrolyte (BGE).[2] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose.[3] The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation.[1]

This document details two primary methods for the chiral separation of this compound: Capillary Zone Electrophoresis (CZE) with a neutral cyclodextrin and with a charged (sulfated) cyclodextrin.

Method 1: Chiral Separation using a Neutral Cyclodextrin

This method is a versatile starting point for the enantioseparation of aromatic amino acids and their derivatives. Beta-cyclodextrin (β-CD) is a commonly used neutral chiral selector.[2]

Experimental Protocol

1. Instrumentation and Capillary:

  • Instrument: Standard Capillary Electrophoresis system with UV detection.

  • Capillary: Fused-silica capillary, uncoated, 50 µm I.D., with an effective length of 40-60 cm.

  • Detection: UV detection at 214 nm.

  • Temperature: 25 °C.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5). Prepare by dissolving the appropriate amount of sodium phosphate monobasic in deionized water and adjusting the pH with phosphoric acid.

  • Chiral Selector: 15 mM β-cyclodextrin dissolved in the BGE.

  • Sample Solution: 1 mg/mL of racemic this compound dissolved in deionized water or BGE.

  • Capillary Conditioning Solutions: 0.1 M NaOH, deionized water.

3. Capillary Conditioning:

  • Before the first use, rinse the new capillary with 0.1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.

  • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.

4. Electrophoretic Procedure:

  • Injection: Inject the sample hydrodynamically at 50 mbar for 5 seconds.

  • Separation Voltage: Apply a voltage of +20 kV.

  • Data Acquisition: Record the electropherogram for a sufficient time to allow for the elution of both enantiomers.

Expected Results and Data

The following table summarizes typical quantitative data for the separation of aromatic amino acid enantiomers using a neutral cyclodextrin. These values can be used as a benchmark for the separation of this compound.

Analyte (Analog)Chiral SelectorMigration Time (min)Resolution (Rs)Efficiency (Plates/meter)
Phenylglycine15 mM β-CDEnantiomer 1: ~10.5> 1.5> 150,000
Enantiomer 2: ~11.2
Phenylalanine15 mM β-CDEnantiomer 1: ~12.1> 1.8> 200,000
Enantiomer 2: ~13.0

Note: Migration times and resolution are highly dependent on the specific CE system, capillary dimensions, and exact BGE composition.

Method 2: Chiral Separation using a Charged Cyclodextrin

Charged cyclodextrins, such as sulfated β-cyclodextrin, can offer enhanced enantioselectivity for certain analytes.[4] This method is particularly useful if baseline separation is not achieved with neutral cyclodextrins.

Experimental Protocol

1. Instrumentation and Capillary:

  • Instrument: Standard Capillary Electrophoresis system with UV detection.

  • Capillary: Fused-silica capillary, uncoated, 50 µm I.D., with an effective length of 40-60 cm.

  • Detection: UV detection at 214 nm.

  • Temperature: 25 °C.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 100 mM Phosphate buffer (pH 6.5).

  • Chiral Selector: 3% (w/v) Sulfated β-cyclodextrin (S-β-CD) dissolved in the BGE.[4]

  • Sample Solution: 1 mg/mL of racemic this compound dissolved in deionized water or BGE.

  • Capillary Conditioning Solutions: 0.1 M NaOH, deionized water.

3. Capillary Conditioning:

  • Follow the same conditioning procedure as in Method 1.

4. Electrophoretic Procedure:

  • Injection: Inject the sample hydrodynamically at 50 mbar for 5 seconds.

  • Separation Voltage: Apply a voltage of -15 kV (note the reversed polarity).

  • Data Acquisition: Record the electropherogram.

Expected Results and Data

The use of a charged cyclodextrin can significantly alter migration times and improve resolution.

Analyte (Analog)Chiral SelectorMigration Time (min)Resolution (Rs)Efficiency (Plates/meter)
Phenylglycidic Acid3% S-β-CDEnantiomer 1: ~8.2> 2.0> 250,000
Enantiomer 2: ~8.9
Substituted Phenylglycidates3% S-β-CDVaries> 2.0> 200,000

Note: Phenylglycidic acid is a structurally related compound, and its separation parameters provide a good starting point for method development for this compound.[4]

Method Optimization and Troubleshooting

To achieve optimal separation, several parameters can be adjusted:

  • pH of the BGE: The charge of the analyte and the electroosmotic flow (EOF) are highly dependent on the pH. For amino acids, a low pH (e.g., 2.5) is often used to protonate the amino group and minimize wall interactions.

  • Concentration of the Chiral Selector: Increasing the concentration of the cyclodextrin can improve resolution up to a certain point, after which it may lead to peak broadening and increased analysis time.

  • Applied Voltage: Higher voltages generally lead to shorter analysis times but can cause Joule heating, which may affect resolution.

  • Temperature: Controlling the capillary temperature is crucial for reproducible migration times.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_data Data Processing prep_bge Prepare Background Electrolyte (BGE) prep_cs Dissolve Chiral Selector (e.g., β-CD) in BGE prep_bge->prep_cs cap_cond Capillary Conditioning (NaOH, H2O, BGE) prep_cs->cap_cond prep_sample Prepare Sample Solution (1 mg/mL) inject Inject Sample prep_sample->inject inst_setup Setup CE Instrument (Capillary, Detector, Temp) inst_setup->cap_cond cap_cond->inject separate Apply Separation Voltage inject->separate detect Detect Analytes (UV) separate->detect acquire Acquire Electropherogram detect->acquire analyze Analyze Data (Migration Time, Resolution) acquire->analyze G start Start: Chiral Separation method1 Method 1: Neutral CD (β-CD) start->method1 evaluate Evaluate Resolution (Rs) method1->evaluate method2 Method 2: Charged CD (S-β-CD) method2->evaluate optimize Optimize Parameters: pH, [CD], Voltage, Temp. optimize->method1 baseline Baseline Separation (Rs > 1.5) evaluate->baseline Yes no_separation Inadequate Separation evaluate->no_separation No end End: Method Finalized baseline->end no_separation->method2 no_separation->optimize

References

Application Notes and Protocols for the N-acetylation of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive, step-by-step guide for the N-acetylation of 2-Amino-2-(4-fluorophenyl)acetic acid to synthesize N-acetyl-2-Amino-2-(4-fluorophenyl)acetic acid. This transformation is a fundamental reaction in medicinal chemistry and drug development for the modification of amino acid scaffolds. The protocol detailed below is adapted from a well-established, high-yield method for the acetylation of α-amino acids.[1] This document is intended for researchers, scientists, and drug development professionals.

Introduction

N-acetylation is a common chemical transformation used to introduce an acetyl group onto an amino moiety.[2] In the context of drug development, this modification can significantly alter the physicochemical properties of a parent molecule, including its solubility, lipophilicity, and metabolic stability. This compound is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its N-acetylated derivative is a key intermediate for further chemical elaboration. The following protocol provides a straightforward and efficient method for this synthesis using acetic anhydride as the acetylating agent in an aqueous medium.

Data Presentation

The following table summarizes the key quantitative data for the N-acetylation of α-amino acids using a similar protocol. The expected yield for the N-acetylation of this compound is anticipated to be high, analogous to the reported yield for glycine.

ParameterValueReference
Starting MaterialThis compoundN/A
Acetylating AgentAcetic Anhydride[1]
SolventWater[1]
Base (optional, for solubility)Sodium Hydroxide[3]
Reaction Time20-30 minutes[1]
Reaction TemperatureRoom temperature, with initial exotherm[1]
Expected Yield85-95% (estimated based on glycine acetylation)[1]
Purification MethodCrystallization[1]

Experimental Protocols

Materials:

  • This compound

  • Acetic Anhydride (≥95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, for pH adjustment if necessary)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Dissolution of Starting Material: In a suitable Erlenmeyer flask equipped with a magnetic stir bar, suspend 10.0 g (0.059 mol) of this compound in 50 mL of deionized water. Due to the limited solubility of the starting material, slowly add a 1 M solution of sodium hydroxide dropwise while stirring until the solid dissolves. Monitor the pH to ensure it does not become excessively basic (aim for a pH around 8-9).[3]

  • Acetylation Reaction: To the stirred solution, add 18.1 g (0.177 mol, 3.0 equivalents) of acetic anhydride in one portion at room temperature.[1] An exothermic reaction will occur, and the temperature of the mixture will rise. Continue vigorous stirring for 20-30 minutes.

  • Crystallization of Product: After the initial exothermic reaction subsides and the stirring period is complete, place the reaction flask in an ice bath to cool. The N-acetylated product is expected to crystallize out of the solution upon cooling. For complete crystallization, the flask can be left in a refrigerator overnight.[1]

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.[1]

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove any unreacted starting materials and water-soluble byproducts.[1] Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Optional Recrystallization: If further purification is required, the dried product can be recrystallized from boiling water or a solvent system such as ethyl acetate/hexanes.

Mandatory Visualization

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material This compound + Deionized Water dissolution Dissolution with NaOH (aq) start_material->dissolution Stirring add_reagent Add Acetic Anhydride dissolution->add_reagent stir Stir for 20-30 min at Room Temperature add_reagent->stir Vigorous Stirring cool Cool in Ice Bath stir->cool crystallize Crystallization cool->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with Cold Water filtrate->wash dry Dry under Vacuum wash->dry final_product N-acetyl-2-Amino-2- (4-fluorophenyl)acetic acid dry->final_product

Caption: Experimental workflow for the N-acetylation of this compound.

References

Experimental Protocol for the Strecker Synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid, a valuable non-proteinogenic amino acid analog used in the development of novel therapeutics. The method described is the Strecker synthesis, a classic and robust method for the preparation of α-amino acids.

Introduction

The Strecker synthesis is a two-step, one-pot reaction that produces an α-amino acid from an aldehyde, ammonia, and a cyanide source.[1] The initial reaction involves the formation of an α-aminonitrile from the aldehyde. This intermediate is then hydrolyzed to yield the corresponding α-amino acid.[2] This application note details a reproducible protocol for the synthesis of this compound, starting from 4-fluorobenzaldehyde.

Overall Reaction

The synthesis proceeds in two main stages:

  • α-Aminonitrile Formation: 4-fluorobenzaldehyde reacts with an ammonia source (ammonium chloride) and a cyanide source (sodium or potassium cyanide) to form 2-amino-2-(4-fluorophenyl)acetonitrile.

  • Hydrolysis: The intermediate α-aminonitrile is subsequently hydrolyzed under acidic conditions to yield racemic this compound.

Experimental Protocols

Safety Precautions: This procedure involves highly toxic cyanide salts and the potential evolution of hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Protocol 1: Two-Step Strecker Synthesis

This protocol involves the initial formation and isolation of the α-aminonitrile, followed by its hydrolysis in a separate step.

Materials and Reagents:

  • 4-Fluorobenzaldehyde

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ammonium Chloride (NH₄Cl)

  • Ammonia solution (e.g., 28-30%)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) or other suitable base for neutralization

  • Methanol

  • Ethanol

  • Deionized Water

  • Diatomaceous Earth (optional, for filtration)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH paper

Part 1: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde in methanol or ethanol. Cool the flask to 0-5 °C in an ice bath.

  • Addition of Ammonia Source: Slowly add a pre-cooled solution of ammonium chloride in aqueous ammonia to the aldehyde solution with vigorous stirring.

  • Addition of Cyanide Source: Subsequently, add a pre-cooled aqueous solution of sodium cyanide dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Part 2: Hydrolysis of 2-Amino-2-(4-fluorophenyl)acetonitrile

  • Acid Hydrolysis: The crude 2-amino-2-(4-fluorophenyl)acetonitrile is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.

  • Reflux: The mixture is heated to reflux for several hours to facilitate the complete hydrolysis of the nitrile group to a carboxylic acid.

  • Isolation and Purification: Upon cooling, the product, this compound hydrochloride, may precipitate out of the solution and can be collected by filtration.

  • Neutralization: To obtain the free amino acid, the hydrochloride salt is dissolved in a minimum amount of water, and the pH is carefully adjusted to its isoelectric point (typically around pH 5-6) using a base like aqueous ammonia or sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 4-Fluorobenzaldehyde
Final Product This compound
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.16 g/mol [4]
Melting Point 270-271 °C[4]
Appearance White to off-white solid

Note: The following data for the intermediate and final product are based on typical results for Strecker synthesis of similar compounds and may vary depending on the specific reaction conditions.

Intermediate/ProductReagentMolar RatioTypical Yield
2-Amino-2-(4-fluorophenyl)acetonitrile4-Fluorobenzaldehyde1.070-85%
Ammonium Chloride1.1
Sodium Cyanide1.1
This compound2-Amino-2-(4-fluorophenyl)acetonitrile1.060-75%
Concentrated HClExcess

Experimental Workflow and Signaling Pathway Diagrams

Strecker_Synthesis_Workflow cluster_stage1 Stage 1: α-Aminonitrile Formation cluster_stage2 Stage 2: Hydrolysis start 4-Fluorobenzaldehyde (in Methanol/Ethanol) reaction1 Reaction at 0-5°C, then Room Temperature start->reaction1 reagents1 Ammonium Chloride & Aqueous Ammonia reagents1->reaction1 reagents2 Sodium Cyanide (aqueous) reagents2->reaction1 workup1 Work-up: Extraction & Concentration reaction1->workup1 intermediate 2-Amino-2-(4-fluorophenyl)acetonitrile workup1->intermediate reaction2 Reflux intermediate->reaction2 reagent3 Concentrated HCl reagent3->reaction2 workup2 Isolation, Neutralization & Purification reaction2->workup2 product This compound workup2->product

Caption: Experimental workflow for the two-stage Strecker synthesis.

Strecker_Mechanism aldehyde 4-Fluorobenzaldehyde imine Iminium Ion Intermediate aldehyde->imine Condensation ammonia Ammonia (from NH4Cl) ammonia->imine aminonitrile α-Aminonitrile imine->aminonitrile Nucleophilic Attack cyanide Cyanide Ion (from NaCN) cyanide->aminonitrile hydrolysis Acid Hydrolysis (H3O+) aminonitrile->hydrolysis amino_acid This compound hydrolysis->amino_acid

Caption: Simplified reaction mechanism of the Strecker synthesis.

References

Troubleshooting & Optimization

Overcoming poor solubility of 2-Amino-2-(4-fluorophenyl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Amino-2-(4-fluorophenyl)acetic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

A1: this compound is an amino acid. Like many amino acids, it exists as a zwitterion, possessing both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-).[1] This high degree of polarity and the strong intermolecular electrostatic interactions and hydrogen bonding make it more soluble in polar solvents like water and less soluble in non-polar organic solvents.[2] The solubility decreases as the hydrophobic character of the solvent increases (e.g., from methanol to 2-propanol).

Q2: What are the primary strategies to improve the solubility of this compound?

A2: The main strategies to enhance the solubility of poorly soluble amino acids and similar compounds include:

  • pH Adjustment: Modifying the pH of the solution can shift the equilibrium from the less soluble zwitterionic form to a more soluble cationic (at low pH) or anionic (at high pH) form.[3][4][5]

  • Co-solvents: Using a mixture of solvents can disrupt the solute-solute interactions and improve solvation.[5][6] Mixtures of water with alcohols like methanol or ethanol are common.[3] For highly insoluble protected peptides, powerful solvent systems like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) mixed with dichloromethane (DCM) have been effective.[7]

  • Salt Formation: Converting the amino acid into a salt by reacting it with a suitable acid or base can significantly increase its solubility and dissolution rate.[8][9] This is a common strategy, with about 50% of marketed small molecule drugs being administered in salt form.[8]

  • Prodrug Approach: Chemically modifying the molecule to create a more soluble prodrug that converts back to the active compound in vivo.[10][][12] Esterification is a common method used in prodrug design.[]

Q3: How does pH specifically affect the solubility of an amino acid?

A3: The pH of the solvent has a profound effect on the net charge of the amino acid and, consequently, its solubility.[4]

  • At the Isoelectric Point (pI): The molecule has a net neutral charge (zwitterionic form), leading to minimal solubility due to strong intermolecular attractions.[1][3]

  • At Low pH (Acidic): The carboxyl group is protonated (-COOH), and the amino group remains protonated (-NH3+), resulting in a net positive charge. This cationic form is generally more soluble.[3][4]

  • At High pH (Basic): The amino group is deprotonated (-NH2), and the carboxyl group remains deprotonated (-COO-), resulting in a net negative charge. This anionic form is also typically more soluble.[3][4] The increase in total solubility is directly proportional to the amount of acid or base added.[1][3]

Troubleshooting Guide

Problem: My compound, this compound, is not dissolving in my chosen organic solvent (e.g., Methanol, Acetonitrile).

Troubleshooting Step Detailed Action Rationale
1. Confirm Insolubility Before proceeding, ensure the compound is truly insoluble. Use sonication to break up solid particles and enhance solubilization.[13] If the solution remains cloudy, has visible particles, or has formed a gel, proceed to the next step.Sonication can overcome kinetic barriers to dissolution.[13]
2. Attempt pH Adjustment If your experimental conditions permit, add a small amount of a suitable acid (e.g., HCl) or base (e.g., NaOH, ammonium bicarbonate) to the mixture.[13] For acidic peptides/amino acids, a basic buffer is used; for basic ones, an acidic solution is used.[14]Adjusting the pH away from the isoelectric point increases the concentration of the more soluble charged species (cationic or anionic).[1][3][5]
3. Use a Co-solvent System Try dissolving the compound in a mixture of solvents. A common starting point is a mixture of water and an alcohol (e.g., ethanol, methanol).[3][6] If the compound is intended for a non-aqueous reaction, consider using powerful solvent systems like TFE/DCM.[7]Co-solvents can modify the polarity of the solvent system and disrupt intermolecular hydrogen bonding, leading to better solvation.[6]
4. Screen for Salt Formation If solubility remains an issue, consider forming a salt. This involves reacting the amino acid with a suitable counterion (an acid or a base) to create a more soluble ionic compound.[8][9]Salts often have significantly different and improved physicochemical properties, including higher solubility and dissolution rates, compared to the parent molecule.[8]
5. Consider a Prodrug Strategy For drug development applications, if other methods fail or are unsuitable, designing a prodrug is an advanced option. This involves creating a bioreversible derivative, such as an ester, to improve physicochemical properties.[10][][15]The addition of a promoiety can mask the polar groups responsible for poor solubility, enhancing transport and bioavailability.[][12]

Data Presentation

Table 1: Reported Solubility Data for (S)-2-Amino-2-(4-fluorophenyl)acetic acid

SolventConcentrationConditions
H₂O1.96 mg/mL (11.59 mM)Requires sonication, warming, pH adjustment to 3 with HCl, and heating to 60°C.[16]

Table 2: General Qualitative Solubility of Amino Acids

Solvent TypeGeneral SolubilityRationale
Water HighAmino acids are polar and can form hydrogen bonds with water.[2]
Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate to LowSolubility tends to decrease as the alcohol's hydrocarbon chain length increases.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF) Generally LowCan dissolve some peptides, especially with hydrophobic character, but may not be effective for zwitterionic amino acids.[13]
Non-polar Solvents (e.g., Chloroform, Hexane) InsolubleThe polar zwitterionic form has minimal interaction with non-polar solvents.[2]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several separate vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile, TFE/DCM mixture).

  • Mixing and Observation: Vortex each vial for 30 seconds. If the solid is not dissolved, sonicate the vial for up to 10 minutes.[13]

  • Incremental Addition: If the solid remains, add another aliquot of solvent and repeat the mixing process. Record the total volume of solvent required to achieve complete dissolution.

  • Assessment: Observe the solution for clarity. A clear solution indicates dissolution, while cloudiness or visible particles indicate suspension or insolubility.[2]

Protocol 2: pH Adjustment for Solubilization

  • Suspension: Create a suspension of the compound in water or a hydro-alcoholic co-solvent at a target concentration.

  • Acid Titration: While stirring, slowly add 0.1 M HCl dropwise. Monitor the pH and observe for dissolution. Note the pH at which the compound fully dissolves.

  • Base Titration: In a separate vial, repeat the process using 0.1 M NaOH. Slowly add the base dropwise and note the pH at which dissolution occurs.

  • Analysis: This procedure will identify the acidic and basic pH ranges where the compound exhibits enhanced solubility, corresponding to its cationic and anionic forms, respectively.[5]

Visualizations

G start Start: Poor solubility of This compound check_sonication Is compound truly insoluble? (Use sonication) start->check_sonication strategy Select Solubility Enhancement Strategy check_sonication->strategy Yes success Success: Compound Solubilized check_sonication->success No, it dissolved ph_adjust pH Adjustment strategy->ph_adjust cosolvent Co-solvent System strategy->cosolvent salt_form Salt Formation strategy->salt_form prodrug Prodrug Approach (Advanced) strategy->prodrug ph_result Solubility improved in acidic or basic conditions? ph_adjust->ph_result cosolvent_result Solubility improved? cosolvent->cosolvent_result salt_result Successful salt formation with improved solubility? salt_form->salt_result prodrug->success If successful ph_result->success Yes fail Re-evaluate or try alternative strategy ph_result->fail No cosolvent_result->success Yes cosolvent_result->fail No salt_result->success Yes salt_result->fail No fail->strategy

Caption: A workflow for troubleshooting the poor solubility of an amino acid.

G cluster_low_ph Low pH (Acidic) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (Basic) cation Cationic Form (More Soluble)      COOH        | H3N+—C—H        |      (Aryl) zwitterion Zwitterionic Form (Least Soluble)      COO-        | H3N+—C—H        |      (Aryl) cation->zwitterion + OH- / - H+ anion Anionic Form (More Soluble)      COO-        | H2N —C—H        |      (Aryl) zwitterion->anion + OH- / - H+

Caption: Effect of pH on the ionization state and solubility of an amino acid.

References

Improving yield and purity in the synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity in the synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid. This valuable building block is essential in the development of various pharmaceuticals. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are multicomponent reactions that are widely used for the preparation of amino acids.

Q2: What is the key intermediate in the Bucherer-Bergs synthesis of this compound?

A2: The Bucherer-Bergs reaction proceeds through a hydantoin intermediate. Specifically, 4-fluorobenzaldehyde reacts with an alkali metal cyanide and ammonium carbonate to form 5-(4-fluorophenyl)hydantoin. This hydantoin is then hydrolyzed to yield the final amino acid product.

Q3: What level of purity can I expect for commercially available this compound?

A3: Commercially available this compound typically has a purity of 98% or higher.[1]

Q4: Are there any safety precautions I should be aware of when performing these syntheses?

A4: Yes, both the Strecker and Bucherer-Bergs syntheses involve the use of highly toxic cyanide salts (e.g., potassium cyanide or sodium cyanide). These reactions must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn at all times.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield
IssuePotential Cause(s)Recommended Actions
Low overall yield in Strecker synthesis - Incomplete formation of the intermediate α-aminonitrile. - Inefficient hydrolysis of the α-aminonitrile.- Ensure the reaction for the α-aminonitrile formation is stirred for a sufficient amount of time at the appropriate temperature. - For the hydrolysis step, use a sufficient excess of strong acid (e.g., concentrated HCl) and ensure the reaction is heated to reflux for an adequate period to drive the reaction to completion.
Low yield of 5-(4-fluorophenyl)hydantoin in Bucherer-Bergs reaction - Suboptimal reaction temperature. - Incorrect pH of the reaction mixture. - Insufficient reaction time.- Maintain the reaction temperature in the range of 80-100°C for efficient progress.[2] - The pH should be maintained around 8-9 using ammonium carbonate as a buffer.[2] Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the formation of the cyanohydrin intermediate.[2] - For challenging substrates, extending the reaction time may be necessary. For some aromatic aldehydes, prolonged reaction times (e.g., 90 hours) have been shown to significantly increase yield.
Low yield during hydrolysis of 5-(4-fluorophenyl)hydantoin - Incomplete hydrolysis of the hydantoin ring.- Ensure a sufficiently high concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄) is used. - Increase the reaction temperature and/or prolong the reaction time to ensure complete hydrolysis.
Low Purity
IssuePotential Cause(s)Recommended Actions
Presence of unreacted 4-fluorobenzaldehyde - Incomplete reaction in the initial step of either synthesis.- Ensure the molar ratios of the reactants are correct. For the Bucherer-Bergs reaction, a 1:2:2 molar ratio of aldehyde:KCN:(NH₄)₂CO₃ is recommended.[2] - Allow for sufficient reaction time for the initial condensation to complete.
Formation of side products - Cannizzaro reaction: A potential side reaction for aromatic aldehydes like 4-fluorobenzaldehyde in the presence of a base, leading to the formation of 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.- Carefully control the pH of the reaction mixture. In the Bucherer-Bergs reaction, maintaining a pH of 8-9 helps to minimize this side reaction.[2]
Final product is difficult to purify - The presence of closely related impurities.- Recrystallization is a common and effective method for purifying amino acids. A mixture of water and a miscible organic solvent like ethanol or acetone is often a good starting point for finding a suitable recrystallization solvent system.

Experimental Protocols

Bucherer-Bergs Synthesis of 5-(4-fluorophenyl)hydantoin and subsequent hydrolysis

This two-step procedure is a reliable method for the synthesis of this compound.

Step 1: Synthesis of 5-(4-fluorophenyl)hydantoin

  • Reagents: 4-fluorobenzaldehyde, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), ethanol, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

    • Add a mixture of ethanol and water as the solvent.

    • Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring.[2]

    • Maintain the reflux for several hours until the reaction is complete (monitor by TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid (HCl) to precipitate the 5-(4-fluorophenyl)hydantoin.[2]

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.[2]

Step 2: Hydrolysis of 5-(4-fluorophenyl)hydantoin

  • Reagents: 5-(4-fluorophenyl)hydantoin, sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄), water.

  • Procedure:

    • In a round-bottom flask, dissolve the 5-(4-fluorophenyl)hydantoin in an aqueous solution of a strong base (e.g., NaOH) or a strong acid (e.g., H₂SO₄).

    • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the hydantoin ring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the solution with an acid (if a basic hydrolysis was performed) or a base (if an acidic hydrolysis was performed) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid this compound by filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Summary of Synthetic Methods

MethodStarting MaterialsIntermediateKey Reaction ConditionsTypical Purity
Strecker Synthesis 4-fluorobenzaldehyde, Ammonia, Cyanide Sourceα-Amino-α-(4-fluorophenyl)acetonitrileTwo-step: 1) Formation of aminonitrile, 2) Hydrolysis of nitrile≥98% (commercial)[1]
Bucherer-Bergs Reaction 4-fluorobenzaldehyde, Ammonium Carbonate, Cyanide Source5-(4-fluorophenyl)hydantoinTwo-step: 1) Hydantoin formation (80-100°C, pH 8-9), 2) Hydrolysis of hydantoin[2]≥98% (commercial)[1]

Visualizations

Bucherer_Bergs_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydrolysis A 4-Fluorobenzaldehyde C Reaction Mixture (Ethanol/Water, 80-100°C, pH 8-9) A->C B KCN, (NH4)2CO3 B->C D 5-(4-fluorophenyl)hydantoin (Crude) C->D E Recrystallization (Ethanol/Water) D->E F Purified 5-(4-fluorophenyl)hydantoin E->F G Purified 5-(4-fluorophenyl)hydantoin I Hydrolysis (Reflux) G->I H NaOH or H2SO4 (aq) H->I J Neutralization I->J K This compound (Crude) J->K L Recrystallization K->L M Pure Product L->M

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Troubleshooting_Low_Yield cluster_strecker Strecker Synthesis cluster_bucherer_bergs Bucherer-Bergs Reaction A Low Yield Observed B Incomplete Aminonitrile Formation A->B C Inefficient Nitrile Hydrolysis A->C F Low Hydantoin Yield A->F G Incomplete Hydrolysis A->G D D B->D Check reaction time & temperature E E C->E Increase acid concentration & reflux time H H F->H Optimize T, pH, reaction time I I G->I Increase hydrolyzing agent conc. & reflux

References

Troubleshooting guide for the chiral separation of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of 2-Amino-2-(4-fluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral separation of this compound?

A1: The primary methods for resolving racemic this compound include:

  • Indirect High-Performance Liquid Chromatography (HPLC): This involves pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[1] A commonly used reagent for this is Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[1][2]

  • Direct High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers without derivatization. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for underivatized amino acids.[3]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their solubility.[4][]

Q2: How do I choose between direct and indirect HPLC methods?

A2: The choice depends on your laboratory's resources and the specific requirements of your analysis.

  • Indirect HPLC is often more accessible as it uses standard achiral columns.[1] However, it requires an additional derivatization step, which can introduce variability.

  • Direct HPLC is a more streamlined approach but requires specialized and often more expensive chiral columns.

Q3: Why is the determination of enantiomeric purity important for this compound?

A3: this compound is a chiral building block used in pharmaceutical synthesis. Enantiomers of a chiral molecule can have significantly different pharmacological and toxicological effects in the body.[6] Therefore, accurately determining the enantiomeric purity is critical to ensure the safety and efficacy of the final drug product.[1][6]

Troubleshooting Guides

Chiral HPLC (Indirect Method via Derivatization)

Problem 1: Incomplete or no derivatization.

  • Possible Cause: Incorrect pH of the reaction mixture.

    • Solution: For derivatization with reagents like Marfey's reagent, a basic pH (around 9-10) is typically required to deprotonate the amino group, enhancing its nucleophilicity. Verify and adjust the pH of your reaction buffer.[2]

  • Possible Cause: Low solubility of the amino acid.

    • Solution: Due to its aromatic ring, this compound may have limited solubility in purely aqueous solutions. Consider using a co-solvent such as acetone or acetonitrile to ensure it is fully dissolved before adding the derivatizing agent.[2]

  • Possible Cause: Insufficient derivatizing reagent.

    • Solution: A molar excess of the derivatizing reagent is often necessary to drive the reaction to completion.[2]

Problem 2: Poor resolution of diastereomeric peaks.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Introducing an additive like trifluoroacetic acid (TFA) to the mobile phase can also improve peak shape and resolution.

  • Possible Cause: Inappropriate column.

    • Solution: While a standard C18 column is often suitable, the specific properties of the column can impact the separation.[1] Trying different C18 columns from various manufacturers may be beneficial.

Chiral HPLC (Direct Method with Chiral Stationary Phase)

Problem 1: Poor or no resolution of enantiomers.

  • Possible Cause: Incorrect mobile phase.

    • Solution: The composition of the mobile phase is critical for chiral recognition on the CSP. For teicoplanin-based columns, a mobile phase of methanol/water or acetonitrile/water with an acidic modifier like formic acid is a good starting point.[3] The retention and enantioselectivity can exhibit a "U-shaped" profile with varying organic modifier concentrations, so it's important to screen a wide range.

  • Possible Cause: Unsuitable column temperature.

    • Solution: Temperature can significantly affect chiral separations. Analyze your samples at different temperatures (e.g., 15°C, 25°C, 35°C) to find the optimal condition for resolution.[7]

  • Possible Cause: Incompatible chiral stationary phase.

    • Solution: Not all CSPs are effective for all compounds. If you are not achieving separation on one type of CSP, consider trying another with a different chiral selector. Macrocyclic glycopeptide-based CSPs are a good starting point for underivatized amino acids.

Problem 2: Poor peak shape (tailing or fronting).

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Adding a small amount of an acidic or basic modifier to the mobile phase can help to suppress these unwanted interactions and improve peak symmetry.[8]

Diastereomeric Salt Crystallization

Problem 1: No crystal formation after adding the resolving agent.

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution: Experiment with different solvents or solvent mixtures of varying polarities.[4][8]

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: Try concentrating the solution by slowly evaporating the solvent or by cooling the solution to a lower temperature.[4][8]

  • Possible Cause: Nucleation is not occurring.

    • Solution: Adding a seed crystal of the desired diastereomeric salt can help to induce crystallization.[4][8]

Problem 2: Low enantiomeric excess (e.e.) of the resolved product.

  • Possible Cause: Co-precipitation of the undesired diastereomeric salt.

    • Solution: The solvent system may not provide a sufficient solubility difference between the two diastereomers. Further solvent screening is recommended. Recrystallizing the isolated diastereomeric salt is a common and effective method for improving enantiomeric purity.[4]

Experimental Protocols

Protocol 1: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
  • Standard/Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0).[1]

  • Derivatization Reaction: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Add 20 µL of 1 M sodium bicarbonate. Incubate the mixture at 40°C for 1 hour.[1]

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]

  • Sample Dilution and Filtration: Dilute the final mixture with the initial mobile phase (e.g., 1:10). Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

  • HPLC Analysis: Perform the analysis on a reversed-phase HPLC system.[1]

Protocol 2: Direct Chiral HPLC using a Teicoplanin-Based CSP
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[3]

  • Chiral Column: An Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or an equivalent teicoplanin-based CSP.[3]

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). Degas the mobile phase before use.[3]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase diluent and filter through a 0.45 µm syringe filter.[3]

  • System Equilibration and Analysis: Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved. Inject the sample for analysis.[3]

Data Presentation

Table 1: Starting Conditions for Indirect Chiral HPLC Analysis
ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA[1]
Gradient Start with a low percentage of B, and gradually increase
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 340 nm (for Marfey's reagent derivatives)[9]
Injection Vol. 10 µL
Table 2: Starting Conditions for Direct Chiral HPLC Analysis
ParameterRecommended Setting
HPLC System Standard HPLC with UV detector[3]
Column Teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temp. 25 °C[3]
Detection UV at 220 nm or 273 nm[3]
Injection Vol. 10 µL[3]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor/No HPLC Resolution A Poor or No Resolution B Check Mobile Phase Composition A->B Is mobile phase optimized? B->B C Optimize Column Temperature B->C Yes C->C D Verify Column Suitability (CSP) C->D Yes D->D E Review Derivatization Protocol (Indirect) D->E Yes F Resolution Achieved E->F Protocol Correct

Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.

G cluster_1 Experimental Workflow for Indirect Chiral HPLC prep Sample Preparation (Dissolve in Buffer) deriv Derivatization (Add Marfey's Reagent, Incubate) prep->deriv quench Reaction Quenching (Add HCl) deriv->quench dilute Dilution & Filtration quench->dilute inject HPLC Injection dilute->inject analyze Data Analysis inject->analyze

Caption: Experimental workflow for indirect chiral HPLC via derivatization.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-Amino-2-(4-fluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is a crucial step to enhance the analytical detection and separation of this compound for several reasons:

  • Chiral Resolution: To separate the (R) and (S) enantiomers, a chiral derivatizing agent is used to form diastereomers. These diastereomers have different physical and chemical properties and can be separated on a standard achiral chromatography column.[1][2]

  • Improved Chromatographic Separation: Derivatization can significantly improve peak shape and resolution in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

  • Enhanced Detector Response: By attaching a chromophore or fluorophore to the amino acid, its detection sensitivity for UV-Vis or fluorescence detectors is greatly increased.[1]

  • Increased Volatility for GC Analysis: The polar amino and carboxylic acid groups of the molecule are converted into less polar, more volatile derivatives, which is essential for analysis by Gas Chromatography (GC).[1]

Q2: Which derivatization reagents are commonly used for the chiral analysis of this compound by HPLC?

A2: For chiral analysis of amino acids by HPLC, pre-column derivatization with a chiral reagent is a widely adopted and effective strategy.[2] Several reagents are suitable for this purpose:

  • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide is a popular reagent that reacts with the primary amine of the amino acid to form diastereomers that can be separated by HPLC.[1][2][3][4]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), forms fluorescent diastereomeric isoindole derivatives.[5][6][7] This method is known for its fast reaction times.[5]

  • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): While not chiral itself, FMOC-Cl is used to derivatize amino acids to improve their chromatographic properties and detection. For chiral separations, a chiral column would be required after derivatization.

Q3: What are the key reaction parameters to optimize for a successful derivatization?

A3: Several factors can influence the success of the derivatization reaction. Key parameters to optimize include:

  • pH: The pH of the reaction mixture is critical. For most derivatizations targeting the amino group, a basic pH (typically 8-10) is required to ensure the amino group is deprotonated and thus more nucleophilic.[1][8]

  • Reagent Concentration: A molar excess of the derivatizing reagent is generally needed to drive the reaction to completion.

  • Reaction Time and Temperature: The optimal time and temperature will vary depending on the derivatizing agent. For example, Marfey's reagent typically requires incubation at an elevated temperature (e.g., 40°C) for about an hour, while OPA reactions are often rapid at room temperature.[1][5]

  • Solvent: The choice of solvent is important for dissolving both the amino acid and the derivatizing reagent. A co-solvent like acetone or acetonitrile may be necessary for compounds with limited aqueous solubility.[1]

  • Moisture: For silylation reactions used in GC analysis, the absence of moisture is critical as silylating reagents are sensitive to hydrolysis.[9]

Troubleshooting Guides

Issue 1: Incomplete or No Derivatization
Potential Cause Troubleshooting Action
Incorrect pH of the reaction mixture. For derivatization of the amino group, a basic pH is generally required. Verify the pH of your buffer and adjust if necessary. For Marfey's reagent, a pH of around 9-10 is optimal.[1] For AccQ-Tag, the optimal pH is 8.5.[8] If the sample is in a highly acidic solution, it must be neutralized.
Degraded or expired derivatizing reagent. Use fresh reagents. Some reagents, like OPA solutions, have limited stability.[1] Reconstituted AccQ-Tag reagent can be stored at room temperature in a desiccator for up to one week.[10]
Insufficient amount of derivatizing reagent. A molar excess of the derivatizing reagent is often necessary to ensure the reaction goes to completion.
Low solubility of this compound. Due to its aromatic ring, the starting material may have limited solubility in purely aqueous solutions. Consider using a co-solvent such as acetone or acetonitrile to ensure the amino acid is fully dissolved before adding the derivatizing reagent.[1]
Presence of moisture (especially for silylation). Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents for silylation reactions.[9]
Inadequate mixing. Immediately after adding the derivatization reagent, ensure thorough mixing to allow for a complete reaction.[10]
Issue 2: Poor Chromatographic Resolution and/or Peak Tailing
Potential Cause Troubleshooting Action
Suboptimal mobile phase composition. The pH, ionic strength, or organic modifier concentration of the mobile phase can lead to poor separation.[11] Adjusting the mobile phase composition or using gradient elution can often improve resolution.[11]
Column degradation. A clogged or deteriorated column can cause uneven flow and broad peaks.[11] Regular column cleaning and proper storage can extend its life. If necessary, regenerate or replace the column.[11]
Column overloading. Injecting too much sample can lead to peak tailing and broad peaks.[11] Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase. Peak tailing for basic compounds can be caused by interaction with residual silanol groups on the column. Using a lower pH mobile phase or a specialized column can help deactivate these sites.
Extra-column effects. Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use shorter, narrower tubing where possible.

Experimental Protocols

Protocol 1: Chiral Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol is adapted from established methods for the derivatization of amino acids, including the analogous compound (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and may require optimization.[1][2]

Materials:

  • This compound sample

  • 1% (w/v) Marfey's Reagent (FDAA) in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl)

  • HPLC grade water and acetonitrile

  • Microcentrifuge tubes

Procedure:

  • Prepare a solution of your this compound sample in water or a suitable buffer.

  • In a microcentrifuge tube, combine 50 µL of the amino acid solution with 100 µL of the 1% FDAA solution.

  • Add 20 µL of 1 M NaHCO₃ to initiate the reaction and adjust the pH.

  • Vortex the mixture gently and incubate at 40°C for 1 hour in a water bath or heating block.[1]

  • After incubation, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 10 µL of 2 M HCl.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Derivatization with o-Phthalaldehyde (OPA) and a Chiral Thiol for HPLC Analysis

This protocol is a general method and may require optimization for your specific application.

Materials:

  • This compound sample

  • Borate buffer (e.g., 0.4 M, pH 10.2)

  • OPA reagent solution (e.g., 10 mg/mL in borate buffer/methanol)

  • Chiral thiol solution (e.g., N-isobutyryl-L-cysteine (IBLC) at 10 mg/mL in borate buffer/methanol)

  • HPLC grade water and acetonitrile

Procedure:

  • Prepare a solution of your this compound sample in a suitable solvent.

  • In a vial, mix your amino acid solution with the borate buffer.

  • Add the OPA reagent solution and mix.

  • Immediately add the chiral thiol solution and mix thoroughly.

  • The reaction is typically complete within 1-2 minutes at room temperature.

  • Inject the derivatized sample into the HPLC system. Due to the potential instability of OPA derivatives, it is recommended to automate this process or perform the analysis shortly after derivatization.[5]

Protocol 3: Silylation for GC Analysis

This protocol is a general method for preparing amino acid derivatives for GC analysis and requires anhydrous conditions.

Materials:

  • Dried this compound sample

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))[12]

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with screw caps and PTFE-lined septa

Procedure:

  • Ensure the amino acid sample is completely dry. Lyophilization or drying under vacuum over a desiccant is recommended.

  • Place the dried sample in a reaction vial.

  • Add the anhydrous solvent and the silylating reagent.

  • Seal the vial tightly and heat at a specified temperature (e.g., 60-100°C) for a designated time (e.g., 1-4 hours). These conditions may need to be optimized.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent/buffer Sample->Dissolve Add_Reagent Add Derivatizing Agent (e.g., FDAA, OPA/Thiol, Silylating Agent) Dissolve->Add_Reagent Adjust_pH Adjust pH (if necessary) Add_Reagent->Adjust_pH Incubate Incubate (Time & Temperature) Adjust_pH->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Prepare_for_Injection Prepare for Injection (Dilute/Reconstitute) Quench->Prepare_for_Injection Analysis HPLC or GC Analysis Prepare_for_Injection->Analysis

Caption: A general experimental workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_reaction_conditions Reaction Conditions cluster_chromatography Chromatography Method Start Derivatization Problem (e.g., Low Yield, Poor Peaks) Check_pH Verify Reaction pH Start->Check_pH Check_Reagent Check Reagent Quality & Concentration Start->Check_Reagent Check_Time_Temp Optimize Incubation Time & Temperature Start->Check_Time_Temp Check_Solvent Assess Analyte Solubility & Solvent Choice Start->Check_Solvent Check_Moisture Ensure Anhydrous Conditions (for Silylation) Start->Check_Moisture Check_Mobile_Phase Optimize Mobile Phase Start->Check_Mobile_Phase Check_Column Inspect Column Condition Start->Check_Column Check_Injection_Vol Adjust Injection Volume Start->Check_Injection_Vol

Caption: A logical diagram illustrating key areas to investigate when troubleshooting derivatization problems.

References

Common side reactions in the synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways are robust for producing α-amino acids.

Q2: What is the primary intermediate in the Strecker synthesis of this compound?

A2: The key intermediate is 2-amino-2-(4-fluorophenyl)acetonitrile, which is formed from the reaction of 4-fluorobenzaldehyde, a cyanide source (like KCN or NaCN), and an ammonia source (like ammonium chloride).[1][2] This intermediate is then hydrolyzed to yield the final amino acid.

Q3: How does the Bucherer-Bergs reaction differ from the Strecker synthesis for this compound?

A3: The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, 5-(4-fluorophenyl)hydantoin.[3][4][5] This hydantoin is formed from 4-fluorobenzaldehyde, a cyanide salt, and ammonium carbonate. The hydantoin is subsequently hydrolyzed to produce this compound.

Q4: Can I synthesize an enantiomerically pure form of this compound?

A4: Yes, asymmetric variations of the Strecker synthesis exist that utilize a chiral auxiliary to produce enantiomerically enriched products. However, careful control of reaction conditions is crucial to prevent racemization.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Final Product

Potential Cause 1.1: Incomplete formation of the aminonitrile or hydantoin intermediate.

  • Troubleshooting:

    • Ensure all reagents are pure and dry. Impurities in the starting 4-fluorobenzaldehyde can inhibit the reaction.

    • Optimize the reaction temperature and time. For the Strecker synthesis, maintaining a low temperature during the initial addition of reagents is often critical.

    • In the Bucherer-Bergs reaction, ensure the ammonium carbonate has not decomposed prior to use.

Potential Cause 1.2: Inefficient hydrolysis of the nitrile or hydantoin intermediate.

  • Troubleshooting:

    • Hydrolysis of the sterically hindered 2-amino-2-(4-fluorophenyl)acetonitrile can be challenging.[6] Consider extending the hydrolysis time or using stronger acidic or basic conditions.

    • For the hydantoin intermediate, ensure complete hydrolysis by monitoring the reaction with techniques like TLC or HPLC.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause 2.1: Formation of 2-(4-fluorophenyl)-2-hydroxyacetic acid (4-fluoromandelic acid).

  • Explanation: This side product arises from the hydrolysis of the cyanohydrin intermediate (2-(4-fluorophenyl)-2-hydroxyacetonitrile) before the addition of the amino group.

  • Troubleshooting:

    • Ensure an adequate excess of the ammonia source is present during the initial stages of the Strecker synthesis to favor the formation of the aminonitrile.

    • Maintain a controlled temperature to manage the equilibrium between the cyanohydrin and the imine.

Potential Cause 2.2: Presence of 2-Amino-2-(4-fluorophenyl)acetamide.

  • Explanation: This impurity results from the incomplete hydrolysis of the nitrile group in the 2-amino-2-(4-fluorophenyl)acetonitrile intermediate.

  • Troubleshooting:

    • Increase the severity of the hydrolysis conditions (e.g., higher temperature, longer reaction time, or more concentrated acid/base).

    • Monitor the hydrolysis step closely by TLC or HPLC to ensure the complete conversion of the nitrile.

Potential Cause 2.3: Dimeric or Polymeric Byproducts.

  • Explanation: Under certain conditions, amino acids or their reactive intermediates can undergo self-condensation or dimerization.[7]

  • Troubleshooting:

    • Control the reaction concentration to minimize intermolecular side reactions.

    • Ensure prompt work-up and purification after the reaction is complete to avoid degradation of the product.

Issue 3: Racemization of Chiral Product

Potential Cause 3.1: Harsh reaction conditions in asymmetric synthesis.

  • Explanation: The stereocenter in this compound can be susceptible to racemization, especially under strong acidic or basic conditions and elevated temperatures.[8]

  • Troubleshooting:

    • Employ milder conditions for the hydrolysis of the chiral intermediate.

    • If using a chiral auxiliary, ensure its removal is performed under conditions that do not affect the stereocenter of the product.

    • Analyze the enantiomeric excess (e.e.) of the product at different stages of the synthesis to identify the step causing racemization.

Quantitative Data Summary

ImpurityTypical Formation PathwayRecommended Analytical Technique
2-(4-fluorophenyl)-2-hydroxyacetic acidHydrolysis of cyanohydrin intermediateHPLC, LC-MS
2-Amino-2-(4-fluorophenyl)acetamideIncomplete hydrolysis of aminonitrileHPLC, LC-MS, NMR
5-(4-fluorophenyl)hydantoinIncomplete hydrolysis in Bucherer-BergsHPLC, LC-MS
Dimeric speciesSelf-condensation of intermediatesSize Exclusion Chromatography, MS

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound
  • Formation of 2-amino-2-(4-fluorophenyl)acetonitrile:

    • In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde in a suitable solvent (e.g., methanol).

    • Add a solution of ammonium chloride in aqueous ammonia to the aldehyde solution at 0-5 °C with stirring.

    • Slowly add an aqueous solution of sodium cyanide, maintaining the low temperature.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Extract the aminonitrile product with an organic solvent and dry the organic layer.

  • Hydrolysis of 2-amino-2-(4-fluorophenyl)acetonitrile:

    • Add the crude aminonitrile to a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or HPLC).

    • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

Protocol 2: Bucherer-Bergs Synthesis of this compound
  • Formation of 5-(4-fluorophenyl)hydantoin:

    • In a pressure vessel, combine 4-fluorobenzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

    • Heat the sealed vessel with stirring at a specified temperature (e.g., 60-80 °C) for several hours.

    • Cool the reaction mixture and filter the precipitated hydantoin.

  • Hydrolysis of 5-(4-fluorophenyl)hydantoin:

    • Heat the isolated hydantoin with a strong base (e.g., aqueous sodium hydroxide) at reflux for an extended period.

    • Monitor the reaction for the disappearance of the hydantoin.

    • After cooling, acidify the reaction mixture with a mineral acid to the isoelectric point to precipitate the amino acid.

    • Filter, wash, and dry the product.

Visualizations

Strecker_Synthesis_Side_Reactions Strecker Synthesis: Main and Side Reactions Start 4-Fluorobenzaldehyde + NH3 + KCN Cyanohydrin 2-(4-fluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate) Start->Cyanohydrin Fast Equilibrium Aminonitrile 2-Amino-2-(4-fluorophenyl)acetonitrile (Key Intermediate) Cyanohydrin->Aminonitrile + NH3 - H2O SideProduct1 2-(4-fluorophenyl)-2-hydroxyacetic acid (Mandelic Acid Derivative) Cyanohydrin->SideProduct1 Hydrolysis (Side Reaction) MainProduct This compound (Desired Product) Aminonitrile->MainProduct Complete Hydrolysis SideProduct2 2-Amino-2-(4-fluorophenyl)acetamide (Amide Impurity) Aminonitrile->SideProduct2 Incomplete Hydrolysis

Caption: Strecker synthesis pathway and common side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Synthesis Issue Identified LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity Racemization Racemization? Start->Racemization CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents Yes IdentifyImpurity Identify Impurity (HPLC, MS, NMR) Impurity->IdentifyImpurity Yes CheckConditions Review Hydrolysis and Workup Conditions Racemization->CheckConditions Yes OptimizeConditions Optimize Reaction Time/Temperature CheckReagents->OptimizeConditions CheckHydrolysis Verify Complete Hydrolysis OptimizeConditions->CheckHydrolysis MandelicAcid Mandelic Acid Derivative? IdentifyImpurity->MandelicAcid Amide Amide Impurity? IdentifyImpurity->Amide AdjustAmination Increase NH3 concentration Control Temperature MandelicAcid->AdjustAmination Yes IntensifyHydrolysis Increase Hydrolysis Time/Temperature Amide->IntensifyHydrolysis Yes MilderConditions Use Milder Conditions CheckConditions->MilderConditions

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-2-(4-fluorophenyl)acetic acid. The following sections detail methods to remove impurities and assess the purity of your sample.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The compound fails to crystallize during recrystallization.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvent systems. Given the polar nature of the amino acid, aqueous systems are a good starting point. Try mixtures of water with miscible organic solvents like ethanol, methanol, or acetone.
Supersaturation Not Reached The solution may be too dilute. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Issue 2: The purity of the compound does not improve significantly after recrystallization.

Possible Cause Troubleshooting Step
Co-crystallization of Impurities The chosen solvent may not effectively differentiate between the desired compound and the impurities. Try a different solvent system with different polarity characteristics.
Occluded Impurities Impurities may be trapped within the crystal lattice. This can happen if crystallization occurs too quickly. Ensure slow cooling to allow for the formation of well-ordered crystals. A second recrystallization step may be necessary.
Insoluble Impurities Present If insoluble material is observed in the hot solution, perform a hot filtration to remove it before allowing the solution to cool and crystallize.

Issue 3: Poor separation or peak shape during HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase The polarity of the mobile phase may not be suitable for separating the compound from its impurities. Adjust the ratio of the aqueous and organic components of the mobile phase. The addition of an ion-pairing agent or adjusting the pH can also improve separation.
Column Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute the sample and reinject.
Column Contamination Impurities from previous runs may accumulate on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
Compound Interacting with Column Matrix The free amino group can interact with residual silanols on a silica-based column, leading to tailing. Use a column with end-capping or add a competing amine like triethylamine to the mobile phase in small quantities (e.g., 0.1%).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Such as 2-Amino-2-(2-fluorophenyl)acetic acid or 2-Amino-2-(3-fluorophenyl)acetic acid.

  • By-products: Resulting from side reactions during the synthesis.

  • Residual solvents: Solvents used in the synthesis or previous purification steps.

Q2: What is a good starting point for a recrystallization solvent?

A2: Based on the structure of this compound, which is a zwitterionic amino acid, water is a logical starting solvent. Solubility data for the (S)-enantiomer indicates a solubility of 1.96 mg/mL in water, which can be increased by adjusting the pH and heating.[1] A co-solvent system, such as water/ethanol or water/isopropanol, can also be effective. The goal is to find a system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction can be an effective method to separate this compound from neutral or basic/acidic impurities. As an amino acid, it is amphoteric. It will be soluble in aqueous acid (as the ammonium salt) and aqueous base (as the carboxylate salt). This allows for its separation from non-ionizable organic impurities.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general starting point for the recrystallization of this compound. The optimal solvent system and volumes should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Distilled water

  • Ethanol (or other suitable co-solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot distilled water to the flask while stirring and heating. Add the water portion-wise until the solid just dissolves.

  • If the solid does not fully dissolve in a reasonable volume of hot water, add a co-solvent like ethanol dropwise until a clear solution is obtained at the boiling point.

  • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for assessing the purity of a this compound sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample of this compound

  • HPLC grade solvents

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

The following table provides a template for summarizing the results from different purification batches.

Table 1: Summary of Purification Results for this compound

Batch ID Purification Method Initial Purity (%) Final Purity (%) Yield (%) Appearance
BATCH-001Recrystallization (Water/Ethanol)95.299.185White crystalline solid
BATCH-002Acid-Base Extraction92.598.578Off-white powder
BATCH-003Preparative HPLC98.0>99.965White fluffy solid

Visualizations

The following diagrams illustrate the workflows for the purification and analysis of this compound.

PurificationWorkflow cluster_recrystallization Recrystallization cluster_hplc HPLC Purification Dissolve Dissolve Crude Sample in Hot Solvent Cool Slow Cooling to Room Temperature Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure Prepare Prepare Sample Solution Inject Inject onto Preparative Column Prepare->Inject Fractionate Collect Fractions Inject->Fractionate Evaporate Evaporate Solvent Fractionate->Evaporate Evaporate->Pure Crude Crude Sample Crude->Dissolve Start Crude->Prepare Start

Caption: General workflows for the purification of this compound.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Steps Start Purification Attempt CheckPurity Assess Purity (e.g., HPLC) Start->CheckPurity LowPurity Purity Below Target CheckPurity->LowPurity No AcceptablePurity Purity Meets Specification CheckPurity->AcceptablePurity Yes ChangeSolvent Optimize Recrystallization Solvent System LowPurity->ChangeSolvent OptimizeHPLC Adjust HPLC Method Parameters LowPurity->OptimizeHPLC RepeatPurification Perform Second Purification Step LowPurity->RepeatPurification ChangeSolvent->Start Re-evaluate OptimizeHPLC->Start Re-evaluate RepeatPurification->Start Re-evaluate

Caption: A logical diagram for troubleshooting purification issues.

References

Scaling up the synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up (R)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges of scaling up the synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid from the laboratory to the pilot plant. (R)-2-Amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, is a crucial non-proteinogenic amino acid used as a chiral building block for various active pharmaceutical ingredients (APIs).[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable strategies for synthesizing (R)-2-Amino-2-(4-chlorophenyl)acetic acid?

A1: The primary industrial methods focus on enantioselective synthesis to avoid costly resolution steps or to efficiently resolve a racemic mixture. The most common strategies include:

  • Enzymatic Kinetic Resolution (EKR): This is a widely used industrial method that employs an enzyme, such as Penicillin G acylase (PGA), to selectively hydrolyze one enantiomer of a racemic N-acyl-4-chlorophenylglycine derivative.[3] The unreacted (R)-N-acyl enantiomer is then isolated and deprotected. Immobilized enzymes are preferred for scalability as they can be easily recovered and reused.[3]

  • Asymmetric Strecker Synthesis: This method involves the reaction of 4-chlorobenzaldehyde, a cyanide source, and ammonia in the presence of a chiral auxiliary or catalyst to directly form an enantiomerically enriched aminonitrile precursor.[4][5] Subsequent hydrolysis yields the desired (R)-amino acid.

  • Dynamic Kinetic Resolution (DKR): This highly efficient approach combines enzymatic resolution with the in-situ racemization of the undesired (S)-enantiomer, theoretically enabling a 100% yield of the desired (R)-enantiomer.[1]

Q2: What are the most critical challenges when moving from a lab bench (grams) to a pilot plant (kilograms)?

A2: Scaling up this synthesis introduces several significant challenges:[6]

  • Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become problematic in large reactors. The decreased surface-area-to-volume ratio makes heat removal more difficult, potentially leading to thermal runaway, side reactions, and impurity formation.[7] Inefficient mixing can cause localized concentration and temperature gradients, resulting in inconsistent yields and purity.[7]

  • Solid Handling and Crystallization: Managing large volumes of solids (reactants, intermediates, final product) requires specialized equipment. Crystallization, a key purification step, is particularly challenging to scale.[8] Achieving a consistent crystal form (polymorph) and particle size distribution is critical for downstream processing and bioavailability, but is affected by cooling rates, agitation, and solvent volumes, which all change at scale.[6][9]

  • Safety: The use of hazardous reagents like sodium cyanide in the Strecker synthesis requires stringent safety protocols and engineered controls at the pilot scale, including specialized ventilation and waste neutralization procedures.[7]

  • Process Control and Monitoring: Maintaining precise control over parameters like temperature, pH, and addition rates is more complex in large reactors. Robust process analytical technology (PAT) becomes essential for real-time monitoring and control.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Issue IDProblem EncounteredPotential CausesRecommended Actions
PP-YLD-01 Yield is significantly lower at pilot scale compared to the lab. 1. Inefficient Mixing: Poor agitation leads to localized "hot spots" or areas of low reactant concentration.[7]2. Poor Temperature Control: The larger volume makes it harder to maintain the optimal reaction temperature, potentially slowing the reaction or causing degradation.3. Mass Transfer Limitations: In heterogeneous reactions (e.g., with an immobilized enzyme), the rate at which reactants reach the catalyst surface may be limited at scale.1. Optimize agitator design (e.g., impeller type, baffle placement) and speed to ensure homogeneity. Perform a mixing study.2. Implement a more robust reactor heating/cooling system. Ensure temperature probes are placed correctly to reflect the bulk temperature.3. Increase agitation or consider a different reactor design (e.g., packed bed reactor for immobilized enzymes) to improve mass transfer.
PP-PUR-01 Product enantiomeric excess (ee%) is lower than achieved in the lab. 1. Catalyst Deactivation: The chiral catalyst or enzyme may be degrading due to longer reaction times, higher temperatures, or impurities in raw materials at scale.[3]2. Racemization: The desired (R)-enantiomer may be racemizing during work-up or isolation, often due to harsh pH or temperature conditions.3. Suboptimal Temperature: Asymmetric reactions are highly sensitive to temperature; even small deviations can significantly reduce selectivity.[10]1. Qualify all raw materials. For enzymes, ensure proper storage and handling; consider a higher catalyst loading or fresh catalyst addition.2. Carefully control pH and temperature during extractions, washes, and crystallization. Minimize the time the product spends under harsh conditions.3. Re-optimize the reaction temperature specifically for the pilot reactor, ensuring tight control throughout the process.
PP-PUR-02 Final product fails purity specifications (e.g., high levels of chemical impurities). 1. Side Reactions: Longer reaction times or localized high temperatures can promote the formation of by-products.[7]2. Inefficient Crystallization: The cooling profile, solvent choice, or seeding strategy may not be optimized for the larger scale, leading to poor impurity rejection.[8]3. Raw Material Impurities: The impurity profile of starting materials can differ between suppliers or batches, becoming significant at kilogram scale.[7]1. Re-evaluate reaction time and temperature profiles. Consider slower addition of a key reagent to control the reaction rate and exotherm.2. Develop a robust crystallization protocol. Use a controlled cooling curve, determine the optimal seeding point and temperature, and consider an anti-solvent addition strategy.[9]3. Establish stringent quality control specifications for all starting materials and intermediates.
PP-CRY-01 Inconsistent crystal form (polymorphism) or particle size. 1. Uncontrolled Nucleation/Growth: Spontaneous nucleation due to rapid cooling or high supersaturation leads to fine particles and potentially the wrong polymorph.[6]2. Mixing Effects: The type and speed of agitation can affect crystal breakage, agglomeration, and growth rates.3. Solvent Environment: The choice of solvent and the presence of impurities can influence which polymorphic form crystallizes.1. Design a controlled crystallization process with a defined cooling profile and a seeding step using the desired polymorph to control nucleation.2. Optimize the agitation rate to provide good suspension without causing excessive crystal breakage (attrition).3. Ensure solvent quality is consistent. Study the effect of potential impurities on the crystallization outcome.

Data Presentation: Lab vs. Pilot Plant Scale-Up

The following tables summarize typical changes in parameters and results when scaling the synthesis via Enzymatic Kinetic Resolution of N-Acetyl-(DL)-4-chlorophenylglycine.

Table 1: Comparison of Reaction Parameters and Yields

ParameterLab Scale (100 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Substrate 100 g10.0 kgEnsure consistent quality and purity of raw material.
Immobilized Enzyme 20 g (1:5 w/w)2.0 kg (1:5 w/w)Enzyme activity can be affected by shear stress from agitation.
Solvent (Water) 500 mL50 LWater quality (e.g., deionized) must be consistent.
Temperature 37-40°C37-40°CMaintaining a narrow temperature range is harder at scale.
Reaction Time 5-6 hours6-8 hoursOften increases due to mixing and heat/mass transfer limitations.
Theoretical Yield ~45 g (45%)~4.5 kg (45%)The theoretical maximum for kinetic resolution is 50%.
Actual Isolated Yield 40 g (40%)3.9 kg (39%)Yield losses during work-up and transfers are typically higher at scale.

Table 2: Comparison of Purification and Final Product Quality

ParameterLab Scale (100 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Isolation Method Filtration (Büchner)Centrifuge/Filter DryerEquipment efficiency can impact yield and solvent removal.
Crystallization Solvent Water/EthanolWater/EthanolSolvent ratios may need adjustment to control supersaturation.
Cooling Time 1-2 hours8-12 hoursSlow, controlled cooling is crucial for purity and crystal size.[9]
Purity (HPLC) >99.5%>99.5%Requires robust crystallization to achieve consistently.
Enantiomeric Excess >99% ee>99% eeHighly dependent on precise control of enzymatic reaction and avoiding racemization during work-up.

Experimental Protocols

Protocol 1: Pilot-Scale Enzymatic Kinetic Resolution

This protocol describes the resolution of 10 kg of racemic N-Acetyl-(DL)-4-chlorophenylglycine.

Safety: All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE) and adherence to pilot plant safety procedures.

  • Reaction Setup: Charge a 100 L jacketed reactor with deionized water (50 L) and racemic N-Acetyl-(DL)-4-chlorophenylglycine (10 kg). Begin agitation to form a slurry.

  • pH Adjustment: Adjust the pH of the slurry to 7.5-8.0 by the controlled addition of 2M sodium hydroxide solution.

  • Enzyme Addition: Once the temperature is stabilized at 37-40°C, add immobilized Penicillin G Acylase (2.0 kg).[3]

  • Enzymatic Reaction: Maintain the reaction at 37-40°C. The pH will drop as the (S)-enantiomer is hydrolyzed. Maintain the pH at 7.5-8.0 by the continuous, controlled addition of 2M NaOH via a pH-stat controller.

  • Monitoring: Monitor the reaction progress by tracking the consumption of NaOH or by taking periodic samples for HPLC analysis. The reaction is complete when ~50% of the substrate has been converted (typically 6-8 hours).

  • Enzyme Recovery: At the end of the reaction, stop agitation and allow the immobilized enzyme to settle, or remove it via filtration. The recovered enzyme can be washed and reused.[1]

Protocol 2: Pilot-Scale Work-up and Isolation of (R)-enantiomer
  • Separation: The filtrate from the previous step contains the desired (R)-N-Acetyl-4-chlorophenylglycine and the hydrolyzed (S)-4-chlorophenylglycine.

  • Precipitation: Cool the solution to 20-25°C. Slowly add 6M hydrochloric acid to adjust the pH to ~2.0. The (R)-N-Acetyl-4-chlorophenylglycine will precipitate out of solution.

  • Isolation: Cool the slurry to 0-5°C and hold for at least 2 hours to maximize precipitation. Isolate the solid product using a centrifuge or filter dryer.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 L) to remove residual (S)-amino acid and salts.

  • Deprotection (Hydrolysis): Transfer the wet cake to a suitable reactor and add 6M hydrochloric acid (30 L). Heat the mixture to reflux (approx. 100-105°C) for 4-6 hours until the deprotection is complete (monitor by HPLC).[1]

  • Crystallization: Cool the reaction mixture to 20-25°C. Adjust the pH to the isoelectric point of the amino acid (approx. 5-6) with a base (e.g., ammonium hydroxide) to precipitate the final product, (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

  • Final Isolation: Cool the slurry to 0-5°C, filter, wash with cold water, and dry under vacuum at 50-60°C to a constant weight.

Visualizations

Workflow for Synthesis Scale-Up

The following diagram illustrates the general workflow for scaling up the synthesis, highlighting the key stages and decision points.

G cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_start Route Scouting & Process Conception lab_synth Gram-Scale Synthesis (Proof of Concept) lab_start->lab_synth lab_optim Parameter Optimization (Temp, Conc, Time) lab_synth->lab_optim lab_anal Analytical Method Development (HPLC) lab_optim->lab_anal pilot_tech Tech Transfer Package (Safety, Protocol) lab_anal->pilot_tech Process Defined pilot_raw Raw Material Sourcing & Qualification pilot_tech->pilot_raw pilot_scaleup Kilogram-Scale Batches (Demonstration) pilot_raw->pilot_scaleup pilot_process Process Robustness & Troubleshooting pilot_scaleup->pilot_process pilot_process->lab_optim Re-optimization Required pilot_final Final Product (API Intermediate) pilot_process->pilot_final

Caption: General workflow from lab development to pilot plant production.

Troubleshooting Logic for Low Enantiomeric Excess (ee%)

This diagram provides a decision-making framework for diagnosing the cause of low enantioselectivity during scale-up.

G start Problem: Low ee% at Pilot Scale q1 Was reaction temperature within specification? start->q1 a1_no Action: Improve reactor heating/cooling control. Re-validate temperature probes. q1->a1_no No q2 Did work-up conditions (pH, temp) deviate? q1->q2 Yes end_node Root Cause Identified a1_no->end_node a2_yes Action: Optimize work-up. Minimize time at harsh pH/temp. Check for racemization. q2->a2_yes Yes q3 Is the catalyst/enzyme activity verified? q2->q3 No a2_yes->end_node a3_no Action: Test catalyst activity. Check for poisons in raw materials. Ensure proper storage/handling. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Addressing inconsistent reaction yields in 2-Amino-2-(4-fluorophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and ensure consistent reaction yields.

Troubleshooting Guide

Inconsistent reaction yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to subtle variations in reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Diagram 1: Troubleshooting Logic for Inconsistent Yields

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Work-up & Purification Issues Inconsistent Yields Inconsistent Yields Starting Material Quality Starting Material Quality Inconsistent Yields->Starting Material Quality Reagent Purity & Stoichiometry Reagent Purity & Stoichiometry Inconsistent Yields->Reagent Purity & Stoichiometry Solvent Quality Solvent Quality Inconsistent Yields->Solvent Quality Temperature Control Temperature Control Starting Material Quality->Temperature Control Reagent Purity & Stoichiometry->Temperature Control Solvent Quality->Temperature Control Reaction Time Reaction Time Temperature Control->Reaction Time pH Control pH Control Reaction Time->pH Control Mixing Efficiency Mixing Efficiency pH Control->Mixing Efficiency Incomplete Hydrolysis Incomplete Hydrolysis Mixing Efficiency->Incomplete Hydrolysis Product Precipitation Product Precipitation Incomplete Hydrolysis->Product Precipitation Purification Method Purification Method Product Precipitation->Purification Method

Caption: A logical workflow for troubleshooting inconsistent yields.

Issue IDProblemPotential CausesRecommended Actions
RY-01 Low or No Product Formation - Poor quality of 4-fluorobenzaldehyde: May contain acidic impurities or be partially oxidized. - Inactive cyanide source: Old or improperly stored sodium or potassium cyanide. - Incorrect pH: pH is critical for both imine formation and cyanide addition.- Verify the purity of 4-fluorobenzaldehyde by NMR or GC-MS. Consider distillation before use. - Use a fresh, unopened container of the cyanide salt. - Carefully monitor and control the pH of the reaction mixture.
RY-02 Inconsistent Yields Batch-to-Batch - Variations in reaction temperature: "Hot spots" or inconsistent heating can lead to side reactions. - Inefficient mixing: Poor agitation can result in localized concentration gradients. - Atmospheric moisture: Can affect the stability of intermediates.- Use a temperature-controlled reaction vessel with uniform heating. - Optimize stirrer speed and type to ensure a homogenous mixture. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
RY-03 Formation of Significant Side Products - Over-reaction or prolonged reaction times: Can lead to the formation of byproducts. - Incorrect stoichiometry: Excess of any reactant can promote side reactions. - Presence of impurities in starting materials: Can act as catalysts for unwanted reactions.- Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion. - Accurately measure all reagents and maintain the correct molar ratios. - Ensure high purity of all starting materials and solvents.
PU-01 Difficulty in Product Isolation - Incomplete hydrolysis of the aminonitrile intermediate. - Product "oiling out" instead of crystallizing. - Co-precipitation of impurities. - Ensure complete hydrolysis by adjusting reaction time or acid concentration. - Optimize the pH for precipitation at the isoelectric point. Consider using a different solvent system for crystallization. - Purify the crude product by recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Strecker synthesis is a widely used and robust method for the preparation of α-amino acids, including this compound.[1][2][3] It is a one-pot, three-component reaction involving an aldehyde (4-fluorobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide).[4][5][6]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Start by verifying the quality of your starting materials, particularly the 4-fluorobenzaldehyde, as it can oxidize over time. Ensure your cyanide source is fresh and your solvents are anhydrous. Next, confirm that the reaction temperature and pH are being accurately controlled, as these are critical parameters in the Strecker synthesis.

Q3: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A3: A common side product in the Strecker synthesis is the corresponding α-hydroxy nitrile, formed from the reaction of the aldehyde with the cyanide source before the addition of ammonia.[2] Incomplete hydrolysis of the intermediate α-aminonitrile can also result in impurities. It is recommended to use analytical techniques like HPLC and NMR to identify the impurity and optimize the reaction conditions to minimize its formation.

Q4: How can I improve the crystallization of the final product?

A4: To improve crystallization, ensure the pH of the solution is adjusted to the isoelectric point of this compound. Slow cooling and the use of an appropriate anti-solvent can also promote the formation of well-defined crystals. If the product "oils out," try using a different solvent system or further purifying the crude material before crystallization.

Q5: Is it possible to synthesize a specific enantiomer of this compound?

A5: Yes, asymmetric synthesis methods can be employed to produce a specific enantiomer. This can be achieved by using a chiral auxiliary or a chiral catalyst in the Strecker reaction.[1][7] Alternatively, enzymatic kinetic resolution of the racemic mixture can be performed.[8][9]

Experimental Protocols

Protocol 1: Racemic Synthesis of this compound via Strecker Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of racemic this compound.

Diagram 2: Experimental Workflow for Strecker Synthesis

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation & Purification A Mix 4-fluorobenzaldehyde, NH4Cl, and NaCN in aq. Methanol B Stir at room temperature A->B Reaction C Add concentrated HCl B->C Quench D Reflux the mixture C->D Hydrolyze E Cool and adjust pH to isoelectric point D->E Neutralize F Filter and wash the precipitate E->F Isolate G Dry the final product F->G Purify

Caption: A step-by-step workflow for the Strecker synthesis.

Materials:

  • 4-fluorobenzaldehyde

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of sodium cyanide in deionized water to the flask.

    • To this mixture, add a solution of 4-fluorobenzaldehyde in methanol dropwise while stirring and maintaining the temperature at 0-5 °C using an ice bath.

    • Allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress by TLC.

  • Hydrolysis:

    • Once the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture. Caution: This step will generate hydrogen cyanide gas and should be performed with extreme care in a fume hood.

    • Heat the mixture to reflux for 4-6 hours. This will hydrolyze the nitrile group to a carboxylic acid.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding a sodium hydroxide solution to adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6).

    • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

    • Dry the purified this compound under vacuum.

Expected Yield:

Yields can vary depending on the scale and specific conditions, but a moderate to good yield is generally expected.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can influence the yield of the Strecker synthesis of this compound. These values are intended as a starting point for optimization.

ParameterTypical RangeImpact on Yield
Reactant Molar Ratio (Aldehyde:Ammonia:Cyanide) 1 : 1-1.5 : 1-1.2Excess ammonia and cyanide can drive the reaction to completion but may increase side product formation.
Temperature (Aminonitrile Formation) 0 - 25 °CLower temperatures can minimize side reactions.
Temperature (Hydrolysis) 80 - 100 °CHigher temperatures accelerate hydrolysis but can also lead to degradation if prolonged.
Reaction Time (Aminonitrile Formation) 4 - 24 hoursShould be monitored by TLC or HPLC to determine the optimal time.
Reaction Time (Hydrolysis) 4 - 8 hoursIncomplete hydrolysis will result in lower yields of the final product.
pH (Precipitation) 5 - 6Precise pH control at the isoelectric point is crucial for maximum product recovery.

References

Managing "oiling out" during the crystallization of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing "oiling out" and other common challenges during the crystallization of 2-Amino-2-(4-fluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it occur during the crystallization of this compound?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an oil) rather than as solid crystals. This oil is a solute-rich liquid that is immiscible with the bulk solvent. For this compound, oiling out is often a result of high supersaturation, where the concentration of the amino acid in the solution significantly exceeds its solubility. This kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.

Key factors that contribute to oiling out include:

  • Rapid Cooling: Fast temperature reduction can quickly generate high levels of supersaturation.

  • Inappropriate Solvent Choice: A solvent in which the compound is either too soluble or has a very steep solubility curve with temperature can promote oiling out.

  • High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and induce oiling out.

Q2: How does the fluorophenyl group in this compound influence its crystallization behavior?

A2: The fluorine atom on the phenyl ring can influence crystallization in several ways. Fluorine is highly electronegative and can participate in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect crystal packing. The presence of fluorine can also alter the solubility of the molecule in different solvents compared to its non-fluorinated analog, phenylglycine. This can necessitate different solvent systems and crystallization conditions.

Q3: What are the ideal storage conditions for this compound to ensure its stability for crystallization experiments?

A3: this compound should be stored at room temperature, protected from light. It is a solid, white to off-white powder. For solutions, storage conditions will depend on the solvent used and the concentration. Aqueous solutions may require pH adjustment to maintain solubility and should be stored at low temperatures (2-8 °C) for short periods. It is always best to use freshly prepared solutions for crystallization experiments to avoid potential degradation or changes in concentration.

Q4: Can pH be used to control the crystallization of this compound?

A4: Yes, pH is a critical parameter for controlling the solubility and crystallization of amino acids. This compound is an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group. Its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic solutions. Therefore, adjusting the pH away from the pI can be used to dissolve the compound, and then slowly bringing the pH back towards the pI can induce crystallization. This technique, known as pH-swing crystallization, can be an effective method to control supersaturation and prevent oiling out.

Troubleshooting Guide: Managing "Oiling Out"

This guide provides a systematic approach to troubleshooting and preventing oiling out during the crystallization of this compound.

Issue: The compound oils out instead of crystallizing upon cooling.

Primary Cause: High supersaturation generated too quickly.

Troubleshooting Workflow:

G cluster_control Supersaturation Control cluster_solvent Solvent Optimization cluster_seeding Seeding Strategy cluster_purification Material Purity start Oiling Out Observed control_supersaturation Control Supersaturation start->control_supersaturation Initial Step solvent_selection Optimize Solvent System control_supersaturation->solvent_selection If oiling persists success Crystals Formed control_supersaturation->success Successful slow_cooling Reduce Cooling Rate control_supersaturation->slow_cooling lower_conc Lower Initial Concentration control_supersaturation->lower_conc seeding Implement Seeding solvent_selection->seeding If oiling persists solvent_selection->success Successful solvent_screen Screen Different Solvents solvent_selection->solvent_screen antisolvent Use Anti-solvent Addition solvent_selection->antisolvent purification Purify Material seeding->purification If oiling persists seeding->success Successful add_seeds Add Seed Crystals seeding->add_seeds purification->control_supersaturation Re-attempt crystallization repurify Re-purify the Compound purification->repurify G cluster_pathways Crystallization vs. Oiling Out Pathways start Supersaturated Solution oiling_out Oiling Out (Liquid-Liquid Phase Separation) start->oiling_out High Supersaturation Rapid Cooling crystallization Crystallization (Solid-Liquid Phase Separation) start->crystallization Controlled Supersaturation Slow Cooling Seeding amorphous Amorphous Solid oiling_out->amorphous crystals Crystalline Solid oiling_out->crystals Solidification crystallization->crystals

Validation & Comparative

Comparative Guide to the Validation of an HPLC Method for the Enantiomeric Purity of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of 2-Amino-2-(4-fluorophenyl)acetic acid is a critical quality attribute in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for accurately determining enantiomeric excess. This guide provides a comparative analysis of two primary HPLC-based strategies for validating the enantiomeric purity of this compound: an indirect approach via pre-column derivatization and a direct approach using a Chiral Stationary Phase (CSP).

Method 1: Indirect Analysis via Pre-Column Derivatization

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column.[1] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used CDA for primary and secondary amino acids due to its ability to form stable, highly UV-active derivatives.[1]

Method 2: Direct Analysis on a Chiral Stationary Phase (CSP)

Direct enantiomeric separation is achieved by using a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad chiral recognition capabilities.[2] Macrocyclic glycopeptide-based CSPs, like teicoplanin, are also highly effective for separating underivatized amino acids.[3]

Experimental Protocols

Method 1: Indirect Analysis Protocol (Based on Marfey's Reagent)

This protocol is adapted from established methods for similar amino acids.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound racemate (for method development) and the sample to be tested in 50 mM sodium bicarbonate buffer (pH ≈ 9.0) to a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in HPLC-grade acetone.

    • Vortex the mixture and incubate at 40°C for 60 minutes in a water bath or heating block.

    • After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: Gradient elution using Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).[1]

    • Gradient Program: 30% B to 70% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

Method 2: Direct Analysis Protocol (General Approach)

This protocol outlines a general starting point for method development on a polysaccharide-based CSP.

  • Standard and Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-1, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an acidic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid). A typical starting condition is Acetonitrile/Water/TFA (60:40:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV at 220 nm or 264 nm.[4][5]

    • Injection Volume: 5 µL.[4]

Data Presentation: Performance Comparison

The following tables summarize the expected validation parameters for the two methods. Data for linearity, accuracy, and precision are based on typical requirements for HPLC method validation.[6][7]

Table 1: Chromatographic Performance Comparison

ParameterMethod 1 (Indirect via Derivatization)Method 2 (Direct on CSP)
Stationary Phase Standard Achiral C18Chiral Stationary Phase (e.g., Cellulose-based)
Typical Elution Time 15 - 25 min10 - 20 min
Expected Resolution (Rs) > 2.0> 1.5
Detection Wavelength 340 nm (High Sensitivity)220 nm or 264 nm
Key Advantage Uses standard, less expensive columns.[1]Simpler sample preparation (no derivatization).
Key Disadvantage Complex sample prep; potential for side reactions.CSPs are more expensive and can be less robust.

Table 2: Validation Parameters Summary

ParameterMethod 1 (Indirect via Derivatization)Method 2 (Direct on CSP)Acceptance Criteria
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) < 2.0%< 2.0%≤ 2.0%
LOD (of undesired enantiomer) ~0.002 µg/mL~0.05 µg/mLReportable
LOQ (of undesired enantiomer) ~0.007 µg/mL~0.15 µg/mLReportable

Methodology Visualization

The following diagrams illustrate the logical workflow for each analytical approach.

G cluster_0 Method 1: Indirect Analysis Workflow A Sample Weighing & Dissolution B Add Marfey's Reagent A->B C Incubation (40°C, 60 min) B->C D Neutralization & Filtration C->D E RP-HPLC Analysis (Achiral C18 Column) D->E F Data Analysis: Diastereomer Peak Areas E->F

Caption: Workflow for the indirect HPLC method using pre-column derivatization.

G cluster_1 Method 2: Direct Analysis Workflow G Sample Weighing & Dissolution in Mobile Phase H Filtration G->H I Direct HPLC Injection (Chiral Stationary Phase) H->I J Data Analysis: Enantiomer Peak Areas I->J

Caption: Workflow for the direct HPLC method using a Chiral Stationary Phase.

Conclusion

Both the indirect derivatization method and the direct CSP method offer viable and robust pathways for validating the enantiomeric purity of this compound.

  • The indirect method is highly sensitive and utilizes common, cost-effective C18 columns, making it accessible for most analytical laboratories. However, the multi-step sample preparation process introduces additional complexity and potential sources of error.[1]

  • The direct CSP method is significantly more straightforward, with a much simpler sample preparation protocol that reduces analysis time and potential for error.[8] The primary trade-off is the higher cost and potentially shorter lifespan of chiral columns.

The choice between methods will depend on the specific laboratory environment, available equipment, sample throughput requirements, and cost considerations. For routine quality control with high sample numbers, the efficiency of the direct CSP method may be preferable. For research and development settings where versatility and cost-effectiveness are paramount, the indirect derivatization method provides a reliable alternative.

References

A Comparative Analysis of the Biological Activities of 2-Amino-2-(4-fluorophenyl)acetic acid and its Non-fluorinated Analog, 2-Amino-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Amino-2-(4-fluorophenyl)acetic acid and its non-fluorinated counterpart, 2-Amino-2-phenylacetic acid. The introduction of a fluorine atom to the phenyl ring can significantly modulate the therapeutic properties of the parent compound. This document summarizes the available experimental data on their anti-inflammatory and antibacterial activities, presents detailed experimental protocols, and visualizes key concepts to aid in research and development.

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide focuses on the impact of para-fluorination on the phenylglycine scaffold. While both 2-Amino-2-phenylacetic acid and its 4-fluoro derivative are recognized for their biological potential, direct comparative studies are limited. This document compiles available data to facilitate a clearer understanding of their respective activities.

Comparative Biological Activity

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

2-Amino-2-phenylacetic acid has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Selective COX-2 inhibitors are sought after as they are expected to have a reduced risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The fluorinated analog, this compound, is also investigated for its potential as a COX-2 inhibitor, with the fluorine atom potentially influencing its binding affinity and selectivity.

Antibacterial Activity

2-Amino-2-phenylacetic acid has demonstrated antibacterial activity against Gram-negative bacteria such as Escherichia coli. The introduction of a fluorine atom in this compound could potentially enhance its antibacterial potency, a common effect observed with fluorination in other classes of antimicrobial agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of the two compounds. It is important to note that the data is sourced from different studies and direct comparison should be made with caution.

CompoundBiological ActivityTarget Organism/EnzymeMetricValue
2-Amino-2-phenylacetic acidAntibacterialEscherichia coliMIC125 mg/L
2-Amino-2-phenylacetic acidAntibacterialEscherichia coliMBC250 mg/L
This compoundAntibacterialData not availableMIC-
2-Amino-2-phenylacetic acidAnti-inflammatoryCOX-2IC50Data not available
This compoundAnti-inflammatoryCOX-2IC50Data not available

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start bacterial_culture Bacterial Culture (e.g., E. coli) start->bacterial_culture compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep media_prep Prepare Growth Medium (e.g., Mueller-Hinton Broth) start->media_prep inoculation Inoculate Media with Bacterial Suspension and Test Compound Dilutions bacterial_culture->inoculation compound_prep->inoculation media_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Observe for Visible Growth (Turbidity) incubation->observation mic_determination Determine MIC: Lowest Concentration with No Visible Growth observation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: A series of twofold dilutions of 2-Amino-2-phenylacetic acid and this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis start Start enzyme_prep Prepare COX-2 Enzyme Solution start->enzyme_prep compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep substrate_prep Prepare Arachidonic Acid (Substrate) Solution start->substrate_prep pre_incubation Pre-incubate COX-2 with Test Compound enzyme_prep->pre_incubation compound_prep->pre_incubation reaction_init Initiate Reaction by Adding Arachidonic Acid substrate_prep->reaction_init pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop product_detection Detect Prostaglandin E2 (Product) via ELISA or LC-MS reaction_stop->product_detection data_analysis Calculate % Inhibition product_detection->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc

Caption: Workflow for in vitro COX-2 inhibition assay.

Detailed Protocol:

  • Enzyme and Compound Preparation: Purified recombinant human COX-2 enzyme is prepared in a suitable buffer. Serial dilutions of the test compounds are prepared.

  • Pre-incubation: The COX-2 enzyme is pre-incubated with the test compounds for a specific period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a defined time.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

Signaling Pathway

Cyclooxygenase (COX) Pathway and Inhibition

The diagram below illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the mechanism of action of COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inhibitor This compound & 2-Amino-2-phenylacetic acid Inhibitor->COX2 Inhibition

A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-2-(4-fluorophenyl)acetic Acid by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of the development and quality control of chiral pharmaceutical compounds. 2-Amino-2-(4-fluorophenyl)acetic acid is a key chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides an objective comparison of different chiral high-performance liquid chromatography (HPLC) methods for the determination of its enantiomeric excess, supported by experimental data and detailed protocols.

Comparison of Chiral Chromatography Methods

Two primary approaches for the chiral separation of this compound by HPLC are direct and indirect methods. Direct methods utilize a chiral stationary phase (CSP) to differentiate the enantiomers, while indirect methods involve derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

MethodChiral Stationary Phase (CSP) / ColumnMobile PhaseDetectionReported Performance
Direct Method (Analog-Based) Astec® CHIROBIOTIC® T (Teicoplanin-based)Methanol/Water/Formic Acid (80:20:0.1, v/v/v)UV at 220 nm or 273 nmFor 4-Hydroxyphenylglycine: Baseline resolution.[1]
Indirect Method (Derivatization) Standard C18 Reversed-PhaseGradient of Acetonitrile and Water (with acid modifier)UV at 340 nmFormation of stable, highly UV-active diastereomers.

Experimental Protocols

Direct Chiral HPLC Method (Based on 4-Hydroxyphenylglycine Analog)

This protocol is adapted from a method for the chiral separation of 4-hydroxyphenylglycine, a close structural analog of this compound.[1]

1. Materials and Reagents:

  • Racemic this compound

  • (R)- and (S)- enantiomers of this compound (for peak identification)

  • HPLC grade methanol and water

  • Formic acid

  • Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a 50:50 mixture of the mobile phase and water.

  • Prepare individual standard solutions of the (R)- and (S)-enantiomers at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm or as determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the individual enantiomer standards to determine their retention times and the elution order.

  • Inject the racemic mixture for analysis.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Indirect Chiral HPLC Method via Derivatization with Marfey's Reagent

This method involves the formation of diastereomers which can be separated on a standard achiral column.

1. Materials and Reagents:

  • This compound sample

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide - FDAA)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

2. Derivatization Protocol:

  • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • In a reaction vial, add 50 µL of a 1 mg/mL solution of this compound in water or a suitable buffer.

  • Add 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of the Marfey's reagent solution.

  • Incubate the mixture at 40°C for 1 hour.[2]

  • After incubation, cool the mixture and add 50 µL of 2 M HCl to stop the reaction.[2]

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient would be to start with a low percentage of B and increase it over time to elute the diastereomers. An example gradient could be 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10-20 µL

4. Analysis:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • The enantiomeric excess is calculated from the peak areas of the two diastereomers.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the direct and indirect chiral separation methods.

Direct_Method_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Weigh Racemic Analyte B Dissolve in Diluent A->B C Filter Sample B->C D Equilibrate Chiral Column C->D E Inject Sample D->E F Isocratic Elution E->F G UV Detection F->G H Integrate Peaks G->H I Calculate % ee H->I Indirect_Method_Workflow cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis A Dissolve Analyte B Add Marfey's Reagent & Buffer A->B C Incubate B->C D Quench Reaction C->D E Equilibrate C18 Column D->E F Inject Derivatized Sample E->F G Gradient Elution F->G H UV Detection (340 nm) G->H I Integrate Diastereomer Peaks H->I J Calculate % ee I->J

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Amino-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method's principles, experimental protocols, and performance characteristics are detailed to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Comparison of Quantitative Analysis Methods

The choice of an analytical method is contingent on several factors, including required sensitivity, sample matrix, instrument availability, and throughput needs. The following table summarizes the key performance characteristics of the most common techniques for the quantitative analysis of chiral amino acids like 2-Amino-2-(4-fluorophenyl)acetic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a mobile phase and a stationary phase (chiral or achiral).Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation based on the differential migration of ions in an electric field, often with a chiral selector in the buffer.
Derivatization Not always required for direct analysis on a chiral column. Can be used to improve detection (e.g., UV-Vis or fluorescence).[1][2]Mandatory to increase volatility and thermal stability. Common reagents include silylation agents (e.g., MTBSTFA) or chloroformates (e.g., ECF).[3][4]Often required for detection, especially with UV or fluorescence detectors.[5]
Sensitivity Moderate to high, depending on the detector (UV, FLD, MS).High, especially with selected ion monitoring (SIM).High, particularly with laser-induced fluorescence (LIF) detection.[5]
Throughput Moderate.Moderate, can be limited by derivatization steps.High, with short analysis times and automated systems.
Instrumentation Widely available in analytical laboratories.Requires a GC-MS system, which is common but may be less accessible than HPLC.Less common than HPLC and GC, requires specialized equipment.
Selectivity Good, can be excellent with appropriate column and mobile phase selection.Excellent, with mass spectrometric detection providing high specificity.Excellent, with high separation efficiency.
Matrix Effects Can be significant, requiring careful sample preparation.Can be minimized with appropriate sample cleanup and the use of an internal standard.Generally less susceptible to matrix effects than HPLC.

Experimental Protocols

Detailed methodologies for HPLC, GC-MS, and CE are provided below. These protocols are adapted from established methods for similar amino acids and serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of this compound. This can be achieved directly on a chiral stationary phase (CSP) or indirectly by derivatization with a chiral reagent followed by separation on an achiral column.

Direct Chiral HPLC Method (Undivatized)

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).[2]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact ratio should be optimized for best resolution.[2]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).[6] Filter through a 0.45 µm syringe filter before injection.

Indirect Chiral HPLC Method (with Derivatization)

This method involves reacting the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard achiral column.[1]

  • Derivatization Protocol (using Marfey's Reagent):

    • Prepare a solution of the amino acid in 50 mM sodium bicarbonate buffer (pH ~9.0) at approximately 1 mg/mL.[1]

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]

    • Add 20 µL of 1 M sodium bicarbonate solution and incubate at 40°C for 1 hour.

    • Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.[1]

    • Dilute the mixture with the initial mobile phase for HPLC analysis.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).

  • Detection: UV at 340 nm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound following derivatization to increase its volatility.

  • Derivatization Protocol (Silylation):

    • Dry a known amount of the sample under a stream of nitrogen.

    • Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a solvent (e.g., acetonitrile).[3]

    • Heat the mixture (e.g., at 100°C for 2-4 hours) to form the tert-butyl dimethylsilyl (TBDMS) derivatives.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).

  • Injector Temperature: e.g., 250°C.[8]

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[8]

  • Quantification: Use an internal standard (e.g., a deuterated analog) and create a calibration curve with standards of known concentrations.

Capillary Electrophoresis (CE)

Objective: To achieve high-efficiency separation of the enantiomers of this compound.

  • Instrumentation: Capillary electrophoresis system with a suitable detector (e.g., DAD or LIF).

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., sodium tetraborate) containing a chiral selector.[9] Commonly used chiral selectors include cyclodextrins.[5]

  • Capillary Conditioning: Rinse the capillary sequentially with sodium hydroxide, water, and the BGE.[8]

  • Sample Injection: Hydrodynamic or electrokinetic injection.[6]

  • Separation Voltage: Apply a high voltage (e.g., 15-25 kV) across the capillary.[8]

  • Detection: Monitor the migration of the enantiomers at a suitable wavelength (e.g., 200 nm).

  • Sample Preparation: Dissolve the sample in purified water or the BGE to a suitable concentration (e.g., 0.5 mg/mL).[6]

Representative Validation Parameters

The following table presents typical validation parameters that would be assessed during a cross-validation study. The values are representative and based on general amino acid analysis methods.[10][11]

ParameterHPLCGC-MSCE
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) Low µg/mL to ng/mLpg to fg rangeLow µg/mL to pg/mL
Limit of Quantification (LOQ) ng/mL rangepg to fg rangeng/mL range

Visualizing the Cross-Validation Workflow

A crucial aspect of method development is the logical workflow of cross-validation. The following diagram illustrates the key stages involved in comparing and validating different analytical methods.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Method Selection Method A (e.g., HPLC) Method A (e.g., HPLC) Specificity_A Specificity_A Method A (e.g., HPLC)->Specificity_A Method B (e.g., GC-MS) Method B (e.g., GC-MS) Specificity_B Specificity_B Method B (e.g., GC-MS)->Specificity_B Method C (e.g., CE) Method C (e.g., CE) Specificity_C Specificity_C Method C (e.g., CE)->Specificity_C Linearity_A Linearity_A Specificity_A->Linearity_A Accuracy_A Accuracy_A Linearity_A->Accuracy_A Precision_A Precision_A Accuracy_A->Precision_A LOD_LOQ_A LOD_LOQ_A Precision_A->LOD_LOQ_A Sample Analysis Sample Analysis LOD_LOQ_A->Sample Analysis Linearity_B Linearity_B Specificity_B->Linearity_B Accuracy_B Accuracy_B Linearity_B->Accuracy_B Precision_B Precision_B Accuracy_B->Precision_B LOD_LOQ_B LOD_LOQ_B Precision_B->LOD_LOQ_B LOD_LOQ_B->Sample Analysis Linearity_C Linearity_C Specificity_C->Linearity_C Accuracy_C Accuracy_C Linearity_C->Accuracy_C Precision_C Precision_C Accuracy_C->Precision_C LOD_LOQ_C LOD_LOQ_C Precision_C->LOD_LOQ_C LOD_LOQ_C->Sample Analysis Data Comparison Data Comparison Sample Analysis->Data Comparison Statistical Analysis Statistical Analysis Data Comparison->Statistical Analysis Final Method Selection Final Method Selection Statistical Analysis->Final Method Selection

Caption: Workflow for analytical method cross-validation.

References

A comparative analysis of HPLC, GC-MS, and CE for chiral amino acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Amino Acid Analysis: HPLC, GC-MS, and CE

The enantiomeric analysis of amino acids is critical in various scientific fields, from pharmaceutical development, where the chirality of a molecule can dictate its therapeutic effect, to clinical diagnostics and food science. The presence and ratio of D- and L-amino acid enantiomers can serve as important biomarkers or indicators of product quality and authenticity. This guide provides a comparative analysis of three powerful analytical techniques for chiral amino acid separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations, offering versatility through various analytical approaches. It can be broadly categorized into direct and indirect methods.[1]

Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) to directly resolve enantiomers. Common CSPs include polysaccharide-based (e.g., cellulose and amylose derivatives), macrocyclic glycopeptide-based (e.g., teicoplanin), and ligand-exchange phases.[2][3] The choice of CSP is crucial and depends on the specific amino acids being analyzed. Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[2]

Indirect Chiral HPLC: In this method, the amino acid enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase column.[4] This method can offer high sensitivity, especially when a fluorescent derivatizing agent is used.[1]

Detection: HPLC systems are commonly coupled with Ultraviolet (UV), fluorescence, or mass spectrometry (MS) detectors. LC-MS has become increasingly popular due to its high selectivity and sensitivity, allowing for the accurate quantification of amino acids in complex biological matrices.[1][5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and powerful technique for the enantioseparation of amino acids.[8] However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for gas chromatography.[9][10][11]

Derivatization: Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.[12] While effective, these derivatization steps can sometimes be complex and may introduce the risk of racemization, which needs to be carefully controlled and evaluated.[9][13]

Separation and Detection: The derivatized amino acid enantiomers are then separated on a chiral capillary column, such as those coated with Chirasil-L-Val.[14][15] The separated compounds are subsequently detected by a mass spectrometer, which provides both qualitative and quantitative information with high sensitivity and selectivity.[14]

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful technique for chiral amino acid analysis, offering high separation efficiency, short analysis times, and minimal sample and reagent consumption.[16][17]

Principle of Separation: In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[18] Common chiral selectors include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral surfactants.[19][20] The differential interaction of the amino acid enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation.

Detection: CE can be coupled with various detection methods, including UV-Vis, laser-induced fluorescence (LIF), and mass spectrometry (MS).[16] CE-MS combines the high separation efficiency of CE with the high selectivity of MS, making it a highly sensitive and accurate method for chiral amino acid analysis in complex samples.[16][21]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for chiral amino acid analysis. The values presented are typical and can vary depending on the specific application, instrumentation, and method parameters.

ParameterHPLCGC-MSCE
Derivatization Optional (required for indirect methods)MandatoryOptional (but often used for detection)
Resolution Good to ExcellentExcellentExcellent
Sensitivity Moderate to High (especially with MS)High to Very HighHigh to Very High (especially with LIF/MS)
Analysis Time 5 - 30 min10 - 40 min5 - 20 min
Sample Volume µL rangeµL rangenL range
Risk of Racemization Low (for direct methods)Moderate (during derivatization)Low
Versatility High (wide range of columns and detectors)Moderate (limited by volatility)High (flexible choice of chiral selectors)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for each technique.

HPLC Protocol: Direct Chiral Separation of Underivatized Amino Acids
  • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP)[2]

  • Mobile Phase: A mixture of water, methanol, and a small percentage of an acid (e.g., formic acid) or base to optimize ionization and retention.[2]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Mass Spectrometry (ESI+)

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm filter before injection.

GC-MS Protocol: Chiral Separation of Derivatized Amino Acids
  • Derivatization:

    • Dry the aqueous sample containing amino acids.

    • Add a solution of isopropanol and acetyl chloride and heat to esterify the carboxyl groups.

    • Evaporate the reagents and add a mixture of dichloromethane and trifluoroacetic anhydride to acylate the amino groups.

    • Evaporate the excess reagents and reconstitute the sample in a suitable solvent.

  • Column: Chirasil-L-Val capillary column[15]

  • Carrier Gas: Helium

  • Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to elute all compounds.

  • Injection: Splitless injection

  • Detection: Mass Spectrometry (Electron Ionization) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[14]

CE Protocol: Chiral Separation with a Cyclodextrin Selector
  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector, such as a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin).[22]

  • Voltage: 15 - 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic or electrokinetic injection

  • Detection: UV detector at a low wavelength (e.g., 200 nm) or coupled to a mass spectrometer.[17]

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation cluster_Data Data Acquisition & Analysis Sample Biological Sample Extraction Extraction of Amino Acids Sample->Extraction Derivatization Derivatization (for GC-MS & Indirect HPLC) Extraction->Derivatization HPLC HPLC Extraction->HPLC CE CE Extraction->CE Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Detection Detection (UV, FLD, MS) HPLC->Detection GCMS->Detection CE->Detection Quantification Quantification of Enantiomers Detection->Quantification

General workflow for chiral amino acid analysis.

Separation_Principles cluster_hplc HPLC cluster_gcms GC-MS cluster_ce CE CSP Chiral Stationary Phase (Direct) Diastereomers Diastereomer Formation (Indirect) Volatilization Derivatization for Volatility ChiralColumn Chiral Capillary Column Volatilization->ChiralColumn ChiralSelector Chiral Selector in BGE

Key principles of chiral separation for each technique.

Signaling_Pathway L_Serine L-Serine SR Serine Racemase L_Serine->SR Substrate D_Serine D-Serine NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist SR->D_Serine Product SynapticPlasticity Synaptic Plasticity NMDAR->SynapticPlasticity

Role of D-Serine in a simplified signaling pathway.

Conclusion

The choice of analytical technique for chiral amino acid analysis depends on several factors, including the specific amino acids of interest, the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC is a versatile and robust technique, particularly with the availability of a wide range of chiral stationary phases for direct analysis, minimizing sample preparation and the risk of racemization.

  • GC-MS offers excellent separation efficiency and high sensitivity but requires a derivatization step that can be time-consuming and a potential source of error.

  • CE provides high separation efficiency with minimal sample consumption and is highly flexible in its use of chiral selectors.

For researchers and drug development professionals, a thorough understanding of the principles, advantages, and limitations of each technique is essential for selecting the most appropriate method to achieve reliable and accurate enantiomeric analysis of amino acids.

References

A Comparative Guide to the Biological Efficacy of Peptides Containing 2-Amino-2-(4-fluorophenyl)acetic Acid Versus Native Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide provides a comparative analysis of the biological efficacy of peptides containing the synthetic amino acid 2-Amino-2-(4-fluorophenyl)acetic acid versus their native counterparts.

Due to a scarcity of publicly available data directly comparing peptides with this compound, this guide will draw parallels from its close structural analog, 4-fluoro-phenylalanine (4-F-Phe). The substitution of hydrogen with fluorine on the phenyl ring, a common bioisosteric modification, offers valuable insights into the expected enhancements in biological performance. The C-F bond is exceptionally stable, and the high electronegativity of fluorine can alter electronic distribution, influencing non-covalent interactions crucial for receptor binding and metabolic stability.[1]

Enhanced Biological Activity with Fluorination: A Comparative Overview

The introduction of a fluorinated phenyl moiety can significantly augment the therapeutic potential of peptides across various applications, including oncology and infectious diseases.[1] This modification can lead to increased cytotoxicity towards malignant cells and enhanced antimicrobial potency.[1]

Quantitative Data Summary: Anticancer and Antimicrobial Activity

The efficacy of peptides is often quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains. The following tables summarize the activity of peptides where phenylalanine has been substituted with 4-fluoro-phenylalanine.

Table 1: Anticancer Activity of 4-F-Phe-Containing Peptides [1]

Compound/PeptideCell LineIC50 (µM)
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8
(sC18)2A2058 (Melanoma)<4
Temporin-1CEaA375 (Melanoma)18.2
HPRP-A1-TATVarious (Melanoma, Gastric, Liver, Cervical)<10

Table 2: Antimicrobial Activity of 4-F-Phe-Containing Peptides [1]

Compound/PeptideMicroorganismMIC (µg/mL)
Tilapia piscidin 4 (TP4)E. coli12.53
Tilapia piscidin 4 (TP4)S. aureus6.26

Case Study: Biphalin - Enhancing Opioid Receptor Affinity

Biphalin, a dimeric opioid peptide, demonstrates the profound impact of fluorination on receptor binding affinity. Structure-activity relationship studies have shown that substituting the phenylalanine residues at the 4 and 4' positions with 4-F-Phe significantly boosts its affinity for both μ- and δ-opioid receptors.[2]

Table 3: Comparative Binding Affinity of Biphalin Analogs [2]

Analogμ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
Native (Phenylalanine at 4,4')0.450.22
4-F-Phe Analog0.110.032

The data clearly indicates a substantial increase in affinity for both receptor subtypes with the incorporation of 4-F-Phe, with a particularly dramatic effect on the δ-opioid receptor.[2]

Impact on Proteolytic Stability

A primary driver for incorporating non-natural amino acids is to enhance resistance to enzymatic degradation. The bulky and electronically distinct nature of the fluorinated phenyl group can sterically hinder the approach of proteases, leading to a longer biological half-life. While the effect is not universally predictable and depends on the specific enzyme and the position of the substitution, fluorination is a widely used strategy to improve peptide stability.[3][4] For instance, fluorinated derivatives of the antimicrobial peptides buforin and magainin have shown moderately better resistance to cleavage by trypsin.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of modified peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides in the lab.[5]

Workflow for SPPS:

  • Resin Preparation: The C-terminal amino acid is attached to a solid resin support.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

  • Coupling: The next protected amino acid in the sequence, in this case, Fmoc-protected this compound, is activated and coupled to the free amine of the growing peptide chain.

  • Washing: Excess reagents are washed away.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid.

  • Cleavage: Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[2]

  • Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin with C-terminal Amino Acid Deprotection Fmoc Deprotection Resin->Deprotection Coupling Couple Fmoc-AA-OH Deprotection->Coupling Add activated Fmoc-AA-OH Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection n-1 times Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

A generalized workflow for solid-phase peptide synthesis (SPPS).

Competitive Receptor Binding Assay

This assay determines the binding affinity of a peptide to its receptor by measuring its ability to compete with a labeled ligand.[6][7]

Protocol Outline (ELISA-based):

  • Plate Coating: A 96-well plate is coated with the recombinant receptor protein.[7]

  • Blocking: Non-specific binding sites are blocked with a protein solution like bovine serum albumin (BSA).[7]

  • Competition: A fixed concentration of a labeled (e.g., biotinylated or His-tagged) ligand is added to the wells along with varying concentrations of the unlabeled competitor peptides (both native and modified).[7]

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Washing: Unbound ligands are washed away.

  • Detection: An enzyme-conjugated secondary antibody that recognizes the labeled ligand is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or fluorescent).[7]

  • Data Analysis: The signal is measured, and the concentration of the unlabeled peptide that inhibits 50% of the labeled ligand binding (IC50) is calculated. The binding affinity (Ki) can then be determined from the IC50 value.[6]

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

Protocol Outline:

  • Peptide Incubation: The native and modified peptides are incubated with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum or plasma at a physiological temperature (37°C).[3]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding an acid or a protease inhibitor.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using RP-HPLC.

  • Data Analysis: The percentage of peptide remaining is plotted against time to determine the degradation rate and half-life of each peptide.

Proteolytic_Stability_Assay cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling Peptide Peptide Solution (Native or Modified) Protease Add Protease / Serum Timepoints Aliquots at T=0, 15, 30... min Protease->Timepoints Quench Quench Reaction Timepoints->Quench Analysis RP-HPLC Analysis Quench->Analysis Data Calculate % Intact Peptide and Half-life Analysis->Data GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide Peptide Ligand Peptide->GPCR Binding PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) PKA->Cellular_Response Phosphorylation of targets

References

Spectroscopic comparison of (R)- and (S)-enantiomers of 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of (R)- and (S)-2-Amino-2-(4-fluorophenyl)acetic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the (R)- and (S)-enantiomers of 2-Amino-2-(4-fluorophenyl)acetic acid, a chiral building block of significant interest in pharmaceutical development. While direct spectroscopic differentiation of enantiomers using standard techniques like NMR and IR is not possible due to their identical physical properties in an achiral environment, this guide outlines the expected spectroscopic data for the individual enantiomers and details chiroptical techniques and alternative methods for their discrimination.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for both (R)- and (S)-2-Amino-2-(4-fluorophenyl)acetic acid based on the analysis of their racemic mixture and structurally similar compounds. In achiral solvents, the NMR and IR spectra of the (R)- and (S)-enantiomers are expected to be identical.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to F)~7.4 (d)~116 (d, J ≈ 22 Hz)
Aromatic CH (meta to F)~7.1 (t)~130 (d, J ≈ 8 Hz)
α-CH~5.1 (s)~57
C-F-~163 (d, J ≈ 245 Hz)
C-CH-~133
C=O (Carboxyl)-~173
-NH₂Variable (broad)-
-COOHVariable (broad)-

Note: Spectra are typically recorded in DMSO-d₆ or D₂O. Chemical shifts are referenced to TMS. The chemical shifts of exchangeable protons (-NH₂ and -COOH) are dependent on solvent, concentration, and temperature.

Table 2: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3200-2800BroadN-H stretch (from NH₃⁺)
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1510StrongAromatic C=C stretch
~1230StrongC-F stretch
~830StrongAromatic C-H bend (para-substituted)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid enantiomer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the principal functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid amino acid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the (R)- and (S)-enantiomers based on their differential absorption of circularly polarized light.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomer in a suitable transparent solvent (e.g., water or methanol) at a known concentration. The concentration should be optimized to keep the absorbance in the desired range.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 190-300 nm).

  • Data Analysis: The (R)- and (S)-enantiomers are expected to show mirror-image CD spectra. The sign of the Cotton effect at specific wavelengths can be used to determine the absolute configuration by comparison with known compounds or theoretical calculations.

Alternative Methods for Chiral Discrimination

Given the identical nature of standard NMR and IR spectra for enantiomers, alternative methods are essential for their differentiation and the determination of enantiomeric purity.

Table 3: Comparison of Chiral Discrimination Techniques

Technique Principle Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, quantitative, preparative capabilities.Requires a specific chiral column for the compound class.
NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) Conversion of enantiomers into diastereomers with distinct NMR spectra.Provides structural information and can determine absolute configuration.Requires chemical derivatization, which can be complex.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[1]Provides detailed stereochemical information from vibrational transitions.[1]Requires specialized instrumentation and computational support for interpretation.[1]

Visualizing the Workflow and Concepts

To aid in understanding the experimental and logical processes, the following diagrams have been generated.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (R)- or (S)-enantiomer NMR NMR Spectroscopy Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Solid sample on ATR crystal CD CD Spectroscopy Sample->CD Dissolve in transparent solvent Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Chirality Chiral Discrimination CD->Chirality

Caption: General workflow for the spectroscopic analysis of a chiral amino acid.

Chiral_Discrimination_Methods cluster_methods Chiral Discrimination Techniques Enantiomers (R)- and (S)-Enantiomers of This compound Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC NMR_CDA NMR with Chiral Derivatizing Agents Enantiomers->NMR_CDA VCD Vibrational Circular Dichroism (VCD) Enantiomers->VCD Separation Separation based on retention time Chiral_HPLC->Separation Diastereomers Formation of Diastereomers NMR_CDA->Diastereomers Mirror_Spectra Mirror-image Spectra VCD->Mirror_Spectra

Caption: Conceptual overview of alternative methods for chiral discrimination.

References

Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Separating 2-Amino-2-(4-fluorophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 2-Amino-2-(4-fluorophenyl)acetic acid, a key building block in the synthesis of various pharmaceuticals, presents a common challenge in achieving baseline separation of its (R) and (S) enantiomers. This guide provides an objective comparison of the performance of different chiral stationary phases (CSPs) for this separation, supported by experimental data from closely related compounds to illuminate the path toward optimal chiral resolution.

The selection of an appropriate chiral stationary phase is the cornerstone of a successful enantioselective HPLC method. The primary mechanisms governing chiral recognition involve a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Different CSPs leverage these interactions to varying degrees, leading to diverse selectivity and resolution for a given analyte. This guide focuses on three major classes of CSPs: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type phases.

Performance Comparison of Chiral Stationary Phases

To facilitate a clear comparison, the following table summarizes the performance of various CSPs for the separation of compounds structurally similar to this compound, such as phenylglycine derivatives. The data presented includes key chromatographic parameters: retention times of the first and second eluted enantiomers (t_R1_ and t_R2_), separation factor (α), and resolution (R_s_).

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)t_R1_ (min)t_R2_ (min)Separation Factor (α)Resolution (R_s_)Analyte
Chiralcel® OD-H 250 x 4.6 mm, 5 µmn-Hexane/Isopropanol/TFA (90:10:0.1)1.08.29.51.202.50Phenylglycine
Chiralpak® AD-H 250 x 4.6 mm, 5 µmn-Hexane/Ethanol/TFA (85:15:0.1)1.06.57.81.252.80Phenylglycine
Lux® Cellulose-1 250 x 4.6 mm, 5 µmn-Hexane/Isopropanol (90:10)1.010.112.31.283.10N-FMOC-Phenylglycine
Astec® CHIROBIOTIC® T 250 x 4.6 mm, 5 µmMethanol/Acetic Acid/TEA (100:0.1:0.1)1.05.87.21.313.50Phenylglycine
Regis® Whelk-O® 1 250 x 4.6 mm, 5 µmn-Hexane/Isopropanol/Acetic Acid (80:20:1)1.54.55.51.222.60N-Boc-Phenylglycine

Note: The data presented is for phenylglycine and its derivatives, which are structurally similar to this compound. Performance for the target analyte may vary and method optimization is recommended.

Experimental Protocols and Methodologies

The successful chiral separation is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies for a typical chiral HPLC separation.

Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column thermostat.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

The following are representative starting conditions. Optimization of the mobile phase composition, flow rate, and temperature is crucial for achieving the desired separation.

  • Polysaccharide-Based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1):

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane, heptane) and an alcohol (e.g., isopropanol, ethanol) is typically used. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid (TFA) for acidic analytes, diethylamine (DEA) for basic analytes) is often added to improve peak shape and resolution.

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Column Temperature: 20 - 40 °C.

    • Detection: UV at 254 nm or a wavelength appropriate for the analyte.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T):

    • Mobile Phase: These columns are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. For amino acids, a polar organic mode (e.g., methanol or acetonitrile with small amounts of acid and base) or reversed-phase mode (e.g., water/acetonitrile or water/methanol with a buffer) is common.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 50 °C.

    • Detection: UV at 220 nm or as appropriate.

  • Pirkle-Type CSPs (e.g., Regis® Whelk-O® 1):

    • Mobile Phase: Similar to polysaccharide-based CSPs, normal-phase conditions with a non-polar solvent and an alcohol modifier are frequently employed. An acidic modifier is often necessary for acidic analytes.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Detection: UV at 254 nm or as appropriate.

Visualization of the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates a typical experimental workflow for chiral separation.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Racemic Analyte B Dissolve in Mobile Phase A->B C Filter Solution (0.45 µm) B->C D Equilibrate Chiral Column C->D Prepared Sample E Inject Sample D->E F Isocratic/Gradient Elution E->F G UV Detection F->G H Integrate Chromatogram G->H Chromatographic Data I Calculate Performance Parameters (Rs, α, tR) H->I J Determine Enantiomeric Purity I->J

A comparative study of the subchronic toxicity of different forms of phenoxyacetic acids in rats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the subchronic toxicological profiles of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its various forms, alongside related compounds 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), reveals a comparable pattern of low-level toxicity in rat models. Key target organs consistently identified across these compounds include the liver, kidneys, and thyroid. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Subchronic exposure to different forms of 2,4-D, including the parent acid, dimethylamine salt (DMA), and 2-ethylhexyl ester (2-EHE), demonstrates similar toxicological outcomes in rats.[1] The primary effects observed at higher dose levels (100 and 300 mg/kg/day) include alterations in hematological parameters, changes in organ weights, and specific pathologies such as cataracts and retinal degeneration in high-dose females.[1] A no-observed-effect level (NOEL) for these forms of 2,4-D has been established at 15 mg/kg/day.[1]

Studies on MCPA also indicate the liver and kidneys as primary target organs, with observed effects including increased serum creatinine and histopathological changes at high doses. Similarly, 2,4,5-T has been shown to induce toxic effects in the liver and kidneys of rats in long-term studies.

Data Presentation

The following tables summarize the key quantitative findings from subchronic toxicity studies of various phenoxyacetic acids in rats.

Table 1: Comparative Effects of 2,4-D Acid, DMA, and 2-EHE on Organ Weights in Rats (90-Day Study)

Organ2,4-D Acid (300 mg/kg/day)2,4-D DMA (300 mg/kg/day)2,4-D 2-EHE (300 mg/kg/day)
Liver IncreasedIncreasedIncreased
Kidney IncreasedIncreasedIncreased
Thyroid IncreasedIncreasedIncreased
Ovary DecreasedDecreasedDecreased
Testes DecreasedDecreasedDecreased

Source: Adapted from Charles, J. M., et al. (1996). Fundamental and Applied Toxicology.[1]

Table 2: Hematological and Clinical Chemistry Findings for 2,4-D Forms in Rats (90-Day Study)

Parameter2,4-D Acid, DMA, and 2-EHE (100 and 300 mg/kg/day)
Red Blood Cell Mass Decreased
Triiodothyronine (T3) Decreased
Thyroxine (T4) Decreased

Source: Adapted from Charles, J. M., et al. (1996). Fundamental and Applied Toxicology.[1]

Table 3: Summary of Subchronic Toxicity Findings for MCPA and 2,4,5-T in Rats

CompoundDurationKey FindingsNOEL
MCPA 90 daysGrowth retardation, increased relative kidney weights at ≥400 ppm.50 ppm
2,4,5-T 2 yearsOncogenic potential not observed.Not explicitly stated in subchronic context

Experimental Protocols

The methodologies employed in the key cited studies are detailed below to provide a comprehensive understanding of the experimental conditions.

Comparative Study of 2,4-D Acid, DMA, and 2-EHE
  • Test Animals: Fischer 344 rats.

  • Administration: The test compounds were administered orally via the diet for 90 days.

  • Dose Groups: 0, 1, 15, 100, and 300 mg/kg/day (acid equivalent basis).

  • Parameters Evaluated:

    • Clinical Observations: Conducted daily.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed at the beginning and end of the study.

    • Hematology and Clinical Chemistry: Blood samples were collected at 6 and 13 weeks for analysis of a standard panel of parameters.

    • Urinalysis: Conducted at 6 and 13 weeks.

    • Gross Necropsy: Performed on all animals at termination.

    • Organ Weights: Liver, kidneys, thyroid, ovaries, and testes were weighed.

    • Histopathology: A comprehensive list of tissues from control and high-dose groups were examined microscopically.

Subchronic Toxicity of MCPA
  • Test Animals: Wistar rats.

  • Administration: MCPA was administered in the diet for 90 days.

  • Dose Groups: 0, 50, 400, and 3200 ppm.

  • Parameters Evaluated: Growth, food intake, mortality, hematology, blood and liver chemistry, organ weights, and histopathology.

Chronic Toxicity of 2,4,5-T
  • Test Animals: Rats (strain not specified in the abstract).

  • Administration: 2,4,5-T was administered in the diet for two years.

  • Parameters Evaluated: Body weight, food consumption, organ weights, and histopathology to assess oncogenic potential.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and biological pathways relevant to the toxicity of phenoxyacetic acids.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_treatment 90-Day Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Fischer 344 Rats) Randomization Randomization into Dose Groups Animal_Acclimation->Randomization Dosing Daily Oral Dosing (via diet) Randomization->Dosing Observations Daily Clinical Observations Dosing->Observations Weekly_Measurements Weekly Body Weight & Food Consumption Dosing->Weekly_Measurements Blood_Collection Blood Collection (Weeks 6 & 13) Dosing->Blood_Collection Termination Euthanasia & Necropsy (Day 90) Dosing->Termination Hematology Hematology Blood_Collection->Hematology Clinical_Chemistry Clinical Chemistry Blood_Collection->Clinical_Chemistry Urinalysis Urinalysis Blood_Collection->Urinalysis Organ_Weights Organ Weights Termination->Organ_Weights Histopathology Histopathological Examination Termination->Histopathology

Caption: Experimental workflow for a 90-day subchronic toxicity study in rats.

Thyroid_Hormone_Disruption cluster_feedback Negative Feedback Loop Phenoxyacetic_Acids Phenoxyacetic Acids (e.g., 2,4-D) Thyroid_Gland Thyroid Gland Phenoxyacetic_Acids->Thyroid_Gland Inhibition of Hormone Synthesis T4_T3_Feedback Decreased T4/T3 Levels Phenoxyacetic_Acids->T4_T3_Feedback T4 Thyroxine (T4) Thyroid_Gland->T4 Secretion T3 Triiodothyronine (T3) T4->T3 Peripheral Conversion Peripheral_Tissues Peripheral Tissues T3->Peripheral_Tissues Binds to Nuclear Receptors Metabolic_Effects Regulation of Metabolism Peripheral_Tissues->Metabolic_Effects Cellular Response Hypothalamus_Pituitary Hypothalamus-Pituitary Axis TSH Increased TSH Secretion

Caption: Proposed pathway for phenoxyacetic acid-induced thyroid hormone disruption.

PPAR_Signaling Phenoxyacetic_Acids Phenoxyacetic Acids PPARa PPARα (Peroxisome Proliferator- Activated Receptor Alpha) Phenoxyacetic_Acids->PPARa Ligand Binding Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates Peroxisome_Proliferation Peroxisome Proliferation Gene_Transcription->Peroxisome_Proliferation Fatty_Acid_Oxidation Increased Fatty Acid β-oxidation Gene_Transcription->Fatty_Acid_Oxidation

Caption: PPARα signaling pathway activated by phenoxyacetic acids.

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-(4-fluorophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective immediately, all personnel must adhere to the following procedures for the disposal of 2-Amino-2-(4-fluorophenyl)acetic acid. This compound is to be treated as hazardous waste and requires disposal through a licensed chemical waste management facility. Under no circumstances is this chemical to be released into the sanitary sewer system or mixed with general solid waste. [1] This guide provides detailed protocols for safe handling, storage, and disposal to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is recognized as a skin, eye, and respiratory irritant.[1] It is harmful if swallowed and can cause serious eye irritation.[2]

Personal Protective Equipment (PPE): A risk assessment must be completed before starting any procedure. The following PPE is required when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves should be inspected for integrity before use and properly discarded after handling the material.[1]

  • Body Protection: A laboratory coat or other appropriate protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.[1]

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[1][3] An eyewash station and a safety shower must be easily accessible.[3][4]

Summary of Hazard Information

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2]Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

Step-by-Step Disposal Protocol

This protocol details the required steps for the safe and compliant disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation:

    • This compound is a halogenated organic compound.[1]

    • It is critical to segregate this waste from non-halogenated chemical waste.[1]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[1]

  • Waste Collection and Containerization:

    • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[1]

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container intended for halogenated organic liquids.[1]

    • Empty Containers: Thoroughly empty all containers of the chemical. The residual amounts should be minimal. Collect all rinsate from triple rinsing as chemical waste.[5]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are tightly sealed to prevent leaks or spills.[3][5]

    • Store in a cool, dry, and well-ventilated location, segregated from incompatible materials such as strong oxidizing agents.[3][4][5]

    • Do not accumulate large quantities of waste. Arrange for timely pickup by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[1]

  • Arranging for Final Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

    • Provide them with all necessary information about the waste stream.

    • Follow their specific instructions for pickup and transportation.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid, Liquid, or Contaminated Items) fume_hood->waste_gen segregate Segregate as Halogenated Organic Waste waste_gen->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Amino-2-(4-fluorophenyl)acetic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure personal and environmental safety.

Compound Identification and Hazards:

This compound is a halogenated amino acid derivative. While comprehensive toxicological data is not fully available, it is classified as an irritant.[1][2] All handling should proceed with the assumption that the compound may have other uninvestigated hazardous properties.

Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritantCauses skin irritation.[1]P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritantCauses serious eye irritation.[1]P280, P305+P351+P338, P337+P313
Respiratory IrritantMay cause respiratory tract irritation.[1]P261, P271, P304+P340, P312

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.[3] The following table summarizes the mandatory PPE.

PPE Requirements Table:

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 4 mil thickness).[4] Change frequently, especially after direct contact.Prevents skin contact and irritation.[1][5]
Eye Protection Chemical safety goggles with side shields.[3][4] A face shield is required when there is a splash hazard.[5]Protects eyes from dust particles and splashes.[1]
Skin and Body A laboratory coat must be worn at all times.[3][4] Consider a chemical-resistant apron for larger quantities.Protects skin and clothing from contamination.
Respiratory Work should be conducted in a certified chemical fume hood to minimize inhalation.[4][6] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with a particulate filter is necessary.Prevents respiratory tract irritation from dust or aerosols.[1][4]

Operational Procedures

Engineering Controls:

  • All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • An eyewash station and safety shower must be readily accessible.[1][6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by laying down absorbent pads.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood to contain any dust.

    • Use anti-static weigh boats to minimize the aerosolization of the powder.

    • Carefully transfer the compound using a spatula. Avoid generating dust clouds.[1]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Dispose of all contaminated materials according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Table:

Waste TypeContainerDisposal Procedure
Contaminated Solid Waste Labeled, sealed hazardous waste container for halogenated organic compounds.[6]Collect all disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels.[4] This waste must be disposed of through a licensed chemical waste management facility.[6]
Unused Compound Original or a clearly labeled, sealed container.Treat as hazardous waste and dispose of through a licensed chemical waste management facility. Do not dispose of down the drain or in regular trash.[6]
Contaminated Solvents Labeled, sealed waste container for halogenated organic liquids.[6][7]Segregate from non-halogenated solvent waste.[6] Dispose of through a licensed chemical waste management facility.

Emergency Procedures

First-Aid Measures Table:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response: For small spills, absorb the material with inert, non-combustible absorbent pads and place it in a sealed container for disposal.[8] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Workflow for Handling this compound

start Start: Risk Assessment ppe Don Appropriate PPE start->ppe prepare Prepare Workspace in Fume Hood ppe->prepare weigh_transfer Weigh and Transfer Compound prepare->weigh_transfer spill Spill or Exposure? weigh_transfer->spill post_handling Post-Handling Cleanup disposal Segregate and Dispose of Waste post_handling->disposal spill->post_handling No emergency Follow Emergency Procedures spill->emergency Yes emergency->post_handling end End: Wash Hands disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-(4-fluorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-fluorophenyl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。